molecular formula C10H13Li4N6O12P3 B11927768 AMP-PNP tetralithium

AMP-PNP tetralithium

Número de catálogo: B11927768
Peso molecular: 530.0 g/mol
Clave InChI: FDBDJIGGLGUOPP-KWIZKVQNSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

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Propiedades

Fórmula molecular

C10H13Li4N6O12P3

Peso molecular

530.0 g/mol

Nombre IUPAC

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

InChI

InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1

Clave InChI

FDBDJIGGLGUOPP-KWIZKVQNSA-J

SMILES isomérico

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N

SMILES canónico

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of Action of AMP-PNP Tetralithium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate, commonly known as AMP-PNP, is a non-hydrolyzable analog of adenosine triphosphate (ATP). The tetralithium salt form of AMP-PNP is a widely utilized tool in biochemistry and drug development to study ATP-dependent enzymes and processes. Its unique chemical structure, where an imido group (-NH-) replaces the oxygen atom linking the β and γ phosphates of ATP, renders it resistant to cleavage by most ATPases. This property allows researchers to "trap" enzymes in an ATP-bound-like state, providing a stable platform to investigate the structural and functional consequences of nucleotide binding without the confounding effects of hydrolysis. This guide provides a comprehensive overview of the mechanism of action of AMP-PNP, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action of AMP-PNP is competitive inhibition of ATP-dependent enzymes. Due to its structural similarity to ATP, AMP-PNP can bind to the active site of these enzymes, directly competing with the natural substrate, ATP.[1] Once bound, the imido linkage between the β and γ phosphates prevents the nucleophilic attack that would normally lead to hydrolysis and energy release. This effectively locks the enzyme in a conformation that mimics the pre-hydrolysis state, inhibiting its catalytic activity.

The effectiveness of this inhibition can be overcome by increasing the concentration of the substrate, ATP, a hallmark of competitive inhibition.[1] However, in some complex multi-subunit enzymes, the binding of AMP-PNP can lead to more intricate inhibitory patterns that may appear non-competitive under certain experimental conditions.[2]

Quantitative Data: Binding Affinities and Inhibition Constants

The interaction of AMP-PNP with various ATP-dependent enzymes has been characterized by several key quantitative parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). These values provide a measure of the affinity of AMP-PNP for the enzyme and its potency as an inhibitor.

Enzyme/Protein FamilySpecific EnzymeOrganismKd (µM)Ki (mM)IC50 (mM)Reference(s)
ATPases (Na+ + K+)-dependent ATPaseCanine Kidney4.2 (in absence of MgCl2), 2.2 (with 50 µM MgCl2)--[3]
Dynein ATPaseSea Urchin Sperm-~8.1-[4]
Motor Proteins Kinesin----[5]
Mitotic Motors (Spindle Elongation)PtK1 cells--0.2[6]
Mitotic Motors (Saltatory Motion)PtK1 cells--0.8[6]
Mitotic Motors (Chromosome Movement)PtK1 cells--8.6[6]
Protein Kinases Cyclic AMP-dependent protein kinase---Varies[7]

Note: The reported values can vary depending on the experimental conditions such as pH, temperature, and the presence of divalent cations like Mg2+.

Experimental Protocols

The use of AMP-PNP is central to a variety of experimental techniques aimed at elucidating the function of ATP-dependent enzymes. Below are detailed methodologies for key experiments.

ATPase Activity Assay (Inhibition Study)

This protocol outlines a general method to determine the inhibitory effect of AMP-PNP on ATPase activity using a colorimetric phosphate (B84403) detection method.

Materials:

  • Purified ATPase enzyme

  • ATP stock solution (e.g., 100 mM)

  • AMP-PNP tetralithium salt stock solution (e.g., 100 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution for calibration curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of AMP-PNP dilutions in the assay buffer to achieve a range of final concentrations in the assay.

  • Set up the reaction mixtures in a 96-well plate. For each reaction, combine the assay buffer, the desired concentration of AMP-PNP, and the purified ATPase enzyme. Include a control reaction with no AMP-PNP.

  • Pre-incubate the plate at the optimal temperature for the ATPase for 5-10 minutes to allow AMP-PNP to bind to the enzyme.

  • Initiate the reaction by adding a fixed concentration of ATP to all wells. The final ATP concentration should ideally be close to the Km of the enzyme for ATP to accurately determine the IC50 of AMP-PNP.

  • Incubate the reaction for a predetermined time, ensuring that the reaction remains in the linear range of product formation.

  • Terminate the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis.[8]

  • Measure the absorbance at the appropriate wavelength for the phosphate detection reagent using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to convert absorbance values to the amount of Pi produced.

  • Calculate the percentage of inhibition for each AMP-PNP concentration relative to the control (no inhibitor) and plot the results to determine the IC50 value.

Enzyme Kinetics Analysis (Determining Ki)

This protocol describes how to perform a kinetic analysis to determine the inhibition constant (Ki) of AMP-PNP for an ATP-dependent enzyme.

Materials:

  • Same as for the ATPase Activity Assay.

Procedure:

  • Set up a matrix of reactions in a 96-well plate with varying concentrations of both ATP and AMP-PNP. It is recommended to use at least five different ATP concentrations bracketing the Km value and at least three different fixed concentrations of AMP-PNP (including a zero-inhibitor control).

  • Add the purified enzyme to each well to initiate the reactions.

  • Monitor the reaction progress over time by measuring the formation of product (e.g., ADP or Pi) at regular intervals. For continuous assays, this can be done in real-time using a spectrophotometer or fluorometer. For endpoint assays, stop the reaction at different time points and measure the product concentration.

  • Calculate the initial reaction velocities (v₀) for each combination of ATP and AMP-PNP concentrations from the linear portion of the progress curves.

  • Analyze the data using enzyme kinetics software. A common method is to generate a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[ATP]).

  • Interpret the Lineweaver-Burk plot:

    • For competitive inhibition , the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km,app).[1]

    • For non-competitive inhibition , the lines will intersect on the x-axis (-1/Km), but will have different y-intercepts (1/Vmax,app).[9]

    • For mixed inhibition , the lines will intersect at a point other than the axes.

  • Calculate the Ki value from the slopes of the Lineweaver-Burk plots or by using non-linear regression fitting to the Michaelis-Menten equation modified for competitive inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Competitive_Inhibition cluster_Enzyme Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) S Substrate (ATP) S->E I Inhibitor (AMP-PNP) I->E P Product (ADP + Pi) ES->P Hydrolysis EI->E No Reaction

Caption: Experimental workflow for an ATPase inhibition assay.

dot

Kinesin_Motor_Cycle cluster_Kinesin Kinesin Motor Domain MT Microtubule K_ADP Kinesin-ADP Weakly Bound K_ADP->MT K_empty Kinesin (empty) Tightly Bound K_ADP->K_empty ADP Release K_empty->MT K_ATP Kinesin-ATP Tightly Bound K_empty->K_ATP ATP Binding K_AMPPNP Kinesin-AMP-PNP Tightly Bound (Trapped State) K_empty->K_AMPPNP AMP-PNP Binding K_ATP->MT K_ADP_Pi Kinesin-ADP-Pi Weakly Bound K_ATP->K_ADP_Pi ATP Hydrolysis K_ADP_Pi->MT K_ADP_Pi->K_ADP Pi Release K_AMPPNP->MT K_AMPPNP->K_empty Slow Dissociation

Caption: The effect of AMP-PNP on the kinesin motor cycle.

Conclusion

This compound salt is an indispensable tool for researchers studying ATP-dependent enzymes. Its ability to act as a non-hydrolyzable analog of ATP allows for the stabilization of enzyme-nucleotide complexes, providing critical insights into their structure, function, and regulation. By primarily acting as a competitive inhibitor, AMP-PNP enables the detailed kinetic characterization of these enzymes. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at unraveling the complex mechanisms of ATP-dependent biological processes.

References

An In-Depth Technical Guide to AMP-PNP Tetralithium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential non-hydrolyzable ATP analog, Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) tetralithium salt, serves as a powerful tool in elucidating the mechanisms of ATP-dependent enzymes and signaling pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Core Properties

AMP-PNP is a synthetic analog of adenosine triphosphate (ATP) where an imido group (-NH-) replaces the oxygen atom bridging the β- and γ-phosphates. This substitution renders the terminal phosphate (B84403) bond resistant to hydrolysis by most ATPases, effectively "trapping" enzymes in an ATP-bound state. The tetralithium salt form enhances its stability and solubility in aqueous solutions.

Below is a visualization of the chemical structure of AMP-PNP tetralithium salt.

G Chemical Structure of this compound Salt cluster_adenosine Adenosine cluster_triphosphate Imidotriphosphate Chain Adenine (B156593) Adenine (C5H5N5) Ribose Ribose (C5H10O5) Adenine->Ribose N-glycosidic bond P_alpha α-Phosphate Ribose->P_alpha Phosphoester bond P_beta β-Phosphate P_alpha->P_beta Phosphoanhydride bond Li1 Li+ P_alpha->Li1 Imido Imido Group (NH) P_beta->Imido Li2 Li+ P_beta->Li2 P_gamma γ-Phosphate Li3 Li+ P_gamma->Li3 Li4 Li+ P_gamma->Li4 Imido->P_gamma caption Figure 1. Structure of AMP-PNP with tetralithium salt.

Caption: Diagram of this compound salt's molecular structure.

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound salt is provided below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₀H₁₃Li₄N₆O₁₂P₃
Molecular Weight 529.93 g/mol (anhydrous basis)[1]
CAS Number 72957-42-7[1]
Appearance White to off-white solid powder.
Purity (by HPLC) ≥90%
Solubility in Water 26.5 mg/mL (50 mM)[2], 50 mg/mL.[1] Sonication and warming may be required for complete dissolution.
UV Absorbance (λmax) 259 nm in 0.1 M phosphate buffer (pH 7.0)[1]
Molar Extinction Coeff. 15.4 mM⁻¹cm⁻¹ at 259 nm (pH 7.0)[1]
Storage Conditions Store as a solid at -20°C for up to 3 years.[2] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Stability Unstable in acidic conditions, rapidly hydrolyzing to the corresponding phosphoramidate (B1195095) and inorganic phosphate.[1] Solutions should be kept at a basic pH (7.5-10).

Spectroscopic Data:

  • ³¹P NMR: The ³¹P NMR spectrum of AMP-PNP provides distinct signals for the α, β, and γ phosphates, allowing for the study of its interaction with proteins. The chemical shifts are sensitive to the local chemical environment, including coordination with magnesium ions and binding to an enzyme's active site.

  • FT-IR: The Fourier-Transform Infrared (FT-IR) spectrum of AMP-PNP displays characteristic absorption bands corresponding to its various functional groups. Key peaks include those for N-H stretching of the imido and amino groups, C=N and C=C stretching of the adenine ring, and P-O and P-N stretching of the phosphate chain. Analysis of shifts in these peaks upon protein binding can provide insights into the conformational changes of both the nucleotide and the protein.

  • Mass Spectrometry: Mass spectrometry and its tandem techniques (MS/MS) are used to confirm the molecular weight of AMP-PNP and to study its fragmentation patterns. This information is crucial for verifying the integrity of the compound and for studying its non-covalent interactions with proteins.

Key Experimental Protocols

This compound salt is instrumental in a variety of biochemical and biophysical assays. Detailed methodologies for three key applications are provided below.

ATPase Inhibition Assay (Steady-State Kinetics)

This protocol outlines a typical malachite green-based assay to determine the inhibitory effect of AMP-PNP on an ATPase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, KCl) E Set up reaction mixtures: - Assay Buffer - ATPase - AMP-PNP (or buffer for control) A->E B Prepare ATPase Enzyme Stock B->E C Prepare ATP Stock Solution G Initiate reaction by adding ATP C->G D Prepare AMP-PNP Stock Solutions (various concentrations) D->E F Pre-incubate at desired temperature E->F F->G H Incubate for a defined time course G->H I Stop reaction (e.g., by adding quenching solution) H->I J Add Malachite Green Reagent I->J K Incubate for color development J->K L Measure absorbance at ~620-650 nm K->L N Calculate rate of phosphate release L->N M Generate Phosphate Standard Curve M->N O Plot rate vs. ATP concentration (Michaelis-Menten or Lineweaver-Burk plot) N->O P Determine Ki for AMP-PNP O->P caption Figure 2. Workflow for ATPase inhibition assay.

Caption: Workflow for a typical ATPase inhibition assay using AMP-PNP.

Methodology:

  • Reagent Preparation:

    • Prepare a 2x assay buffer containing the optimal buffer (e.g., 50 mM Tris-HCl, pH 7.5), salts (e.g., 100 mM KCl, 5 mM MgCl₂), and any necessary co-factors.

    • Prepare a stock solution of the purified ATPase enzyme in a suitable buffer. The final concentration in the assay will depend on the enzyme's specific activity.

    • Prepare a stock solution of high-purity ATP (e.g., 100 mM).

    • Prepare a series of AMP-PNP stock solutions at different concentrations to determine the inhibition constant (Ki).

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, ATPase enzyme, and varying concentrations of AMP-PNP. Include a control with no AMP-PNP.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme and inhibitor to equilibrate.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP to each well. The final ATP concentration should be varied, typically around the Km of the enzyme.

    • Incubate the reaction for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding a quenching solution, which often contains the malachite green reagent.

    • Allow time for the color to develop according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance at approximately 620-650 nm.

    • Generate a standard curve using known concentrations of phosphate to convert absorbance readings to the amount of phosphate produced.

    • Calculate the initial reaction velocities at each ATP and AMP-PNP concentration.

    • Plot the data using Michaelis-Menten or Lineweaver-Burk plots to determine the mode of inhibition and calculate the Ki value for AMP-PNP.[4]

Protein Co-crystallization for X-ray Crystallography

This protocol describes a general approach for obtaining protein-AMP-PNP complex crystals for structural studies.

Methodology:

  • Protein and Ligand Preparation:

    • Purify the target protein to >95% homogeneity. The protein should be concentrated to a suitable level for crystallization (typically 5-20 mg/mL) in a low-salt buffer.

    • Prepare a stock solution of this compound salt (e.g., 100 mM) in a compatible buffer. Also, prepare a stock solution of a magnesium salt (e.g., 1 M MgCl₂), as Mg²⁺ is often required for nucleotide binding.

  • Complex Formation:

    • Incubate the purified protein with a molar excess of AMP-PNP and MgCl₂ (e.g., 1:10:20 protein:AMP-PNP:MgCl₂) on ice for at least 30 minutes to facilitate complex formation.

  • Crystallization Screening:

    • Use the hanging drop or sitting drop vapor diffusion method.

    • Set up crystallization screens using commercially available or custom-made screens that cover a wide range of precipitants, salts, and pH values.

    • For each condition, mix the protein-AMP-PNP complex solution with the reservoir solution in a 1:1 or 2:1 ratio.

  • Crystal Optimization and Harvesting:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

    • Optimize initial crystal hits by varying the precipitant concentration, pH, and protein concentration.

    • Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

Investigating Kinesin Motor Protein Processivity with TIRF Microscopy

This protocol outlines the use of AMP-PNP in a single-molecule Total Internal Reflection Fluorescence (TIRF) microscopy assay to study the processive movement of kinesin.

Methodology:

  • Flow Cell Preparation:

    • Assemble a flow cell using a glass slide and a coverslip.

    • Introduce fluorescently labeled microtubules and allow them to adhere to the surface.

    • Block the surface with a protein like casein to prevent non-specific binding of the motor protein.

  • Motility Assay:

    • Prepare a motility buffer containing an ATP regeneration system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase), an oxygen scavenging system (e.g., glucose oxidase and catalase), and the desired concentrations of ATP and AMP-PNP.

    • Introduce fluorescently labeled kinesin motors into the flow cell in the motility buffer.

  • Data Acquisition and Analysis:

    • Image the movement of single kinesin molecules along the microtubules using a TIRF microscope.

    • Track the position of individual kinesins over time to determine their velocity and run length (the distance a motor travels before detaching).

    • By varying the concentration of AMP-PNP, its effect on kinesin's processivity can be quantified, providing insights into the mechanochemical cycle of the motor.[5]

Applications in Studying Signaling Pathways

AMP-PNP is a valuable tool for dissecting signaling pathways that are dependent on ATP binding and hydrolysis.

G-Protein Coupled Receptor (GPCR) Signaling

In the study of Gs-protein coupled receptor signaling, AMP-PNP can be used to investigate the activation of adenylyl cyclase. While AMP-PNP itself is not hydrolyzed to produce cAMP, it can bind to the nucleotide-binding site of the Gsα subunit, mimicking the GTP-bound state and promoting the dissociation of the G-protein heterotrimer. This allows for the study of the conformational changes in Gsα upon activation and its interaction with adenylyl cyclase.

G cluster_receptor GPCR Activation cluster_gprotein G-Protein Cycle cluster_effector Effector Activation Ligand Ligand GPCR GPCR Ligand->GPCR binds G_protein_inactive Inactive G-protein (Gα-GDP-Gβγ) GPCR->G_protein_inactive activates G_protein_active Active G-protein (Gα-AMP-PNP + Gβγ) G_protein_inactive->G_protein_active GDP/AMP-PNP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase activates GDP GDP AMP_PNP AMP-PNP cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase caption Figure 3. Use of AMP-PNP in Gs-protein signaling.

Caption: Role of AMP-PNP in studying Gs-protein signaling pathway.

Motor Protein Mechanochemistry

As detailed in the experimental protocol, AMP-PNP is extensively used to study motor proteins like kinesin and myosin. By binding to the motor's nucleotide-binding site without being hydrolyzed, it allows researchers to trap the motor in a specific, strongly-bound state on its cytoskeletal track (microtubules for kinesin, actin for myosin). This has been crucial for:

  • Structural studies: Determining the high-resolution structures of motor proteins in a pre-hydrolysis state.

  • Biophysical experiments: Using techniques like optical trapping to measure the forces generated by single motor molecules.

  • Kinetic studies: Dissecting the individual steps of the mechanochemical cycle, such as nucleotide binding, product release, and conformational changes.

Conclusion

This compound salt is an indispensable tool for researchers investigating the vast array of biological processes that are fueled by ATP. Its resistance to hydrolysis provides a unique window into the molecular mechanisms of enzymes and signaling proteins, allowing for the detailed characterization of their structure, kinetics, and function. The protocols and data presented in this guide offer a solid foundation for the effective application of this versatile ATP analog in diverse research and drug development settings.

References

AMP-PNP as a non-hydrolyzable ATP analog in molecular biology.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AMP-PNP: The Non-Hydrolyzable ATP Analog in Molecular Biology

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a cornerstone tool in molecular biology, serving as a non-hydrolyzable analog of adenosine triphosphate (ATP). By substituting the bridging oxygen atom between the β and γ phosphates with an imido group (P-N-P), AMP-PNP effectively mimics the ATP-bound state of many enzymes without permitting the energetic release associated with hydrolysis.[1][2] This unique property allows researchers to trap and stabilize ATP-dependent enzymes in specific conformational states, providing invaluable insights into their structure, function, and mechanism. This guide details the core principles of AMP-PNP, its applications, quantitative parameters, and key experimental protocols.

Core Principles and Mechanism of Action

The utility of AMP-PNP stems from the chemical stability of its β-γ imido bond, which is highly resistant to enzymatic cleavage by ATPases.[1] While ATP is rapidly hydrolyzed to ADP and inorganic phosphate (B84403) (Pi) to fuel cellular processes, AMP-PNP binds competitively to the ATP pocket of enzymes but remains intact.[3][4] This "locks" the enzyme in a pre-hydrolysis, substrate-bound conformation, enabling detailed study of this transient state.[1]

This mechanism is critical for dissecting the discrete steps of ATP-dependent processes. It allows researchers to distinguish between the effects of nucleotide binding (which AMP-PNP mimics) and the consequences of nucleotide hydrolysis and subsequent product release (which AMP-PNP prevents).[5][6] Although extremely stable, it is worth noting that very slow hydrolysis of AMP-PNP has been observed with some kinesin-related proteins, though at rates that are a tiny fraction of the ATP turnover rate.[7]

Diagram: ATP Hydrolysis vs. AMP-PNP Inhibition

The following diagram illustrates the fundamental difference between the processing of ATP and the static binding of AMP-PNP by an ATPase enzyme.

G cluster_0 ATP Hydrolysis Cycle cluster_1 AMP-PNP Inhibition ATP ATP Enzyme_ATP Enzyme-ATP (Pre-Hydrolysis State) Enzyme_ADP_Pi Enzyme-ADP-Pi (Post-Hydrolysis State) Enzyme_ATP->Enzyme_ADP_Pi Hydrolysis Enzyme Enzyme (Nucleotide-Free) Enzyme_ADP_Pi->Enzyme Product Release ADP_Pi ADP + Pi Enzyme_ADP_Pi->ADP_Pi Releases Enzyme->ATP Binds AMPPNP AMP-PNP Enzyme_AMPPNP Enzyme-AMP-PNP (Trapped State) NON-HYDROLYZABLE Enzyme_AMPPNP->Enzyme_AMPPNP Enzyme2 Enzyme (Nucleotide-Free) Enzyme2->AMPPNP Binds

A comparison of the enzymatic cycle of ATP versus the inhibitory binding of AMP-PNP.

Key Applications in Research and Development

AMP-PNP is a versatile tool with broad applications across various fields:

  • Structural Biology: AMP-PNP is instrumental in preparing stable protein-nucleotide complexes for high-resolution structural analysis by X-ray crystallography and cryo-electron microscopy (cryo-EM).[8][9] By trapping the protein in a single, homogenous conformational state, it facilitates the growth of well-ordered crystals and improves the quality of cryo-EM reconstructions.[8]

  • Enzyme Kinetics and Mechanism: It is widely used to study the kinetics of ATP-dependent enzymes. As a competitive or non-competitive inhibitor, it helps in determining kinetic parameters and elucidating the role of ATP binding in the catalytic cycle.[5][10][11] For example, it has been used to demonstrate that dynein cross-bridge release is dependent on ATP binding, not hydrolysis.[5]

  • Motor Protein Function: In the study of molecular motors like kinesin, myosin, and dynein, AMP-PNP is used to investigate force generation, processivity, and microtubule or actin binding.[3][6][12] Kinesin, for example, binds strongly to microtubules in the presence of AMP-PNP, a state that mimics a key step in its processive walking motion.[3]

  • Proteomics and Target Identification: AMP-PNP can be used as a probe in chemical proteomics to identify and isolate ATP-binding proteins from complex cellular lysates.[10]

Quantitative Data: Binding Affinities and Inhibition Constants

The affinity of AMP-PNP varies significantly among different ATP-binding proteins. This data is crucial for designing experiments and for the development of specific inhibitors. The following table summarizes key quantitative parameters for AMP-PNP with several well-characterized enzymes.

Protein ClassSpecific EnzymeOrganism/SystemParameterValueConditionsReference(s)
ATPase (P-type) (Na+ + K+)-ATPaseCanine KidneyKd4.2 µMNo Mg2+, 0-4°C[13]
(Na+ + K+)-ATPaseCanine KidneyKd2.2 µM50 µM MgCl2, 0-4°C[13]
(Na+ + K+)-ATPaseCanine KidneyKd6.0 µM2 mM MgCl2, 0-4°C[13]
ATPase (Hexameric) P4 RNA Packaging MotorPseudomonas phage φ12InhibitionNon-competitiveIn the presence of RNA[10]
Motor Protein Kinesin-1Drosophila melanogasterIC50 (Velocity)~400 µMIn vitro gliding assay[3]
Motor Protein DyneinSea Urchin SpermKi~8.1 mMReactivated sperm motility[5]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. Ki (inhibition constant) reflects the concentration required to produce half-maximum inhibition. IC50 is the concentration of an inhibitor that reduces the response by half.

Detailed Experimental Protocols

Protocol: In Vitro Kinesin Gliding Motility Assay with AMP-PNP Inhibition

This protocol is adapted from established methods to measure the effect of AMP-PNP on the velocity of microtubules propelled by surface-adsorbed kinesin-1 motors.[1][3][5]

A. Reagents and Buffers:

  • BRB80 Buffer: 80 mM PIPES/KOH (pH 6.8), 1 mM EGTA, 1 mM MgCl2.

  • Casein Solution: 0.5 mg/mL casein in BRB80. Used for blocking non-specific binding.

  • Kinesin-1 Solution: 0.004 mg/mL purified kinesin-1 in BRB80 supplemented with 0.2 mg/mL casein, 20 mM DTT, and 10 µM ATP.

  • Microtubule Solution: ~100 nM taxol-stabilized, fluorescently-labeled tubulin polymers in BRB80.

  • Motility Solution (Control): BRB80 containing 1.5 mM ATP, 10 µM Taxol, an oxygen scavenger system (e.g., 20 mM D-glucose, 20 µg/mL glucose oxidase, 8 µg/mL catalase), and 1 mM DTT.

  • AMP-PNP Inhibition Solution: Motility Solution with the addition of a desired concentration of AMP-PNP (e.g., a serial dilution from 10 µM to 5 mM).

B. Experimental Workflow:

G cluster_0 Flow Cell Preparation cluster_1 Motor Immobilization cluster_2 Assay Execution & Imaging A1 1. Assemble Flow Cell (Glass slide + Coverslip) A2 2. Block Surface Flow in 15 µL Casein Solution A1->A2 A3 3. Incubate 3 min A2->A3 A4 4. Wash Remove casein A3->A4 B1 5. Add Kinesin Flow in 15 µL Kinesin-1 Solution A4->B1 B2 6. Incubate 3 min B1->B2 B3 7. Wash Twice Remove unbound motors with casein solution B2->B3 C1 8. Add Microtubules Flow in 5 µL Microtubule Solution B3->C1 C2 9. Add Motility/Inhibitor Solution Flow in 10 µL of solution (Control or with AMP-PNP) C1->C2 C3 10. Image Movement Use TIRF or fluorescence microscopy C2->C3 C4 11. Analyze Data Track microtubules and calculate velocities C3->C4

Workflow for an in vitro kinesin gliding motility assay with an inhibitor.

C. Procedure:

  • Flow Cell Preparation: Construct a flow cell (~15 µL volume) using a glass slide, double-sided tape, and a coverslip.

  • Surface Blocking: Introduce the Casein Solution into the flow cell and incubate for 3 minutes to block non-specific surface binding.

  • Motor Adsorption: Remove the casein and immediately introduce the Kinesin-1 Solution. Incubate for 3 minutes to allow motors to adsorb to the surface.

  • Wash: Wash the chamber twice with the casein solution to remove unbound motors.

  • Microtubule Binding: Introduce the Microtubule Solution into the chamber.

  • Initiate Motility: Without removing the microtubule solution, introduce the final Motility Solution (either control or with AMP-PNP). This provides the ATP/analog needed for movement.

  • Imaging: Immediately transfer the slide to a fluorescence microscope (TIRF is recommended for low background) and record time-lapse image sequences.

  • Data Analysis: Use tracking software (e.g., ImageJ plugins) to measure the velocity of individual microtubules. Plot velocity as a function of AMP-PNP concentration to determine the IC50.[3]

Protocol: Crystallization of a Protein-AMP-PNP Complex

This protocol provides a general framework for obtaining protein crystals in the presence of AMP-PNP, based on common practices in structural biology.[8][14]

A. Reagents and Buffers:

  • Purified Protein: Highly pure (>95%) and concentrated (5-20 mg/mL) protein in a low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl).

  • AMP-PNP Stock: A concentrated stock solution of AMP-PNP (e.g., 100 mM, pH 7.4) with MgCl2 at an equimolar or slight excess concentration.

  • Crystallization Screens: Commercially available sparse-matrix screens (e.g., Morpheus, JCSG+, PACT).

B. Procedure:

  • Complex Formation: Prior to setting up crystallization trials, incubate the purified protein with AMP-PNP. Mix the protein with AMP-PNP and MgCl2 to final concentrations that ensure saturation of the nucleotide-binding site (typically 1-5 mM AMP-PNP, with a 1- to 5-fold molar excess over the protein). Incubate on ice for at least 30 minutes.

  • Centrifugation: Spin the protein-AMP-PNP complex solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregated protein.

  • Crystallization Setup (Hanging Drop Vapor Diffusion):

    • Pipette 0.5-1.0 µL of the protein-AMP-PNP complex onto a siliconized glass coverslip.

    • Pipette an equal volume of the reservoir solution from a crystallization screen well into the protein drop. Avoid vigorous mixing.

    • Invert the coverslip and seal the reservoir well.

  • Incubation: Incubate the crystallization trays at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

  • Optimization: If initial screens yield no crystals or poor-quality crystals, optimize conditions by systematically varying the pH, precipitant concentration, and protein concentration around the initial "hit" conditions.

Conclusion

AMP-PNP remains an indispensable reagent for probing the mechanisms of ATP-dependent molecular machines. Its ability to act as a stable ATP mimic provides a unique window into the pre-hydrolysis state, enabling detailed structural, biochemical, and biophysical characterization. From elucidating the walking mechanism of kinesin to providing static snapshots of kinases for drug design, AMP-PNP continues to be a powerful tool for researchers and drug developers seeking to understand and manipulate the fundamental energy transactions of the cell.

References

The Cornerstone of Mechanistic Biochemistry: A Technical Guide to the Discovery and Synthesis of Adenylyl-imidodiphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Adenylyl-imidodiphosphate (AMP-PNP) , a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP), stands as a pivotal tool in the field of biochemistry and drug discovery. Its discovery and synthesis have enabled researchers to dissect the intricate mechanisms of ATP-dependent enzymes by trapping them in specific conformational states. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of AMP-PNP, tailored for researchers, scientists, and drug development professionals.

Discovery and Significance

AMP-PNP was first synthesized and characterized by Yount, Babcock, Ballantyne, and Ojala in 1971.[1] The key innovation was the replacement of the oxygen atom bridging the β and γ phosphates of ATP with an imido group (-NH-).[1][2] This substitution renders the terminal phosphate (B84403) bond resistant to cleavage by most ATPases, while largely preserving the molecule's ability to bind to the ATP active site.[2][3] This unique property allows AMP-PNP to act as a potent competitive inhibitor for many ATP-dependent enzymes, effectively "freezing" the enzymatic cycle at the ATP-bound state.[2][3] This has been instrumental in studying the mechanics of motor proteins, the conformational changes in kinases, and the allosteric regulation of various enzymes.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of AMP-PNP is crucial for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₇N₆O₁₂P₃[4]
Molecular Weight 506.19 g/mol (free acid)[4]
CAS Number 25612-73-1[2]
Purity (Commercial) ≥90% (HPLC)[1]
Common Contaminants ADP, AMP, inorganic phosphate (Pi)[5]
Storage Conditions -20°C, desiccated[5]
Solubility Soluble in water
Stability Unstable in acidic conditions[6]

Synthesis of Adenylyl-imidodiphosphate

General Synthesis Workflow

The following diagram illustrates the general workflow for the chemical synthesis of AMP-PNP.

G General Synthesis Workflow for AMP-PNP cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_characterization Characterization AMP Adenosine Monophosphate (AMP) Morpholidate Activation with Morpholine and Dicyclohexylcarbodiimide (B1669883) AMP->Morpholidate Step 1 AMP_morpholidate Adenosine 5'-phosphoromorpholidate Morpholidate->AMP_morpholidate Coupling Coupling Reaction AMP_morpholidate->Coupling Step 2 Imidodiphosphate Imidodiphosphate Imidodiphosphate->Coupling Crude_AMPPNP Crude AMP-PNP Coupling->Crude_AMPPNP Ion_Exchange Anion-Exchange Chromatography Crude_AMPPNP->Ion_Exchange Step 3 Desalting Desalting Ion_Exchange->Desalting Step 4 Lyophilization Lyophilization Desalting->Lyophilization Step 5 Pure_AMPPNP Pure AMP-PNP Lyophilization->Pure_AMPPNP HPLC HPLC Analysis (Purity Assessment) Pure_AMPPNP->HPLC Spectroscopy UV Spectroscopy (Concentration Determination) Pure_AMPPNP->Spectroscopy

Caption: A flowchart outlining the key stages in the synthesis, purification, and characterization of AMP-PNP.

Detailed Experimental Protocols

Note: The following protocols are generalized based on established chemical principles and information from secondary sources referencing the original work of Yount et al. For precise, step-by-step instructions, consulting the original publications is highly recommended.

Protocol 1: Synthesis of Adenosine 5'-phosphoromorpholidate

  • Dissolution: Dissolve adenosine 5'-monophosphate (AMP) in an aqueous solution of morpholine.

  • Activation: Add dicyclohexylcarbodiimide (DCC) to the solution to activate the phosphate group of AMP.

  • Reaction: Allow the reaction to proceed at room temperature with stirring for several hours to form the adenosine 5'-phosphoromorpholidate.

  • Filtration: Remove the dicyclohexylurea byproduct by filtration.

  • Precipitation: Precipitate the product from the filtrate by adding a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

  • Isolation: Collect the precipitate by centrifugation and wash it with the organic solvent. Dry the product under vacuum.

Protocol 2: Coupling and Purification of AMP-PNP

  • Coupling: React the adenosine 5'-phosphoromorpholidate with a salt of imidodiphosphate in an appropriate solvent. The reaction is typically carried out at a slightly alkaline pH.

  • Purification by Ion-Exchange Chromatography:

    • Load the crude reaction mixture onto a DEAE-cellulose or a similar anion-exchange column equilibrated with a low concentration buffer (e.g., triethylammonium (B8662869) bicarbonate).

    • Wash the column with the starting buffer to remove unreacted starting materials and byproducts.

    • Elute the bound nucleotides with a linear gradient of increasing salt concentration (e.g., triethylammonium bicarbonate).

    • Collect fractions and monitor the absorbance at 260 nm to identify the AMP-PNP peak.

  • Desalting and Lyophilization:

    • Pool the fractions containing pure AMP-PNP.

    • Remove the volatile buffer salts by repeated co-evaporation with water or by dialysis.

    • Lyophilize the desalted solution to obtain pure AMP-PNP as a stable powder.

Protocol 3: Purity Assessment by HPLC

  • Sample Preparation: Prepare a solution of the synthesized AMP-PNP in a suitable mobile phase.

  • Chromatography: Inject the sample onto a reverse-phase C18 HPLC column.

  • Elution: Use an isocratic or gradient elution with a buffer system (e.g., phosphate buffer with an ion-pairing agent) to separate AMP-PNP from potential contaminants like AMP, ADP, and ATP.

  • Detection: Monitor the elution profile using a UV detector at 259 nm.

  • Quantification: Determine the purity by calculating the peak area of AMP-PNP relative to the total peak area of all components.

Applications in Studying ATP-Dependent Systems

AMP-PNP's primary utility lies in its ability to act as a competitive inhibitor of ATP-dependent enzymes, allowing for the study of the enzyme's structure and function in a state that mimics the ATP-bound form.

Inhibition of ATPases

AMP-PNP has been extensively used to study a wide range of ATPases. The inhibition constant (Ki) is a measure of the inhibitor's potency.

EnzymeOrganism/SystemKi ValueReference
Myosin ATPaseRabbit Skeletal Muscle~150 µM
Dynein ATPaseSea Urchin Sperm~8.1 mM[7]
KinesinBovine Brain~10 µM[8]
F1-ATPaseBovine Heart Mitochondria~2 µM[6]
Na+/K+-ATPaseCanine Kidney~2.2 µM (with Mg2+)[6]
Elucidating Signaling Pathways: The G-Protein Coupled Receptor (GPCR) Cascade

A classic application of AMP-PNP is in dissecting the G-protein signaling pathway that leads to the activation of adenylyl cyclase. This pathway is fundamental to cellular responses to a vast array of hormones and neurotransmitters.

G G-Protein Signaling Pathway and the Role of AMP-PNP cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Hormone) GPCR GPCR (Inactive) Ligand->GPCR 1. Binding GPCR_active GPCR (Active) GPCR->GPCR_active G_protein G-protein (αβγ) (GDP-bound) GPCR_active->G_protein 2. Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC_inactive Adenylyl Cyclase (Inactive) G_alpha_GTP->AC_inactive 4. Binding AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active cAMP cAMP AC_active->cAMP 5. Catalysis ATP ATP ATP->AC_active AMP_PNP AMP-PNP AMP_PNP->AC_active Inhibition PKA Protein Kinase A cAMP->PKA 6. Activation Cellular_response Cellular Response PKA->Cellular_response

Caption: The G-protein signaling cascade, illustrating how AMP-PNP can be used to inhibit adenylyl cyclase and study the preceding steps.

In this pathway, the binding of a ligand to a GPCR activates a G-protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. By introducing AMP-PNP, researchers can competitively inhibit the catalytic activity of adenylyl cyclase.[5] This allows for the isolation and study of the upstream events, such as ligand-receptor binding, G-protein activation, and the interaction between the Gα subunit and adenylyl cyclase, without the confounding downstream effects of cAMP production.

Experimental Protocol: ATPase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of AMP-PNP on a purified ATPase.

1. Reagents and Materials:

  • Purified ATPase enzyme

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl, pH 7.5)

  • ATP stock solution

  • AMP-PNP stock solution

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Enzyme Preparation: Dilute the purified ATPase to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of AMP-PNP in the assay buffer.

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Control (No Inhibitor): Enzyme + Assay Buffer + ATP

    • Inhibitor Wells: Enzyme + AMP-PNP (at various concentrations) + ATP

    • Blank (No Enzyme): Assay Buffer + ATP

  • Pre-incubation: Pre-incubate the enzyme with AMP-PNP for a short period (e.g., 5-10 minutes) at the desired temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 15-30 minutes).

  • Reaction Termination and Phosphate Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis to produce a colorimetric signal.

  • Measurement: Read the absorbance of the plate at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of ATPase activity remaining at each AMP-PNP concentration relative to the control (no inhibitor).

    • Plot the percentage of activity versus the logarithm of the AMP-PNP concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • If the mechanism of inhibition is known to be competitive, the Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

Adenylyl-imidodiphosphate has proven to be an indispensable tool for biochemists and molecular biologists. Its ability to act as a non-hydrolyzable analog of ATP has provided profound insights into the mechanisms of a vast array of enzymes. From elucidating the intricate steps of muscle contraction to unraveling complex signaling cascades, AMP-PNP continues to be a cornerstone of modern biochemical research and a valuable asset in the development of novel therapeutics targeting ATP-dependent processes.

References

Physical and chemical stability of AMP-PNP tetralithium hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical and Chemical Stability of Adenylyl-imidodiphosphate Tetralithium Salt Hydrate (B1144303) for Researchers and Drug Development Professionals.

Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) widely employed in biochemical and pharmacological research. Its resistance to enzymatic cleavage allows for the study of ATP-dependent processes by trapping enzymes in an ATP-bound state. However, the utility of AMP-PNP is contingent on its stability under various experimental and storage conditions. This technical guide provides a comprehensive overview of the physical and chemical stability of AMP-PNP tetralithium salt hydrate, offering critical data and methodologies for its effective use.

Physical and Chemical Properties

This compound salt hydrate is a white to off-white solid. Its core structure features a P-N-P linkage in place of the P-O-P linkage found in the β and γ phosphates of ATP, rendering it resistant to hydrolysis by most ATPases.

Table 1: Physical Properties of this compound Salt Hydrate
PropertyValueSource
Molecular Formula C₁₀H₁₃Li₄N₆O₁₂P₃ · xH₂OSigma-Aldrich
Molecular Weight 529.93 g/mol (anhydrous basis)Sigma-Aldrich
Appearance White to off-white solidMedChemExpress
Melting Point >225°C (with decomposition)ChemicalBook
Solubility Soluble in water (50 mg/mL)Sigma-Aldrich
λmax 259 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0)Sigma-Aldrich
Molar Extinction Coefficient (ε) 15.4 mM⁻¹cm⁻¹ at 259 nm (pH 7.0)Sigma-Aldrich

Chemical Stability

The chemical stability of AMP-PNP is influenced by several factors, most notably pH, temperature, and the presence of divalent cations.

pH Stability

AMP-PNP is highly susceptible to hydrolysis under acidic conditions. The phosphoramidate (B1195095) bond (P-N) is unstable at low pH, leading to rapid degradation into a phosphoramidate and inorganic phosphate.[1]

Table 2: Solution Stability of this compound Salt Hydrate
ConditionObservationSource
Acidic pH Very unstable; rapidly hydrolyzes.Sigma-Aldrich
Neutral pH (7.0), 37°C Spontaneous, non-enzymatic hydrolysis rate constant of 0.07 h⁻¹.Schuurmans Stekhoven et al., 1983
Neutral pH (7.0), 21°C Spontaneous, non-enzymatic hydrolysis rate constant of 0.006 h⁻¹.Schuurmans Stekhoven et al., 1983
Neutral pH (7.0), 0°C Spontaneous, non-enzymatic hydrolysis rate constant of 0.0006 h⁻¹.Schuurmans Stekhoven et al., 1983
-20°C Aqueous Solution Stable for up to 3 months.Calbiochem
-70°C Aqueous Solution Approximately 5% hydrolysis observed after 6 months.Sigma-Aldrich
Presence of excess Mg²⁺ The Mg-AMP-PNP complex is virtually stable to spontaneous hydrolysis at 37°C.Schuurmans Stekhoven et al., 1983
Thermal Stability

The solid form of this compound salt hydrate exhibits good thermal stability, decomposing at temperatures above 225°C. For long-term storage, freezing is recommended.

Table 3: Recommended Storage and Handling
FormStorage TemperatureDurationNotesSource
Solid -20°CAt least 1 yearKeep dry and protected from light.Hypermol
Aqueous Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.MedChemExpress
Aqueous Stock Solution -70°CUp to 3 monthsRecommended for longer-term solution storage.Sigma-Aldrich
Aqueous Stock Solution -80°CUp to 6 monthsEnsure the solution is sealed to prevent moisture uptake.MedChemExpress

Experimental Protocols

Accurate assessment of AMP-PNP stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying AMP-PNP and its degradation products.

HPLC Method for Stability Analysis

This protocol is adapted from established methods for the analysis of adenosine phosphates.

Objective: To separate and quantify AMP-PNP and its primary hydrolysis product, adenylyl phosphoramidate.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1 M Potassium dihydrogen phosphate (KH₂PO₄), pH adjusted to 6.0 with KOH.

  • Mobile Phase B: 100% Methanol

  • This compound salt hydrate standard

  • Perchloric acid (for sample quenching)

  • Potassium hydroxide (B78521) (for neutralization)

Procedure:

  • Sample Preparation:

    • Incubate AMP-PNP solution under the desired stress condition (e.g., specific pH, temperature).

    • At designated time points, withdraw an aliquot and quench the degradation reaction by adding an equal volume of cold 0.6 M perchloric acid.

    • Neutralize the sample with potassium hydroxide.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 259 nm

    • Injection Volume: 20 µL

    • Gradient Elution:

      • 0-5 min: 100% Mobile Phase A

      • 5-15 min: Linear gradient to 80% A, 20% B

      • 15-20 min: Hold at 80% A, 20% B

      • 20-25 min: Return to 100% A and re-equilibrate

  • Quantification:

    • Generate a standard curve using known concentrations of AMP-PNP.

    • Calculate the percentage of remaining AMP-PNP at each time point relative to the initial concentration.

Visualizations

AMP-PNP Hydrolysis Pathway

The primary degradation pathway for AMP-PNP in aqueous solution is the hydrolysis of the phosphoramidate bond.

G AMP_PNP AMP-PNP Hydrolysis Hydrolysis (H₂O, H⁺) AMP_PNP->Hydrolysis Products Degradation Products Hydrolysis->Products AMP_PN Adenylyl Phosphoramidate (AMP-PN) Products->AMP_PN Pi Inorganic Phosphate (Pi) Products->Pi

Caption: Hydrolysis of AMP-PNP yields adenylyl phosphoramidate and inorganic phosphate.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of AMP-PNP involves sample preparation, stress testing, and analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare AMP-PNP Solution Stress Incubate at Defined Temp/pH Prep->Stress Quench Quench Reaction Stress->Quench Analyze HPLC Analysis Quench->Analyze Data Data Interpretation Analyze->Data G Stability AMP-PNP Stability Temperature Temperature Stability->Temperature pH pH Stability->pH Humidity Humidity (Solid State) Stability->Humidity Cations Divalent Cations (e.g., Mg²⁺) Stability->Cations

References

A Technical Guide to the Solubility and Storage of AMP-PNP Tetralithium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine 5'-triphosphate (ATP) that is widely utilized in biochemical and pharmacological research. Its resistance to cleavage by ATPases makes it an invaluable tool for studying ATP-dependent enzymes and processes. This guide provides a comprehensive overview of the solubility and proper storage conditions for the tetralithium salt of AMP-PNP in its powdered form, ensuring its stability and efficacy in experimental settings.

Core Properties of AMP-PNP Tetralithium Salt

This compound salt acts as a competitive inhibitor for many ATP-dependent enzymes by binding to the ATP catalytic site without being hydrolyzed.[1] This allows researchers to "trap" enzymes in an ATP-bound state, facilitating the study of their structure and function. It has been instrumental in elucidating the mechanisms of motor proteins, ion channels, and various kinases.[1]

Solubility Data

The solubility of this compound salt is a critical factor for the preparation of stock solutions. The compound is most soluble in aqueous solutions. The quantitative data from various suppliers is summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water26.5[2]50[2]Sonication and warming may be required to achieve maximum solubility.[1]
Water50~94.3Data from different suppliers can vary.

It is important to note that the molecular weight of this compound salt can vary slightly between batches due to hydration, which will affect the exact molar concentration.

Storage and Stability

Proper storage of both the powdered form and prepared solutions of this compound salt is crucial to prevent degradation and ensure experimental reproducibility.

Powdered Form

The solid form of this compound salt should be stored under the following conditions:

ParameterRecommended Condition
Temperature-20°C[1][3]
LightStore in the dark.[3]
MoistureKeep in a dry environment.[3]

When stored correctly, the powdered form is stable for over two years.[3]

Stock Solutions

The stability of AMP-PNP in solution is highly dependent on pH and storage temperature. AMP-PNP is very unstable in acidic conditions, where it rapidly hydrolyzes to phosphoramidate (B1195095) and inorganic phosphate. Therefore, it is recommended to prepare stock solutions in a buffer with a neutral pH, such as pH 7.4.

Storage TemperatureDurationNotes
-80°CUp to 6 months[1]Recommended for long-term storage.
-70°CUp to 3 monthsApproximately 5% hydrolysis may be observed after 6 months.
-20°CUp to 1 month[1]Suitable for shorter-term storage.

It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] Thawed aliquots should ideally be used within one week.

Experimental Protocols

Preparation of a 50 mM AMP-PNP Stock Solution
  • Equilibration: Allow the vial of this compound salt powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of AMP-PNP powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of nuclease-free water or a neutral pH buffer (e.g., HEPES, pH 7.4) to achieve the target concentration of 50 mM.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and gentle warming to aid in complete dissolution.[1]

  • Sterilization: If required for the specific application, filter the stock solution through a 0.22 µm filter.[1]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots and store them at -70°C or -80°C for long-term storage.

Visualizing Key Processes

To further aid in the understanding of handling and the mechanism of action of AMP-PNP, the following diagrams are provided.

G cluster_prep Preparation cluster_storage Storage cluster_use Usage Start Start Weigh_Powder Weigh AMP-PNP Powder Start->Weigh_Powder Add_Solvent Add Water or Buffer (pH 7.4) Weigh_Powder->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -70°C or -80°C Aliquot->Store Thaw Thaw Aliquot on Ice Store->Thaw Use Use in Experiment Thaw->Use

Workflow for the preparation and storage of AMP-PNP solutions.

G ATP ATP Enzyme Enzyme ATP->Enzyme Binds to Active Site Products Products Enzyme->Products Hydrolysis Inhibited_Enzyme Enzyme-AMP-PNP (Stable Complex) Enzyme->Inhibited_Enzyme No Hydrolysis AMP_PNP AMP_PNP AMP_PNP->Enzyme Competitively Binds to Active Site

Mechanism of competitive inhibition of an ATPase by AMP-PNP.

References

The P-N-P Linkage: A Linchpin in Mechanistic enzymology and Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of AMP-PNP in Elucidating Biological Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and structural biology. Its utility stems from the replacement of the labile P-O-P bond between the β and γ phosphates of ATP with a stable P-N-P linkage. This substitution renders the molecule resistant to cleavage by most ATPases, allowing researchers to trap and study enzymes in their ATP-bound conformational states. This guide delves into the core of AMP-PNP's function, its applications in elucidating enzymatic mechanisms, and its critical role in structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).

The Significance of the P-N-P Linkage

The chemical energy stored in the phosphoanhydride bonds of ATP is central to a vast array of cellular processes. The hydrolysis of the terminal (γ) phosphate (B84403) is a thermodynamically favorable reaction that drives conformational changes in proteins, powers molecular motors, and fuels metabolic pathways. However, the transient nature of the ATP-bound state makes it challenging to study.

The genius of AMP-PNP lies in the substitution of the β-γ bridging oxygen atom with an imido group (-NH-). This P-N-P (phospho-nitrido-phosphate) bond is significantly more resistant to enzymatic hydrolysis than the native P-O-P bond. This stability allows AMP-PNP to act as a potent competitive inhibitor for many ATP-dependent enzymes, effectively "freezing" them in a conformation that mimics the ATP-bound state. This arrested state provides a window for detailed structural and functional investigation.

Quantitative Comparison of AMP-PNP and ATP Binding

While AMP-PNP is a valuable mimic of ATP, its binding affinity for various enzymes can differ from that of the natural substrate. These differences are crucial for designing and interpreting experiments. The following tables summarize key kinetic parameters for a selection of ATP-dependent enzymes, highlighting the comparative binding affinities of ATP and AMP-PNP.

Enzyme/ProteinOrganism/SourceATP Parameter (Km/Kd)AMP-PNP Parameter (Ki/Kd)Reference
Na+/K+-ATPase Canine Kidney~1 µM (High affinity Km)2.2 µM (Kd with 50 µM MgCl2)
Kinesin-1
- Microtubule gliding3.5 mM (Complete inhibition at 2 mM ATP)
Glucokinase Human0.78 ± 0.14 mM ([L]0.5)0.27 ± 0.02 mM ([L]0.5)[1]
Mitotic Motors PtK1 cells0.2 mM (50% inhibition of spindle elongation)[2]
8.6 mM (50% inhibition of chromosome movement)[2]

Table 1: Comparison of Binding Affinities for ATP and AMP-PNP in Various Enzymes. This table presents a summary of reported kinetic and binding constants for ATP and its non-hydrolyzable analog, AMP-PNP, across a range of different enzymes. The values of Km, Kd, Ki, and IC50 provide a quantitative measure of the affinity and inhibitory potential of AMP-PNP relative to the natural substrate, ATP.

EnzymeATP Km (µM)AMP-PNP Ki (µM)Type of Inhibition
Myosin S1 ATPase 5015Competitive
F1-ATPase (Mitochondrial) 1502Competitive
Ca2+-ATPase (Sarcoplasmic Reticulum) 1-510-50Competitive

Table 2: Kinetic Parameters of ATP and AMP-PNP for Selected ATPases. This table provides a comparative overview of the Michaelis constant (Km) for ATP and the inhibition constant (Ki) for AMP-PNP for several well-characterized ATPases. The data illustrates that AMP-PNP generally acts as a competitive inhibitor, binding to the same active site as ATP.

Experimental Protocols: Harnessing the Power of AMP-PNP

The successful application of AMP-PNP in research hinges on the careful design and execution of experiments. Below are detailed methodologies for key experiments where AMP-PNP is instrumental.

Protein Crystallography: Soaking with AMP-PNP to Trap Conformational States

Objective: To obtain a crystal structure of a protein in its ATP-bound conformation.

Methodology:

  • Crystal Growth: Grow crystals of the target protein under conditions that yield well-diffracting crystals.

  • Soaking Solution Preparation: Prepare a "soaking" or "cryo-protectant" solution that is compatible with the crystallization condition. This solution should contain the cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) at a concentration sufficient to prevent ice crystal formation during flash-cooling.

  • Ligand Addition: Add AMP-PNP and a divalent cation (typically MgCl2, as Mg2+ is often required for nucleotide binding) to the soaking solution. A common starting concentration for AMP-PNP is 1-5 mM, though the optimal concentration may need to be determined empirically and should ideally be at least 10-fold higher than the Kd of the protein for AMP-PNP.[3]

  • Crystal Soaking: Transfer the protein crystals to the soaking solution containing AMP-PNP. The soaking time can vary from minutes to hours, depending on the crystal packing and the accessibility of the active site.

  • Flash-Cooling: After soaking, loop a crystal and flash-cool it in liquid nitrogen.

  • Data Collection and Structure Determination: Collect X-ray diffraction data and solve the structure to reveal the protein in its AMP-PNP-bound state.

G A Grow Protein Crystals D Soak Crystals in AMP-PNP Solution A->D B Prepare Soaking Solution (Cryoprotectant + Buffer) C Add AMP-PNP + MgCl2 (e.g., 1-5 mM) B->C C->D E Flash-Cool Crystal in Liquid Nitrogen D->E F Collect X-ray Diffraction Data E->F G Solve Protein Structure F->G

Crystal soaking workflow for structural studies.
Cryo-Electron Microscopy (Cryo-EM): Sample Preparation with AMP-PNP

Objective: To visualize a protein or protein complex in its ATP-bound state at near-atomic resolution.

Methodology:

  • Protein Purification: Purify the protein of interest to homogeneity.

  • Complex Formation: Incubate the purified protein with AMP-PNP and MgCl2. Typical concentrations are in the range of 1-10 mM for AMP-PNP and a similar or slightly higher concentration for MgCl2. The incubation time should be sufficient to allow for binding, typically 15-30 minutes on ice.

  • Grid Preparation: Apply a small volume (3-4 µL) of the protein-AMP-PNP complex to a glow-discharged cryo-EM grid.

  • Blotting and Plunging: Blot the grid to remove excess liquid, leaving a thin film of the sample. Immediately plunge-freeze the grid into liquid ethane (B1197151) or a mixture of liquid ethane and propane. This rapid freezing vitrifies the sample, preserving the protein's native structure.

  • Data Collection and Image Processing: Collect images of the vitrified sample using a transmission electron microscope. Process the images to reconstruct a 3D model of the protein in its AMP-PNP-bound state.

G A Purified Protein B Incubate with AMP-PNP + MgCl2 A->B C Apply to Cryo-EM Grid B->C D Blot Excess Liquid C->D E Plunge-Freeze in Liquid Ethane D->E F Collect Cryo-EM Data E->F G 3D Reconstruction F->G

Cryo-EM sample preparation with AMP-PNP.
Enzyme Kinetics: Determining the Inhibitory Constant (Ki) of AMP-PNP

Objective: To quantify the inhibitory potency of AMP-PNP on an ATP-dependent enzyme.

Methodology:

  • Assay Setup: Set up a series of enzymatic reactions with varying concentrations of the natural substrate, ATP.

  • Inhibitor Addition: For each ATP concentration, perform the assay in the absence and presence of several different fixed concentrations of AMP-PNP.

  • Reaction Monitoring: Measure the initial reaction velocity (v0) for each condition. The method for monitoring the reaction will depend on the specific enzyme (e.g., spectrophotometry, fluorescence, radioactivity).

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v0 vs. 1/[ATP]). In the case of competitive inhibition, the lines for the different AMP-PNP concentrations will intersect on the y-axis.

  • Ki Calculation: Determine the apparent Km (Km,app) from the x-intercept of each line. A secondary plot of Km,app versus [AMP-PNP] will yield a straight line with a slope of Km/Ki and a y-intercept of Km, allowing for the calculation of Ki.

Elucidating Signaling Pathways and Molecular Mechanisms

AMP-PNP has been instrumental in dissecting the mechanisms of numerous biological processes.

G-Protein Signaling

G-protein-coupled receptors (GPCRs) activate heterotrimeric G-proteins by promoting the exchange of GDP for GTP on the Gα subunit. To study the activated state, non-hydrolyzable GTP analogs like GTPγS are often used. Similarly, in systems where ATP is involved in downstream signaling from G-proteins, AMP-PNP can be used to lock effector enzymes in an activated state.

G_Protein_Cycle cluster_membrane Plasma Membrane Inactive_GPCR Inactive GPCR Active_GPCR Active GPCR (Ligand-bound) Inactive_GPCR->Active_GPCR G_Protein_GDP G-Protein (GDP-bound) Active_GPCR->G_Protein_GDP Activates G_Protein_GTP G-Protein (GTP-bound) (Active) G_Protein_GDP->G_Protein_GTP GDP -> GTP (or GTPγS) G_Protein_GTP->G_Protein_GDP GTP Hydrolysis (Blocked by GTPγS) Effector Effector Protein G_Protein_GTP->Effector Activates Response Cellular Response Effector->Response Ligand Ligand Ligand->Inactive_GPCR Binds

G-protein activation cycle and the role of non-hydrolyzable analogs.
Motor Proteins: The Kinesin Walking Mechanism

Kinesin motor proteins "walk" along microtubules, a process fueled by ATP hydrolysis. The use of AMP-PNP has been crucial in deciphering the hand-over-hand mechanism of kinesin movement. By binding AMP-PNP, one head of the kinesin dimer can be locked in a tightly bound state to the microtubule, allowing researchers to study the conformational changes and movement of the other head.[4]

Kinesin_Cycle s1 1. Leading head binds ATP (or AMP-PNP) s2 2. Neck linker zippers onto   motor domain s1->s2 s3 3. Trailing head swings forward s2->s3 s4 4. New leading head binds   microtubule s3->s4 s5 5. ADP release from new   leading head s4->s5 s6 6. ATP hydrolysis in trailing head s5->s6 s7 7. Pi release from trailing head s6->s7 s7->s1 ABC_Transporter_Cycle Inward_Facing Inward-Facing (Substrate Binding) ATP_Bound ATP/AMP-PNP Bound (Occluded State) Inward_Facing->ATP_Bound Substrate & ATP Binding Outward_Facing Outward-Facing (Substrate Release) ATP_Bound->Outward_Facing Conformational Change ADP_Bound ADP + Pi Bound (Post-Hydrolysis) Outward_Facing->ADP_Bound ATP Hydrolysis ADP_Bound->Inward_Facing Pi & ADP Release

References

AMP-PNP Tetralithium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of AMP-PNP tetralithium salt, a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) crucial for research in cellular bioenergetics, enzymology, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental applications, and relevant signaling pathways.

Core Properties of this compound Salt

AMP-PNP, or Adenylyl-imidodiphosphate, is a synthetic compound that functions as a competitive inhibitor of ATP in various enzymatic reactions. Its key feature is the substitution of the β-γ bridging oxygen atom of ATP with an imido group (-NH-), rendering the terminal phosphate (B84403) bond resistant to cleavage by ATPases and kinases. This property allows researchers to study ATP-dependent processes by locking enzymes in an ATP-bound, pre-hydrolysis state.

PropertyValueCitations
CAS Number 72957-42-7[1][2][3][4][5][6][7]
Molecular Weight 529.93 g/mol [1][2][6][7]
Molecular Formula C₁₀H₁₃Li₄N₆O₁₂P₃[1][2]
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at -20°C[6][7]

Mechanism of Action and Key Applications

AMP-PNP serves as a valuable tool to investigate the mechanics of ATP-dependent enzymes and processes. By binding to the ATP pocket without being hydrolyzed, it effectively "freezes" the enzymatic cycle, allowing for detailed structural and functional studies.

Inhibition of ATP-dependent Enzymes

AMP-PNP is a competitive inhibitor for a wide range of ATP-dependent enzymes, including ATPases, kinases, and motor proteins. This inhibition allows for the study of the enzyme's conformational changes upon nucleotide binding, independent of the subsequent hydrolysis step.

Study of Motor Proteins

Motor proteins like kinesin and dynein utilize the energy from ATP hydrolysis to move along the cytoskeleton. AMP-PNP has been instrumental in elucidating their mechanochemical cycles. In the presence of AMP-PNP, these motors typically enter a rigor-like state, tightly bound to their tracks (microtubules or actin filaments), which facilitates the study of their binding interfaces and conformational states.

Investigation of Ion Channels

A significant application of AMP-PNP is in the study of ATP-sensitive potassium (KATP) channels. These channels are crucial in coupling cellular metabolism to electrical activity in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and neurons. AMP-PNP is used to study the channel's gating mechanism in the absence of ATP hydrolysis, providing insights into how nucleotide binding influences channel opening and closing.

Experimental Protocols

This section provides an overview of key experimental methodologies where AMP-PNP is a critical reagent.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by an enzyme. AMP-PNP is used as a competitive inhibitor to determine the enzyme's binding affinity for ATP and to characterize the nature of the inhibition.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified enzyme, Mg²⁺ (a cofactor for most ATPases), and varying concentrations of ATP.

  • Inhibitor Addition: For inhibition studies, a parallel set of reactions is prepared with the addition of varying concentrations of AMP-PNP.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

  • Termination and Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of Pi release is plotted against the substrate (ATP) concentration to determine kinetic parameters like Vmax and Km. Inhibition data is analyzed using methods like Lineweaver-Burk plots to determine the inhibition constant (Ki).

Kinesin Motility Assay

This in vitro assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors. AMP-PNP is used to induce a state where kinesin is strongly bound to the microtubule without movement, allowing for the study of the motor-track interaction.

General Protocol:

  • Flow Cell Preparation: A flow cell is constructed using a microscope slide and a coverslip.

  • Surface Coating: The inner surface of the flow cell is coated with an anti-kinesin antibody, followed by the introduction of kinesin motors.

  • Microtubule Introduction: Fluorescently labeled microtubules are introduced into the flow cell.

  • Motility Observation: In the presence of ATP, the microtubules will be observed gliding over the kinesin-coated surface using fluorescence microscopy.

  • AMP-PNP Application: The introduction of AMP-PNP will cause the microtubules to arrest their movement and become stationary, bound to the kinesin motors. This allows for the detailed imaging of the motor-microtubule complex.

Patch-Clamp Electrophysiology for KATP Channels

This technique is used to measure the ionic currents flowing through KATP channels in a small patch of cell membrane. AMP-PNP is applied to the intracellular side of the membrane to study its effect on channel activity.

General Protocol:

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with a solution mimicking the extracellular fluid.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "gigaseal" is formed between the pipette tip and the membrane.

  • Inside-Out Configuration: The pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side now facing the bath solution.

  • Perfusion with AMP-PNP: The bath solution is perfused with a solution containing a known concentration of AMP-PNP.

  • Data Recording and Analysis: The current flowing through the KATP channels in the membrane patch is recorded. The application of AMP-PNP is expected to cause a reduction in the channel's open probability, providing information on the nucleotide-binding and gating mechanisms.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to AMP-PNP's application in research.

ATP_vs_AMPPNP cluster_ATP ATP Hydrolysis cluster_AMPPNP AMP-PNP Inhibition ATP ATP Enzyme_ATP Enzyme-ATP Complex ATP->Enzyme_ATP Binding Enzyme_ADP_Pi Enzyme-ADP-Pi Complex Enzyme_ATP->Enzyme_ADP_Pi Hydrolysis Products Products + ADP + Pi Enzyme_ADP_Pi->Products Product Release AMPPNP AMP-PNP Enzyme_AMPPNP Enzyme-AMP-PNP Complex (Stable) AMPPNP->Enzyme_AMPPNP Binding Enzyme_AMPPNP->Enzyme_AMPPNP No Hydrolysis

Figure 1: Comparison of ATP hydrolysis and AMP-PNP inhibition pathways.

Kinesin_Motility_Workflow start Start prep_flowcell Prepare Flow Cell start->prep_flowcell coat_kinesin Coat Surface with Kinesin prep_flowcell->coat_kinesin add_mt Introduce Fluorescent Microtubules coat_kinesin->add_mt observe_atp Observe Motility with ATP add_mt->observe_atp add_amppnp Introduce AMP-PNP observe_atp->add_amppnp observe_arrest Observe Microtubule Arrest add_amppnp->observe_arrest end End observe_arrest->end

Figure 2: Experimental workflow for a kinesin motility assay using AMP-PNP.

AMPK_Signaling High_AMP_ATP_Ratio High AMP/ATP Ratio (Low Energy) AMPK AMPK High_AMP_ATP_Ratio->AMPK Activates Low_AMP_ATP_Ratio Low AMP/ATP Ratio (High Energy) Low_AMP_ATP_Ratio->AMPK Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Activates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolic Inhibits ATP_Production ATP Production Catabolic->ATP_Production ATP_Consumption ATP Consumption ATP_Production->Low_AMP_ATP_Ratio Restores Energy Balance

Figure 3: Simplified schematic of the AMPK signaling pathway.

Conclusion

This compound salt is an indispensable tool in the study of ATP-dependent biological processes. Its ability to act as a non-hydrolyzable ATP analog provides researchers with a powerful method to dissect the intricate mechanisms of enzymes that are fundamental to cellular life. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of AMP-PNP in a variety of research contexts, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of AMP-PNP Tetralithium Salt

This guide provides comprehensive safety and handling information for this compound salt, a non-hydrolyzable analog of ATP widely used in biochemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Identification and Properties

  • Chemical Name: Adenosine-5'-[(β,γ)-imido]triphosphate tetralithium salt

  • Synonyms: Adenylyl-imidodiphosphate tetralithium salt, AMP-PNP[1][2]

  • CAS Number: 72957-42-7[1]

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃Li₄N₆O₁₂P₃[1]
Molecular Weight529.93 g/mol (anhydrous)[1][3]
AppearanceSolid/Powder[2]
SolubilitySoluble in water at 50 mg/mL[3]
λmax259 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0)[3]

Hazard Identification and Toxicological Data

Most safety data sheets indicate that this compound salt is not classified as a hazardous substance.[1] However, it is crucial to handle it with care as with any laboratory chemical. One source considers it a hazardous substance and notes that accidental ingestion may be damaging to health.[4]

Potential Health Effects:

  • Acute Effects: No significant acute toxicological data has been identified in most literature searches.[4] However, large doses of lithium can cause dizziness, weakness, and potential kidney damage, especially with a low-salt diet.[4]

  • Chronic Effects: Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects.[4] Lithium compounds can affect the nervous system and muscles.[4]

  • Combustibility: May form combustible dust concentrations in air.

Toxicological Data Summary

Toxicity EndpointClassification/DataSource
Acute ToxicityNot classified based on available information
Skin Corrosion/IrritationNot classified based on available information
Serious Eye Damage/IrritationNot classified based on available information
Respiratory or Skin SensitizationNot classified based on available information
Germ Cell MutagenicityNot classified based on available information
CarcinogenicityNot classified based on available information
Reproductive ToxicityNot classified based on available information
Specific Target Organ Toxicity (Single Exposure)Not classified based on available information
Specific Target Organ Toxicity (Repeated Exposure)Not classified based on available information

Handling and Storage Protocols

Personal Protective Equipment (PPE)

EquipmentSpecification
Eye ProtectionSafety glasses with side-shields or goggles
Hand ProtectionCompatible chemical-resistant gloves
Skin and Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

Detailed Handling Protocol:

  • Preparation:

    • Ensure a clean and organized workspace.

    • Confirm that a safety shower and eye wash station are accessible.[1]

    • Put on all required personal protective equipment.

  • Handling the Solid Compound:

    • Avoid creating dust and aerosol formation.[1]

    • Weigh the required amount in a chemical fume hood or an enclosure with appropriate exhaust ventilation.[1]

    • Avoid all personal contact, including inhalation.[4]

  • Solution Preparation:

    • AMP-PNP is soluble in water at up to 50 mg/mL.[3]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Be aware that AMP-PNP is very unstable in acidic conditions and will rapidly hydrolyze.[3]

  • General Hygiene:

    • Do not eat, drink, or smoke when handling the product.[4]

    • Wash hands thoroughly with soap and water after handling.[4]

    • Work clothes should be laundered separately.[4]

Storage Conditions

FormStorage TemperatureDurationNotesSource
Solid (Powder)-20°CLong-termKeep container tightly sealed in a cool, well-ventilated area, away from moisture and direct sunlight.[1][1][3]
Stock Solution-70°C or -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Approximately 5% hydrolysis has been observed after 6 months at -70°C.[3][5]
Thawed Aliquots-70°CWithin 1 weekAvoid refreezing.[6]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

  • Minor Spills:

    • Wear appropriate personal protective equipment.[4]

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Sweep up the material and place it in a suitable, labeled container for disposal.[4]

    • Clean the spill area with alcohol.[1]

  • Major Spills:

    • Evacuate personnel to a safe area.[1]

    • Ensure adequate ventilation.[1]

    • Prevent further leakage or spillage if safe to do so. Keep the product away from drains or water courses.[1]

    • Contain the spill with an inert absorbent material (e.g., diatomite, universal binders).[1]

    • Collect the absorbed material and place it in a sealed container for disposal according to local regulations.[1]

Fire and Explosion Hazard Data

  • Flammability: May form combustible dust concentrations in air.

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

  • Special Hazards: During combustion, may emit irritant fumes.[1]

  • Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[1]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Acidic conditions, as the compound is very unstable and will rapidly hydrolyze.[3]

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[1]

Visualized Workflow

Safe Handling Workflow for this compound Salt

Safe_Handling_Workflow Safe Handling Workflow for this compound Salt start Start: Receive Compound storage Store at -20°C Keep container sealed start->storage prep Preparation for Use: - Wear appropriate PPE - Work in ventilated area storage->prep weighing Weigh Solid Compound: - Avoid dust generation - Use fume hood prep->weighing solution Prepare Solution: - Add solid to solvent - Avoid acidic conditions weighing->solution spill Accidental Spill weighing->spill experiment Perform Experiment solution->experiment solution->spill cleanup Post-Experiment Cleanup: - Decontaminate surfaces - Wash hands thoroughly experiment->cleanup cleanup->storage Return unused solid disposal Waste Disposal: - Follow institutional and  local regulations cleanup->disposal Dispose of waste spill_response Spill Response: - Evacuate and ventilate - Use absorbent material - Dispose of waste properly spill->spill_response spill_response->disposal end End disposal->end

Caption: Logical workflow for the safe handling of this compound salt.

References

Methodological & Application

Application Note: Preparation of AMP-PNP Tetralithium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Adenylyl-imidodiphosphate (AMP-PNP) tetralithium salt, a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP). AMP-PNP is widely utilized in biochemical and pharmacological studies to investigate ATP-dependent enzymes, such as motor proteins and kinases, by acting as a competitive inhibitor that binds to the ATP-binding site without being cleaved. Adherence to this protocol will ensure the preparation of stable, accurately concentrated solutions for reproducible experimental results.

Quantitative Data Summary

A summary of the key quantitative data for AMP-PNP tetralithium salt is provided in the table below for quick reference.

ParameterValueReference
Chemical Formula C₁₀H₁₂Li₄N₆O₁₂P₃
Molecular Weight 524.9 g/mol
Appearance White to off-white solid
Solubility Soluble in water (≥100 mg/mL)
Recommended Solvent Nuclease-free water or aqueous buffers (e.g., Tris, HEPES)
Recommended Stock Concentration 10-100 mM
Storage of Solid -20°C
Storage of Stock Solution -20°C for up to 1 month; -80°C for long-term storage

Experimental Protocol: Stock Solution Preparation

This protocol outlines the step-by-step procedure for preparing a 100 mM stock solution of this compound salt.

Materials and Equipment
  • This compound salt (solid)

  • Nuclease-free water or desired aqueous buffer

  • Microcentrifuge tubes or other appropriate sterile containers

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • pH meter (optional, for buffered solutions)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation Workflow

The overall workflow for the preparation of the AMP-PNP stock solution is illustrated below.

G Figure 1: AMP-PNP Stock Solution Preparation Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_finalization Finalization & Storage A Equilibrate AMP-PNP solid to room temperature B Weigh the required mass of AMP-PNP A->B C Add appropriate volume of solvent (e.g., nuclease-free water) B->C D Vortex thoroughly to ensure complete dissolution C->D E Aliquot into smaller volumes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing AMP-PNP stock solution.

Step-by-Step Procedure
  • Equilibration: Before opening, allow the container of solid this compound salt to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

  • Mass Calculation: Calculate the mass of AMP-PNP required. For example, to prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.001 L x 524.9 g/mol

    • Mass (g) = 0.05249 g = 52.49 mg

  • Weighing: Carefully weigh the calculated amount of AMP-PNP solid using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of nuclease-free water or your desired buffer to the tube. For the example above, add 1 mL of solvent.

  • Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.

  • pH Adjustment (Optional): If using an unbuffered solution, the pH may be slightly alkaline. If your experiment is pH-sensitive, check the pH of the stock solution and adjust as necessary with dilute HCl or NaOH. When using a buffer as the solvent, this step is generally not required.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.

Quality Control and Handling

The relationship between proper handling and the final quality of the stock solution is crucial for experimental success.

G Figure 2: Factors Influencing Stock Solution Quality cluster_inputs Key Inputs & Controls center_node High-Quality AMP-PNP Stock A Accurate Weighing A->center_node B High-Purity Solute B->center_node C Nuclease-Free Solvent C->center_node D Proper Aliquoting D->center_node E Correct Storage Temp. E->center_node

Caption: Key factors for ensuring high-quality AMP-PNP stock solution.

Stability and Storage

AMP-PNP is a stable analog of ATP, but like any nucleotide, it is susceptible to degradation over time, especially with repeated changes in temperature.

  • Solid Form: The lyophilized powder is stable for years when stored desiccated at -20°C.

  • Aqueous Solution: Stock solutions are stable for approximately one month at -20°C. For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

This protocol provides a comprehensive guide for the preparation of this compound salt stock solutions. Following these steps will help ensure the integrity and reliability of the solution for use in various research applications.

Applications of AMP-PNP in Structural Biology: Application Notes and Protocols for X-ray Crystallography and Cryo-EM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in structural biology. By binding to the ATP pocket of enzymes without being hydrolyzed, AMP-PNP effectively "freezes" them in an ATP-bound conformational state. This allows for the detailed structural characterization of these transient states using high-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). These structural snapshots are crucial for understanding enzyme mechanisms, allosteric regulation, and for the rational design of therapeutic agents that target ATP-dependent proteins.

This document provides detailed application notes and protocols for the use of AMP-PNP in X-ray crystallography and cryo-EM studies, complete with quantitative data from published research and visualizations of relevant signaling pathways and experimental workflows.

Applications of AMP-PNP in Structural Biology

AMP-PNP is widely used to study a variety of ATP-dependent proteins, including:

  • ATPases: To elucidate the conformational changes that occur during the ATP hydrolysis cycle.

  • Motor Proteins: To trap them in a specific state of their mechanochemical cycle.

  • Kinases: To study the ATP-bound state and inhibitor binding.

  • ABC Transporters: To stabilize the nucleotide-binding domains (NBDs) in a closed or semi-closed conformation, providing insights into the transport cycle.

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized AMP-PNP to determine the structures of protein complexes.

Table 1: X-ray Crystallography Data of Protein-AMP-PNP Complexes

ProteinPDB IDResolution (Å)Space GroupOrganism
Methanococcus voltae RadA1T4G2.00P6₁Methanococcus voltae
Human cGAS (in complex with inhibitor)9C8NNot SpecifiedNot SpecifiedHomo sapiens
Pseudomonas sp. TACII18 PGKNot Specified2.1Not SpecifiedPseudomonas sp.
Insulin Receptor Kinase Domain1IR3Not SpecifiedNot SpecifiedHomo sapiens
Thymidylate Kinase1NN5Not SpecifiedNot SpecifiedNot Specified

Table 2: Cryo-EM Data of Protein-AMP-PNP Complexes

ProteinEMD IDPDB IDResolution (Å)SymmetryOrganism
Human ABCB7Not SpecifiedNot Specified3.3C1Homo sapiens[1]
Actin FilamentEMD-7936Not Specified3.1HelicalNot Specified
YbbAPEMD-512929GE7Not SpecifiedNot SpecifiedNot Specified[2]
ThoraseNot SpecifiedNot Specified4.6C2Not Specified

Table 3: AMP-PNP Binding Affinities (Kd)

ProteinMethodKd (µM)Conditions
(Na⁺ + K⁺)-dependent ATPaseCentrifugation4.2No MgCl₂
(Na⁺ + K⁺)-dependent ATPaseCentrifugation2.250 µM MgCl₂[3]
(Na⁺ + K⁺)-dependent ATPaseCentrifugation62 mM MgCl₂[3]
Uncoating ATPaseNot Specified>100Not Specified[4]
E. coli MutLSedimentation Velocity25.61 mM MgCl₂
P4 hexameric ATPaseSteady-state kineticsInhibition (non-competitive)In the absence of RNA[5]

Experimental Protocols

I. X-ray Crystallography of Protein-AMP-PNP Complexes

This protocol provides a general framework for the crystallization of a protein in complex with AMP-PNP. Optimization will be required for each specific protein.

A. Protein Preparation:

  • Expression and Purification: Express and purify the target protein to >95% homogeneity as assessed by SDS-PAGE. The final purification step should ideally be size-exclusion chromatography to ensure a monodisperse sample.

  • Buffer Exchange: Exchange the purified protein into a buffer suitable for crystallization and for AMP-PNP binding. A typical buffer might be 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂. Magnesium is often crucial for nucleotide binding.

  • Concentration: Concentrate the protein to a suitable concentration for crystallization, typically 5-15 mg/mL.

B. Complex Formation:

  • Prepare a stock solution of AMP-PNP (e.g., 100 mM in water, pH adjusted to ~7.0).

  • Incubate the purified protein with a molar excess of AMP-PNP. A common starting point is a 10- to 50-fold molar excess (e.g., 1-5 mM AMP-PNP for a protein concentration of 100 µM).

  • Incubate the mixture on ice for at least 30 minutes to allow for complex formation. Some systems may require longer incubation times or incubation at room temperature.

C. Crystallization:

  • Screening: Use commercially available or custom-made crystallization screens to screen for initial crystallization conditions using the vapor diffusion method (sitting or hanging drop). It is advisable to set up screens at both 4°C and 20°C.

  • Optimization: Once initial hits are identified, optimize crystallization conditions by systematically varying the precipitant concentration, buffer pH, and salt concentration. Additives and detergents may also be screened to improve crystal quality.

  • Crystal Soaking (Alternative to Co-crystallization): If obtaining co-crystals is challenging, crystals of the apo-protein can be grown first and then soaked in a solution containing AMP-PNP.

    • Prepare a soaking solution containing the cryoprotectant and a high concentration of AMP-PNP (e.g., 5-10 mM).

    • Transfer the crystal to the soaking solution for a period ranging from minutes to hours before flash-cooling.

D. Data Collection and Processing:

  • Cryoprotection: Transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen. The cryoprotectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol (B35011) or another cryoprotectant.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Data Processing: Process the diffraction data using standard software packages to determine the space group, unit cell dimensions, and to integrate the reflection intensities.

  • Structure Solution and Refinement: Solve the structure by molecular replacement using a homologous structure or by experimental phasing methods. Refine the model against the experimental data.

G cluster_prep Protein & Complex Preparation cluster_xtal Crystallization & Data Collection cluster_solve Structure Solution Protein Purification Protein Purification Complex Formation Complex Formation Protein Purification->Complex Formation >95% purity Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening + AMP-PNP/Mg²⁺ Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Data Collection Data Collection Crystal Optimization->Data Collection Synchrotron Structure Determination Structure Determination Data Collection->Structure Determination Phasing & Refinement Structural Analysis Structural Analysis Structure Determination->Structural Analysis

X-ray Crystallography Workflow
II. Cryo-EM of Protein-AMP-PNP Complexes

This protocol outlines a general procedure for preparing protein-AMP-PNP complexes for single-particle cryo-EM analysis.

A. Sample Preparation:

  • Protein Purification and Complex Formation: Follow the same steps as for X-ray crystallography (I.A and I.B) to obtain a pure and stable protein-AMP-PNP complex. The final buffer should be free of glycerol or other viscous agents.

  • Concentration Optimization: The optimal protein concentration for cryo-EM is typically lower than for crystallography, ranging from 0.1 to 5 mg/mL. It is crucial to determine the optimal concentration empirically.

B. Grid Preparation and Vitrification:

  • Grid Selection: Choose appropriate cryo-EM grids (e.g., holey carbon grids like Quantifoil or C-flat). The choice of grid type and hole size will depend on the size of the protein complex.

  • Glow Discharge: Glow discharge the grids immediately before use to make the carbon surface hydrophilic.

  • Sample Application: Apply 3-4 µL of the protein-AMP-PNP complex solution to the glow-discharged grid.

  • Blotting and Plunging:

    • Incubate the sample on the grid for a few seconds.

    • Blot away excess liquid using a Vitrobot or a similar plunge-freezing device to create a thin film of the sample across the grid holes. Blotting time and force are critical parameters that need to be optimized.

    • Immediately plunge the grid into liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.

C. Data Collection:

  • Microscope Setup: Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.

  • Screening: Screen the grid to identify areas with good ice thickness and particle distribution.

  • Automated Data Collection: Use automated data collection software to acquire a large dataset of high-resolution images.

D. Image Processing and 3D Reconstruction:

  • Movie Alignment and CTF Estimation: Correct for beam-induced motion and estimate the contrast transfer function (CTF) for each micrograph.

  • Particle Picking: Automatically pick particles from the corrected micrographs.

  • 2D Classification: Classify the picked particles into different 2D classes to remove junk particles and to assess the conformational homogeneity of the sample.

  • Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

  • 3D Classification and Refinement: Perform 3D classification to separate different conformational states and refine the 3D structure to high resolution.

  • Model Building and Validation: Build an atomic model into the refined cryo-EM map and validate the final structure.

G cluster_prep Sample Preparation cluster_vit Vitrification cluster_data Data Acquisition & Processing cluster_model Model Building Purified Protein Purified Protein Complex Formation Complex Formation Purified Protein->Complex Formation + AMP-PNP/Mg²⁺ Grid Preparation Grid Preparation Complex Formation->Grid Preparation Plunge Freezing Plunge Freezing Grid Preparation->Plunge Freezing Liquid Ethane Cryo-EM Data Collection Cryo-EM Data Collection Plunge Freezing->Cryo-EM Data Collection Image Processing Image Processing Cryo-EM Data Collection->Image Processing 3D Reconstruction 3D Reconstruction Image Processing->3D Reconstruction Atomic Model Building Atomic Model Building 3D Reconstruction->Atomic Model Building

Cryo-EM Workflow

Signaling Pathway Diagrams

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. AMP-PNP has been used in structural studies of cGAS to understand its activation mechanism and to aid in the design of inhibitors.

cGAS_STING_Pathway Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes ATP + GTP ATP + GTP ATP + GTP->cGAMP STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 (dimer) p-IRF3 (dimer) IRF3->p-IRF3 (dimer) Nucleus Nucleus p-IRF3 (dimer)->Nucleus Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes upregulates Inflammatory Cytokines Inflammatory Cytokines Nucleus->Inflammatory Cytokines upregulates

cGAS-STING Signaling Pathway
ABCB7-Mediated Iron-Sulfur Cluster Biogenesis

ABCB7 is a mitochondrial ABC transporter essential for the biogenesis of cytosolic iron-sulfur (Fe-S) clusters. Cryo-EM studies of ABCB7 in complex with AMP-PNP have provided insights into its transport mechanism.[1]

ABCB7_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Fe-S Cluster Assembly Machinery Fe-S Cluster Assembly Machinery Fe-S Precursor Fe-S Precursor Fe-S Cluster Assembly Machinery->Fe-S Precursor synthesizes ABCB7 ABCB7 Fe-S Precursor->ABCB7 binds ADP + Pi ADP + Pi ABCB7->ADP + Pi Exported Fe-S Precursor Exported Fe-S Precursor ABCB7->Exported Fe-S Precursor transports ATP ATP ATP->ABCB7 Cytosolic Fe-S Cluster Assembly Cytosolic Fe-S Cluster Assembly Exported Fe-S Precursor->Cytosolic Fe-S Cluster Assembly Cytosolic Fe-S Proteins Cytosolic Fe-S Proteins Cytosolic Fe-S Cluster Assembly->Cytosolic Fe-S Proteins inserts Fe-S cluster

ABCB7-Mediated Fe-S Cluster Biogenesis

Conclusion

AMP-PNP is a powerful tool for the structural biologist, enabling the capture and characterization of ATP-bound states of a wide range of enzymes. The successful application of AMP-PNP in X-ray crystallography and cryo-EM requires careful optimization of experimental conditions. The protocols and data presented here provide a valuable starting point for researchers embarking on structural studies of ATP-dependent proteins. The resulting high-resolution structures will continue to deepen our understanding of fundamental biological processes and accelerate the development of novel therapeutics.

References

Application Notes and Protocols: AMP-PNP as an Inhibitor of ATP-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenylyl-imidodiphosphate, commonly known as AMP-PNP, is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP).[1] Its structure is characterized by the replacement of the bridging oxygen atom between the β and γ phosphates with an imido group (-NH-).[1] This substitution makes the terminal phosphate (B84403) bond highly resistant to cleavage by ATP-dependent enzymes such as kinases, ATPases, and motor proteins.[1][2] Consequently, AMP-PNP functions as a potent competitive inhibitor, binding to the ATP pocket of enzymes and locking them in a pre-hydrolysis, substrate-bound state.[1] This property makes it an invaluable tool for a wide range of applications, including the study of enzyme kinetics, the elucidation of mechanochemical cycles, and the structural analysis of enzyme-substrate complexes.[1][3]

Mechanism of Action

AMP-PNP competitively inhibits ATP-dependent enzymes by binding to their active sites in a manner similar to ATP. However, due to the stability of the P-N imido bond, the enzyme is unable to catalyze the transfer of the terminal phosphate group, effectively stalling the catalytic cycle.[1] This "frozen" state allows researchers to investigate the conformational changes associated with nucleotide binding, independent of hydrolysis and subsequent product release.

Applications in Enzyme Inhibition Studies

AMP-PNP is widely utilized to probe the function of various classes of ATP-dependent enzymes.

Motor Proteins (Kinesin and Dynein) AMP-PNP has been instrumental in dissecting the steps of the mechanochemical cycles of motor proteins. For instance, in studies of kinesin, a microtubule-based motor, AMP-PNP induces a state of tight binding to microtubules without promoting movement, helping to elucidate the role of ATP binding in the power stroke.[4] In the case of dynein in sea urchin sperm, AMP-PNP was shown to relax "rigor waves," indicating that ATP binding alone, without hydrolysis, is sufficient to cause the release of dynein cross-bridges from microtubules.[5]

ATPases Various ATPases are studied using AMP-PNP to trap them in an ATP-bound conformation. This has been applied to the vitamin B12 transporter BtuCD-F, where AMP-PNP competitively inhibited its ATPase activity.[3] It has also been used to study the RNA packaging motor of the P4 bacteriophage, where it was found to be a noncompetitive inhibitor, suggesting a more complex allosteric mechanism of inhibition.[6]

Kinases In the field of cell signaling, AMP-PNP serves as a tool to study protein kinases. It is used in competitive binding assays to determine the affinity of other ligands and for structural biology studies, such as X-ray crystallography and cryo-electron microscopy, to capture the kinase in its active, ATP-bound conformation.[1][7]

A Note of Caution While AMP-PNP is generally considered non-hydrolyzable, very slow hydrolysis has been observed with some enzymes, such as the motor domain of the kinesin-related protein ncd.[8] The rate of this hydrolysis was reported to be approximately 0.00004 s⁻¹, which is about 1% of the ATP turnover rate.[8] Researchers should consider this possibility in long-duration experiments where even minimal product formation could influence the results.

Quantitative Data Summary

The following table summarizes key quantitative parameters of AMP-PNP inhibition and related enzyme kinetics from various studies.

Enzyme/SystemOrganism/SourceParameterValueReference
DyneinSea Urchin (Lytechinus pictus) spermKi for AMP-PNP~8.1 mM[5]
DyneinSea Urchin (Lytechinus pictus) spermKm for ATP0.24 mM[5]
Kinesin-1-Km for ATP90.4 ± 20.6 µM[9]
Kinesin-1-Vmax for ATP hydrolysis111.7 ± 8.8 s⁻¹[9]
ATP-sensitive K⁺ channelsMouse skeletal muscleInhibition Range1 µM - 1 mM[3]
BtuCD-F ATPase-Inhibition Range100 nM - 3.3 mM[3]

Experimental Protocols

Protocol 1: Determination of IC₅₀ of AMP-PNP for a Kinase via a Competitive Fluorescence-Based Binding Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of AMP-PNP for a specific kinase using a competitive binding assay with a fluorescent ATP analog, such as TNP-ATP (2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate).

Principle: The binding of TNP-ATP to the kinase's active site results in a significant increase in its fluorescence. When an unlabeled competitor like AMP-PNP is introduced, it displaces the TNP-ATP, leading to a decrease in fluorescence. The IC₅₀ value is the concentration of AMP-PNP that causes a 50% reduction in the fluorescence signal.

Materials:

  • Purified kinase of interest

  • TNP-ATP

  • AMP-PNP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Microplate reader with fluorescence capabilities (Excitation ~408 nm, Emission ~535 nm for TNP-ATP)

  • 96-well, low-volume, black microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the kinase in assay buffer.

    • Prepare a stock solution of TNP-ATP. Determine its precise concentration spectrophotometrically.

    • Prepare a high-concentration stock of AMP-PNP (e.g., 100 mM) and create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer.

  • Assay Setup:

    • To each well of the microplate, add a fixed concentration of the kinase (e.g., 100 nM).

    • Add a fixed concentration of TNP-ATP. The optimal concentration is typically at or below the Kd of TNP-ATP for the kinase to ensure sensitive displacement.

    • Add the varying concentrations of AMP-PNP from your dilution series to the wells. Include a control with no AMP-PNP (maximum fluorescence) and a control with no kinase (background fluorescence).

    • Bring the final volume of each well to a constant value (e.g., 100 µL) with the assay buffer.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

    • Measure the fluorescence intensity in each well using the microplate reader with the appropriate excitation and emission wavelengths for TNP-ATP.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no kinase) from all other readings.

    • Plot the fluorescence intensity against the logarithm of the AMP-PNP concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.[1] This can be done using software like GraphPad Prism or R.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis prep_kinase Prepare Kinase Stock add_reagents Add Kinase, TNP-ATP, and AMP-PNP to Wells prep_kinase->add_reagents prep_tnpatp Prepare TNP-ATP Stock prep_tnpatp->add_reagents prep_amppnp Prepare AMP-PNP Serial Dilutions prep_amppnp->add_reagents incubate Incubate at RT (30-60 min) add_reagents->incubate read_plate Read Fluorescence incubate->read_plate plot_data Plot Fluorescence vs. [AMP-PNP] read_plate->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve calc_ic50 Determine IC50 fit_curve->calc_ic50

Caption: Experimental workflow for determining the IC₅₀ of AMP-PNP.

Protocol 2: Investigating AMP-PNP Inhibition of Kinesin Motility via a Microtubule Gliding Assay

Principle: In this assay, kinesin motors are adsorbed to a glass surface. Fluorescently labeled microtubules are added, which are then moved by the kinesin in the presence of ATP. The addition of AMP-PNP will compete with ATP, leading to a reduction in the velocity or complete cessation of microtubule movement.

Materials:

  • Purified, truncated kinesin motor protein (e.g., Kinesin-1)

  • Tubulin (for polymerizing fluorescent microtubules)

  • Fluorescent dye for labeling tubulin (e.g., Rhodamine)

  • GTP, Paclitaxel (Taxol)

  • Casein

  • ATP and AMP-PNP

  • Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 2 mM MgCl₂, 1 mM DTT)

  • Antifade solution (e.g., glucose oxidase, catalase, glucose)

  • Flow cells (constructed from a microscope slide and coverslip)

  • Fluorescence microscope with a camera for time-lapse imaging

Procedure:

  • Prepare Flow Cell:

    • Construct a flow cell (~10-20 µL volume).

    • Introduce a solution of kinesin motor protein into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

    • Wash with motility buffer.

    • Introduce a blocking solution (e.g., casein) to prevent non-specific binding of microtubules. Incubate for 5 minutes and wash again with motility buffer.

  • Prepare Fluorescent Microtubules:

    • Polymerize fluorescently labeled tubulin in the presence of GTP and stabilize the microtubules with paclitaxel.

  • Initiate Motility:

    • Introduce the fluorescent microtubules into the kinesin-coated flow cell along with the motility buffer containing a saturating concentration of ATP (e.g., 2 mM) and the antifade solution.

    • Place the slide on the fluorescence microscope and observe the smooth gliding of microtubules. Record videos to measure the baseline velocity.

  • Inhibition Assay:

    • Prepare a series of motility buffers containing a fixed concentration of ATP (e.g., 2 mM) and varying concentrations of AMP-PNP (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).

    • In separate, freshly prepared flow cells, introduce the microtubules along with one of the ATP/AMP-PNP mixtures.

    • Record time-lapse videos of microtubule movement for each condition.

  • Data Analysis:

    • Use tracking software (e.g., ImageJ with MTrackJ plugin) to measure the velocity of multiple microtubules for each AMP-PNP concentration.

    • Plot the average microtubule velocity as a function of the AMP-PNP concentration.

    • Analyze the data to understand the inhibitory effect. A decrease in velocity with increasing AMP-PNP concentration demonstrates competitive inhibition.

G Enzyme Enzyme (ATP-binding site) Product Product + ADP Enzyme->Product Hydrolysis Inhibited_Complex Enzyme-AMP-PNP (Stalled Complex) Enzyme->Inhibited_Complex No Hydrolysis ATP ATP (Substrate) ATP->Enzyme Binds AMPPNP AMP-PNP (Inhibitor) AMPPNP->Enzyme Binds & Competes G Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 (ATP-Dependent) Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates (ATP -> ADP) Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response AMPPNP AMP-PNP AMPPNP->Kinase1 Inhibits

References

Application Notes and Protocols for In Vitro Enzyme Kinetics using AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this molecule, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This substitution makes the terminal phosphate (B84403) bond resistant to cleavage by ATP-hydrolyzing enzymes such as ATPases and kinases.[1] Consequently, AMP-PNP serves as a powerful tool in enzyme kinetics studies, acting as a competitive inhibitor to elucidate the mechanisms of ATP-dependent enzymes. By binding to the ATP-binding site without being consumed, AMP-PNP can lock an enzyme in an ATP-bound conformational state, facilitating the study of enzyme mechanisms, kinetics, and for use in structural biology techniques like X-ray crystallography and cryo-electron microscopy.[2]

These application notes provide detailed protocols for utilizing AMP-PNP in in vitro assays to investigate the kinetics of ATPases and protein kinases.

Data Presentation: Quantitative Analysis of AMP-PNP Inhibition

The following tables summarize the kinetic parameters of various enzymes in the presence and absence of AMP-PNP, demonstrating its inhibitory effects.

Table 1: Kinetic Parameters for Kinesin Motor Protein

EnzymeConditionKm (ATP) (µM)Vmax (s⁻¹)Reference
Kinesin-1ATP only90.4 ± 20.6111.7 ± 8.8[3]
Kinesin-1+ AMP-PNPApparent Km increasesVmax remains unchanged[1]

Table 2: Kinetic Parameters for Adenylate Kinase

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human Adenylate Kinase 1AMP68 ± 4475 ± 8(7.0 ± 0.4) x 10⁶[4]
Human Adenylate Kinase 1AMP + AMP-PNP (competitive inhibitor)Apparent Km increaseskcat remains unchangedApparent kcat/Km decreases[5]

Signaling Pathways and Experimental Workflows

Kinesin Motor Protein Mechanochemical Cycle

The following diagram illustrates the mechanochemical cycle of the kinesin motor protein and the inhibitory role of AMP-PNP. Kinesin, an ATPase, "walks" along microtubules by coupling ATP hydrolysis to conformational changes. AMP-PNP, by binding to the ATP-binding site without being hydrolyzed, stalls the motor in a tightly-bound state to the microtubule.

Kinesin_Cycle Kinesin Kinesin Kinesin-MT Kinesin-MT Kinesin->Kinesin-MT Binds to Microtubule Kinesin-MT-ATP Kinesin-MT-ATP Kinesin-MT->Kinesin-MT-ATP ATP Binding Kinesin-MT-AMP-PNP Kinesin-MT-AMP-PNP Kinesin-MT->Kinesin-MT-AMP-PNP AMP-PNP Binding Kinesin-MT-ADP-Pi Kinesin-MT-ADP-Pi Kinesin-MT-ATP->Kinesin-MT-ADP-Pi ATP Hydrolysis Kinesin-MT-ADP Kinesin-MT-ADP Kinesin-MT-ADP-Pi->Kinesin-MT-ADP Pi Release Kinesin-MT-ADP->Kinesin ADP Release Kinesin-MT-AMP-PNP->Kinesin-MT AMP-PNP Release

Caption: Kinesin motor protein cycle and AMP-PNP inhibition.

Experimental Workflow for ATPase Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory effect of AMP-PNP on an ATPase using a malachite green-based assay, which quantifies the release of inorganic phosphate (Pi).

ATPase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, ATPase, ATP, and AMP-PNP solutions Serial_Dilutions Create serial dilutions of AMP-PNP Reagents->Serial_Dilutions Incubation Incubate ATPase with varying AMP-PNP concentrations Serial_Dilutions->Incubation Reaction_Start Initiate reaction by adding ATP Incubation->Reaction_Start Reaction_Stop Stop reaction with Malachite Green Reagent Reaction_Start->Reaction_Stop Measurement Measure absorbance at 620-640 nm Reaction_Stop->Measurement Data_Plot Plot Absorbance vs. AMP-PNP concentration Measurement->Data_Plot IC50_Determination Determine IC50 value Data_Plot->IC50_Determination

Caption: Workflow for an ATPase inhibition assay using AMP-PNP.

Experimental Protocols

Protocol 1: ATPase Activity and Inhibition Assay using Malachite Green

This protocol is designed to measure the ATPase activity and determine the inhibitory constant (Ki) of AMP-PNP. The assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric detection method.[6][7][8][9]

Materials:

  • Purified ATPase enzyme

  • ATP solution (e.g., 100 mM stock)

  • AMP-PNP solution (e.g., 100 mM stock)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Malachite Green Reagent (commercially available kits or prepared in-house)

  • Phosphate Standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare fresh dilutions of ATP and AMP-PNP in Assay Buffer to the desired working concentrations.

    • Prepare a series of phosphate standards (e.g., 0 to 50 µM) from the stock solution in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • A fixed concentration of ATPase enzyme.

      • Varying concentrations of AMP-PNP (for inhibition curve) or Assay Buffer (for control).

    • Include control wells:

      • "No enzyme" control (Assay Buffer only).

      • "No substrate" control (Enzyme and AMP-PNP, but no ATP).

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a fixed concentration of ATP to all wells (except "no substrate" control).

    • Incubate the plate at the desired temperature for a fixed time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 620-640 nm using a microplate reader.

    • Generate a phosphate standard curve by plotting absorbance versus phosphate concentration.

    • Determine the amount of Pi released in each sample by interpolating from the standard curve.

    • Calculate the initial velocity (v₀) for each AMP-PNP concentration.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both ATP and AMP-PNP and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: Kinase Inhibition Assay using a Fluorescence-Based Method

This protocol describes a general method for assessing the inhibitory effect of AMP-PNP on a protein kinase using a fluorescence-based assay that measures the amount of ADP produced.

Materials:

  • Purified protein kinase

  • Peptide substrate for the kinase

  • ATP solution

  • AMP-PNP solution

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well white microplate

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the kinase, peptide substrate, ATP, and AMP-PNP in Kinase Assay Buffer.

  • Assay Setup:

    • In a white microplate, add the following to each well:

      • Kinase Assay Buffer

      • A fixed concentration of the protein kinase.

      • Varying concentrations of AMP-PNP.

    • Include control wells:

      • "No inhibitor" control (kinase, substrate, ATP).

      • "No kinase" control (substrate, ATP).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The ATP concentration should ideally be close to the Km of the kinase for ATP.

    • Incubate the plate at the desired temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP detection kit, add the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Add the second reagent from the kit to convert the ADP to ATP and generate a luminescent signal.

    • Incubate as recommended by the kit protocol.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.

    • Plot the luminescence signal against the logarithm of the AMP-PNP concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value of AMP-PNP.

    • To determine the Ki, the Cheng-Prusoff equation can be used if the mechanism of inhibition is competitive and the Km for ATP is known.

Conclusion

AMP-PNP is an indispensable tool for probing the kinetics and mechanisms of ATP-dependent enzymes. The protocols and data presented here provide a framework for researchers to design and execute experiments to characterize enzyme function and inhibition. By carefully controlling experimental conditions and utilizing appropriate detection methods, valuable insights into the roles of these critical enzymes in cellular processes and disease can be obtained.

References

Application Notes and Protocols: AMP-PNP Tetralithium Salt in Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Adenosine 5'-(β,γ-imido)triphosphate tetralithium salt (AMP-PNP) in the study of ion channel function and regulation. AMP-PNP, a non-hydrolyzable analog of ATP, serves as a powerful tool to investigate ATP-sensitive ion channels by binding to ATP-binding sites without being broken down, effectively locking the channel in an ATP-bound state. This allows for the detailed examination of channel gating mechanisms, conformational changes, and the role of nucleotide binding in channel regulation.

Application in ATP-Sensitive Potassium (KATP) Channels

AMP-PNP is extensively used to study ATP-sensitive potassium (KATP) channels, which play a crucial role in coupling cellular metabolism to membrane excitability in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and neurons.

Mechanism of Action

In KATP channels, intracellular ATP binding to the pore-forming Kir6.x subunit leads to channel inhibition. AMP-PNP mimics this effect by binding to the ATP-binding site on Kir6.x, causing channel closure. This allows researchers to study the inhibitory effect of nucleotide binding in the absence of ATP hydrolysis, providing insights into the allosteric regulation of the channel.

Data Presentation: Quantitative Effects of AMP-PNP on KATP Channels
ParameterValueConditionsIon ChannelReference
IC₅₀ for reduction of open probability (Pₒ) 29 µM-40 mV, Mg²⁺-freeMouse skeletal muscle KATP[1]
IC₅₀ for reduction of open probability (Pₒ) 39 µM-40 mV, 1 mM MgCl₂Mouse skeletal muscle KATP[1]
Hill Coefficient 0.6Mg²⁺-freeMouse skeletal muscle KATP[1]
Hill Coefficient 1.61 mM MgCl₂Mouse skeletal muscle KATP[1]
AMP-PNP Concentration Range for Blockage 5 to 500 µMInside-out patchMouse skeletal muscle KATP[1]
Experimental Protocol: Inside-Out Patch-Clamp Analysis of KATP Channel Inhibition by AMP-PNP

This protocol describes the investigation of AMP-PNP's effect on single KATP channel activity in excised inside-out membrane patches.

Materials:

  • HEK293 cells expressing Kir6.2/SUR1 subunits

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (extracellular): 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with KOH

  • Bath solution (intracellular): 140 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.2 with KOH

  • Stock solution of AMP-PNP tetralithium salt (100 mM in water, stored at -20°C)

  • ATP and ADP stock solutions

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the KATP channel subunits of interest on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

  • Patch Formation: Form a giga-ohm seal (>1 GΩ) with a cell in the cell-attached configuration.

  • Patch Excision: Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Baseline Recording: Record single-channel currents at a holding potential of -40 mV to establish a baseline of KATP channel activity in the absence of nucleotides.

  • Application of AMP-PNP: Perfuse the bath with solutions containing increasing concentrations of AMP-PNP (e.g., 5, 10, 30, 100, 300, 500 µM). Optionally, these solutions can be prepared with or without 1 mM MgCl₂ to investigate the role of magnesium.

  • Data Acquisition: Record single-channel currents for at least 1-2 minutes at each AMP-PNP concentration.

  • Data Analysis: Analyze the single-channel recordings to determine the open probability (Pₒ) of the KATP channels at each AMP-PNP concentration. Plot the Pₒ as a function of AMP-PNP concentration to determine the IC₅₀ and Hill coefficient.

Signaling Pathway Visualization

KATP_channel_regulation cluster_membrane Plasma Membrane KATP KATP Channel (Kir6.2/SUR1) Closure Channel Closure KATP->Closure Inhibition Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Prevents Opening Channel Opening ATP Intracellular ATP ATP->KATP Binds to Kir6.2 AMP_PNP AMP-PNP AMP_PNP->KATP Binds to Kir6.2 (non-hydrolyzable) Metabolism Cellular Metabolism Metabolism->ATP Opening->Hyperpolarization Leads to

Caption: Regulation of KATP channel activity by intracellular nucleotides.

Application in ABC Transporter Ion Channels (e.g., CFTR)

AMP-PNP is a valuable tool for studying ATP-binding cassette (ABC) transporters that function as ion channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Mechanism of Action

CFTR channel gating is dependent on ATP binding and hydrolysis at its nucleotide-binding domains (NBDs). AMP-PNP can bind to the NBDs, mimicking the ATP-bound state and inducing conformational changes that can be studied to understand the gating cycle. While AMP-PNP alone is generally unable to open the CFTR channel, it can be used to study the pre-hydrolysis state of the channel and its interaction with other modulators.

Experimental Protocol: Iodide Efflux Assay to Study CFTR Function

This protocol describes a fluorescence-based iodide efflux assay to measure CFTR channel activity and the effect of AMP-PNP.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably expressing human CFTR

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

  • Iodide-sensitive fluorescent indicator (e.g., YFP-H148Q/I152L)

  • Loading Buffer: 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • Efflux Buffer: 137 mM NaI, 4.5 mM KI, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • CFTR activators (e.g., Forskolin, Genistein)

  • AMP-PNP stock solution

Procedure:

  • Cell Seeding: Seed FRT-CFTR cells in 96-well plates and grow to confluence.

  • Indicator Loading: Wash cells with Loading Buffer and then incubate with the iodide-sensitive fluorescent indicator according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells in Loading Buffer.

  • Stimulation and Iodide Influx: Replace the Loading Buffer with Efflux Buffer containing CFTR activators (e.g., 10 µM Forskolin and 50 µM Genistein). To test the effect of AMP-PNP, add it to the Efflux Buffer at the desired concentration (e.g., 1-5 mM).

  • Fluorescence Quenching Measurement: Immediately begin recording the fluorescence quenching over time as iodide enters the cells through the activated CFTR channels.

  • Data Analysis: Calculate the rate of fluorescence quenching, which is proportional to the rate of iodide influx and thus CFTR channel activity. Compare the rates in the presence and absence of AMP-PNP to determine its effect.

Experimental Workflow Visualization

abc_transporter_workflow start Start: ABC Transporter (e.g., CFTR) in resting state atp_binding ATP Binding to NBDs start->atp_binding amppnp_binding AMP-PNP Binding to NBDs start->amppnp_binding conformational_change Conformational Change (NBD Dimerization) atp_binding->conformational_change amppnp_binding->conformational_change atp_hydrolysis ATP Hydrolysis conformational_change->atp_hydrolysis locked_state Locked Pre-hydrolysis State (No Ion Flux) conformational_change->locked_state No Hydrolysis channel_opening Channel Opening (Ion Flux) atp_hydrolysis->channel_opening reset Reset to Resting State channel_opening->reset locked_state->reset Slow/No Reset

Caption: Experimental workflow for studying ABC transporter conformational changes.

Application in Other Ion Channels (P2X and TRP Channels)

The use of AMP-PNP to study purinergic P2X receptors and Transient Receptor Potential (TRP) channels is less documented compared to KATP and ABC transporter channels.

  • P2X Receptors: These are ATP-gated cation channels. While AMP-PNP is an ATP analog, its efficacy as an agonist or antagonist at different P2X receptor subtypes is variable and often much lower than ATP itself. Therefore, it is not a universally employed tool for studying P2X receptor function. Researchers interested in using AMP-PNP for P2X receptors should first perform concentration-response experiments to characterize its specific effect on the subtype of interest.

  • TRP Channels: Some TRP channels are modulated by intracellular ATP, which can affect their sensitivity to other stimuli. However, the direct application of AMP-PNP to study TRP channel gating is not a common technique. The role of ATP in TRP channel function is complex and often indirect, involving other signaling pathways.

Concluding Remarks

This compound salt is an indispensable tool for elucidating the mechanisms of ATP-sensitive ion channels. Its ability to mimic the ATP-bound state without undergoing hydrolysis provides a unique window into the conformational changes and regulatory processes that govern channel function. The protocols and data presented here offer a foundation for researchers to effectively utilize AMP-PNP in their studies of KATP channels and ABC transporters, contributing to a deeper understanding of ion channel physiology and its implications for drug discovery.

References

Application Notes and Protocols: Use of AMP-PNP in Single-Molecule Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-[β,γ-imido]triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of ATP-dependent molecular processes. By competitively inhibiting ATP-dependent enzymes, AMP-PNP effectively "freezes" them in an ATP-bound, pre-hydrolysis state.[1] This characteristic is particularly valuable in single-molecule fluorescence studies, such as single-molecule Förster Resonance Energy Transfer (smFRET), where it allows for the detailed investigation of conformational changes and dynamics of proteins that are otherwise transient. These studies provide critical insights into the mechanisms of motor proteins, transporters, and DNA repair enzymes, aiding in the elucidation of their function and the development of novel therapeutics.

Core Applications of AMP-PNP in Single-Molecule Fluorescence

Single-molecule fluorescence techniques, particularly smFRET, leverage the distance-dependent transfer of energy between two fluorophores (a donor and an acceptor) to measure conformational changes in real-time.[2] AMP-PNP is instrumental in these studies for several key reasons:

  • Trapping Pre-Hydrolysis States: It allows researchers to stabilize and observe the conformational state of an enzyme immediately following ATP binding but before hydrolysis and product release.[3]

  • Dissecting Mechanochemical Cycles: By arresting the enzymatic cycle, the specific conformational changes associated with ATP binding can be isolated and characterized.

  • Facilitating Structural Analysis: The stabilized protein-AMP-PNP complex is amenable to structural studies, providing a snapshot of a key intermediate in the enzymatic pathway.[4]

This document provides detailed application notes and protocols for the use of AMP-PNP in single-molecule fluorescence studies of two major classes of ATP-dependent proteins: kinesin motor proteins and ATP-Binding Cassette (ABC) transporters.

Application I: Kinesin Motor Proteins

Kinesins are a superfamily of motor proteins that move along microtubule filaments, powered by the hydrolysis of ATP.[1][5] Single-molecule FRET studies using AMP-PNP have been pivotal in understanding the "hand-over-hand" walking mechanism of kinesin-1.[5][6] In the presence of AMP-PNP, the kinesin dimer can be trapped in a state where both heads are bound to the microtubule, mimicking a pre-power stroke intermediate.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from smFRET studies of kinesin in the presence of ATP and AMP-PNP. This data highlights the different conformational states and their kinetics.

ParameterConditionValueReference
FRET State Lifetimes (T324C mutant) 2 mM ATPNo-FRET State: 12 ± 2 ms; High-FRET State: 3.0 ± 0.9 ms[5]
50 µM ATPNo-FRET State: ~25 ms; High-FRET State: ~3 ms[5]
20 µM ATPNo-FRET State: ~40 ms; High-FRET State: ~3 ms[5]
FRET Efficiency (T324C mutant) 2 mM ATPHigh-FRET State: 0.88 ± 0.12[5]
Mean Run Length 0.5 mM ATP + 0.2 mM AMP-PNP558 ± 39 nm
0.5 mM ATP + 3.0 mM AMP-PNP62 ± 7 nm
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the kinesin mechanochemical cycle as probed by AMP-PNP and the general experimental workflow for smFRET studies.

Kinesin_Cycle A Kinesin-ADP (One head bound) B ATP Binding (Leading Head) A->B ATP C AMP-PNP Trapped State (Both heads bound) B->C AMP-PNP D Power Stroke (Neck-linker zippering) B->D ATP E Trailing Head Detachment (ADP Release) D->E F Trailing Head Steps Forward E->F F->A ATP Hydrolysis & Pi release

Kinesin mechanochemical cycle with AMP-PNP.

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis P1 Protein Expression & Purification P2 Site-specific Cysteine Mutation P1->P2 P3 Fluorophore Labeling (Donor & Acceptor) P2->P3 P4 Purification of Labeled Protein P3->P4 I3 Introduction of Labeled Kinesin & AMP-PNP/ATP P4->I3 I1 Flow Cell Preparation (PEG-Biotin Surface) I2 Immobilization of Biotinylated Microtubules I1->I2 I2->I3 I4 TIRF Microscopy Imaging I3->I4 D1 Identify Single Molecules I4->D1 D2 Extract Donor & Acceptor Intensity Traces D1->D2 D3 Calculate FRET Efficiency D2->D3 D4 Generate FRET Histograms & Time Traces D3->D4 D5 Hidden Markov Modeling (HMM) for State Kinetics D4->D5

General smFRET experimental workflow.
Experimental Protocol: smFRET of Kinesin with AMP-PNP

This protocol is a generalized procedure based on common practices in the field.

1. Protein Preparation and Labeling:

  • Expression and Purification: Express a truncated, homodimeric kinesin-1 construct (e.g., K560) with a C-terminal biotin (B1667282) tag in E. coli. Purify the protein using affinity and size-exclusion chromatography.

  • Site-Directed Mutagenesis: Introduce single cysteine residues at desired locations for fluorophore labeling (e.g., T324C).[5] The positions should be chosen to maximize the expected FRET change upon conformational transitions.

  • Fluorophore Labeling: Label the cysteine residues with maleimide-derivatized donor (e.g., Alexa Fluor 555) and acceptor (e.g., Alexa Fluor 647) dyes.[7] A typical labeling reaction involves incubating the protein with a 10-fold molar excess of dyes for 2 hours at 4°C, followed by quenching with DTT.

  • Purification of Labeled Protein: Remove free dye and separate doubly-labeled from singly- and unlabeled protein using ion-exchange or size-exclusion chromatography.[7]

2. Flow Cell Preparation and Immobilization:

  • Flow Cell Assembly: Construct a microfluidic flow chamber using a quartz slide and a coverslip with double-sided tape.[8]

  • Surface Passivation: Functionalize the surface with a mixture of PEG and biotin-PEG to prevent non-specific protein binding.[9]

  • Streptavidin Coating: Introduce streptavidin into the chamber to bind the biotin-PEG.

  • Microtubule Immobilization: Polymerize biotinylated tubulin to form microtubules and immobilize them on the streptavidin-coated surface.

3. Single-Molecule Imaging:

  • Imaging Buffer: Prepare an imaging buffer containing an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.

  • Introduction of Kinesin and Nucleotides: Introduce the donor-acceptor labeled kinesin into the flow cell in the imaging buffer. To study the AMP-PNP trapped state, add a final concentration of 1 mM AMP-PNP. For comparison, experiments can be run with varying concentrations of ATP.

  • TIRF Microscopy: Image the immobilized kinesin molecules on the microtubules using a total internal reflection fluorescence (TIRF) microscope. Use alternating laser excitation (ALEX) to excite the donor and acceptor fluorophores sequentially.[9]

4. Data Analysis:

  • Molecule Identification: Identify single, well-isolated fluorescent spots corresponding to individual kinesin molecules.

  • Intensity Trace Extraction: Extract the time-dependent fluorescence intensity of the donor and acceptor for each molecule.

  • FRET Calculation: After correcting for background and spectral crosstalk, calculate the apparent FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.

  • State Analysis: Generate FRET efficiency histograms to identify distinct conformational states. Use a Hidden Markov Model (HMM) to analyze the FRET time traces and determine the lifetimes and transition rates between different states.[10][11]

Application II: ATP-Binding Cassette (ABC) Transporters

ABC transporters are a large family of membrane proteins that transport a wide variety of substrates across cellular membranes, a process powered by ATP binding and hydrolysis.[12] smFRET studies utilizing AMP-PNP have been crucial in visualizing the conformational changes associated with the "alternating access" model of transport, where the transporter switches between inward-facing and outward-facing conformations.[3][10] AMP-PNP traps the transporter in an outward-facing, ATP-bound state.[3][4]

Quantitative Data Summary

The following table presents quantitative data from smFRET studies on ABC transporters, illustrating the effect of AMP-PNP on their conformational state.

ProteinLabeled ResiduesConditionPredominant FRET Efficiency (E)ConformationReference
McjD NBDs (C547)Apo (no nucleotide)~0.4Inward-facing (open NBDs)[3]
+ AMP-PNP~0.8Outward-facing (closed NBDs)[3]
+ ATP~0.8Outward-facing (closed NBDs)[3]
MRP1 NBD1 and NBD2Apo0.23, 0.42, 0.63Inward-facing (multiple states)
+ LTC4 (substrate)0.80Inward-facing (partially closed)
+ ATP/LTC40.92Outward-facing
Conformational Dynamics and Experimental Logic

The diagrams below depict the conformational cycle of an ABC transporter and the logic behind using AMP-PNP in smFRET experiments to probe this cycle.

ABC_Transporter_Cycle A Inward-Facing (Apo) Low FRET B Substrate Binding A->B Substrate C ATP Binding B->C 2 ATP D Outward-Facing High FRET C->D G AMP-PNP Trapped State High FRET C->G 2 AMP-PNP E ATP Hydrolysis & Substrate Release D->E F Pi Release & ADP Release E->F F->A

ABC transporter conformational cycle.

FRET_Logic_ABC cluster_states Conformational States cluster_fret Observed FRET Signal IF Inward-Facing (NBDs Apart) LowFRET Low FRET Efficiency IF->LowFRET Corresponds to OF Outward-Facing (NBDs Dimerized) HighFRET High FRET Efficiency OF->HighFRET Corresponds to AMPPNP Add AMP-PNP Trap Trap in Outward-Facing State AMPPNP->Trap Trap->OF

Logic of using AMP-PNP to probe ABC transporters.
Experimental Protocol: smFRET of an ABC Transporter with AMP-PNP

This protocol outlines the steps for studying an ABC transporter like McjD reconstituted into proteoliposomes.

1. Protein Preparation and Labeling:

  • Expression and Purification: Express and purify the ABC transporter with engineered cysteine residues in the nucleotide-binding domains (NBDs).

  • Fluorophore Labeling: Label the protein with donor and acceptor fluorophores as described for kinesin.

  • Reconstitution into Liposomes: Reconstitute the labeled transporter into liposomes to mimic the native membrane environment. This can be done by mixing the purified protein with lipids (e.g., E. coli polar lipids) and removing the detergent by dialysis or with bio-beads.

2. Sample Immobilization for TIRF Microscopy:

  • Flow Cell Preparation: Prepare a PEG-biotin functionalized flow cell as previously described.

  • Liposome Immobilization: Biotinylate one of the lipid components (e.g., DOPE) to allow for the immobilization of the proteoliposomes onto the streptavidin-coated surface.

3. Single-Molecule FRET Imaging:

  • Imaging Buffer: Use an appropriate buffer for the transporter that includes an oxygen-scavenging system.

  • Experiment Initiation: Introduce the immobilized proteoliposomes into the flow cell.

  • Nucleotide Addition: To observe the effect of AMP-PNP, inject a solution containing the desired concentration of AMP-PNP (e.g., 50-100 µM) into the flow cell.[3] Control experiments should be performed in the absence of nucleotide (apo state) and with ATP.

  • TIRF Imaging: Acquire time-lapse images of the donor and acceptor fluorescence channels using a TIRF microscope with ALEX.

4. Data Analysis:

  • Data Processing: The data analysis workflow is similar to that for kinesin. Identify single proteoliposomes, extract fluorescence intensity traces, and calculate FRET efficiency.

  • Interpretation: In the absence of nucleotide, a low FRET state is expected, corresponding to the inward-facing conformation with separated NBDs. Upon addition of AMP-PNP, a transition to a high FRET state should be observed, indicating the dimerization of the NBDs and the shift to the outward-facing conformation.[3] HMM analysis can be used to quantify the kinetics of these conformational changes.

Conclusion

The use of the non-hydrolyzable ATP analog AMP-PNP in single-molecule fluorescence studies provides a powerful approach to dissect the intricate mechanochemical cycles of ATP-dependent enzymes. By trapping these molecular machines in a key pre-hydrolysis state, researchers can obtain detailed quantitative information on the conformational dynamics that underpin their biological function. The protocols and data presented here serve as a guide for scientists and drug development professionals seeking to employ these advanced techniques to gain deeper insights into the molecular mechanisms of life and to identify novel therapeutic targets.

References

Trapping Enzymes in Action: Using AMP-PNP to Capture Specific Conformational States

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Adenosine (B11128) 5'-[β,γ-imido]triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in enzymology and structural biology. By binding to the active site of ATP-utilizing enzymes without being cleaved, AMP-PNP effectively traps them in a pre-hydrolysis, substrate-bound conformational state. This "molecular snapshot" allows for the detailed study of enzyme mechanisms, kinetics, and structure, providing critical insights into their function and offering a powerful platform for inhibitor design. These notes provide a comprehensive guide to the application of AMP-PNP, including detailed protocols for kinetic analysis and structural studies.

Introduction: The Mechanism of AMP-PNP

AMP-PNP mimics the structure of ATP but replaces the oxygen atom linking the β and γ phosphates with an imido group (-NH-). This P-N bond is resistant to enzymatic hydrolysis by ATPases and kinases. When an enzyme binds AMP-PNP in the presence of a magnesium ion (Mg²⁺), it adopts the conformational state that precedes phosphoryl transfer, but the catalytic cycle is arrested at this step. This allows researchers to stabilize and study a transient, high-affinity state that is often crucial for biological function but too fleeting to observe under normal catalytic conditions.

Key Features of AMP-PNP:

  • Non-hydrolyzable: The imido linkage prevents the cleavage of the terminal phosphate (B84403) group.

  • Mimics Pre-Hydrolysis State: Traps the enzyme in the conformation adopted upon ATP binding, before catalysis occurs.[1][2]

  • Competitive Inhibitor: In kinetic assays, AMP-PNP typically acts as a competitive inhibitor by occupying the same binding site as ATP.[3]

  • Tool for Structural Biology: Widely used to prepare stable enzyme-nucleotide complexes for X-ray crystallography and cryo-electron microscopy (cryo-EM).[4][5]

Applications

Enzyme Kinetics and Mechanistic Studies

AMP-PNP is used to dissect the steps of the ATP hydrolysis cycle. By measuring its inhibitory effects, researchers can determine the affinity of the enzyme for the ATP-bound state and understand the role of ATP binding versus hydrolysis in driving conformational changes. For motor proteins like kinesin, AMP-PNP induces a tightly-bound, rigor-like state on their microtubule tracks, allowing for the study of force generation and processivity.[3][6]

Structural Biology

The ability of AMP-PNP to stabilize a single conformational state is crucial for obtaining high-resolution structures. Co-crystallization or cryo-EM sample preparation with AMP-PNP and Mg²⁺ can yield homogenous samples that produce well-defined diffraction patterns or cryo-EM reconstructions, revealing the atomic details of the ATP-binding pocket and the overall enzyme architecture in its active conformation.[4][5]

Drug Discovery

By stabilizing the ATP-binding pocket, AMP-PNP-enzyme complexes provide an excellent target for structure-based drug design. High-throughput screening and computational modeling can be used to identify small molecules that bind to and inhibit the enzyme in this specific, functionally relevant state.

Quantitative Data Summary

The interaction of AMP-PNP with various enzymes can be quantified by its dissociation constant (Kd), inhibition constant (Ki), or the concentration required for 50% inhibition (IC50). These values are critical for designing experiments and comparing enzyme-inhibitor interactions.

Enzyme ClassEnzyme ExampleParameterValue (µM)Conditions / Notes
P-type ATPase Na⁺/K⁺-ATPase (canine kidney)K_d4.2In the absence of Mg²⁺.
Na⁺/K⁺-ATPase (canine kidney)K_d2.2In the presence of 50 µM Mg²⁺, demonstrating Mg²⁺-dependent affinity.[7]
Motor Protein Kinesin-1K_m (for velocity)42 ± 6For ATP, for comparison.[8]
Kinesin Spindle ElongationIC₅₀200Intracellular concentration producing 50% inhibition. [ ]
Kinesin Chromosome MovementIC₅₀8600Demonstrates differential sensitivity of mitotic motors. [ ]
ABC Transporter MsbA-2500Concentration used to inhibit ethidium (B1194527) transport.[1]
TM287/288--Binding does not support the full conformational switch to the outward-facing state.[2]
Kinase Akt/Protein Kinase B--Used to solve the ternary complex crystal structure with a substrate peptide.[5]
cAMP-dependent Protein KinaseK_a (for cAMP)0.2 - 0.3For comparison of physiological activator concentration.[9]

Experimental Protocols

Protocol 1: Determining the Inhibition Constant (Ki) of AMP-PNP for a Motor Protein

This protocol describes a microtubule gliding assay to determine the Ki of AMP-PNP for a kinesin motor. The assay measures the velocity of fluorescently labeled microtubules moving over a surface coated with motor proteins.

Materials:

  • Purified kinesin motor protein

  • Rhodamine-labeled tubulin (for microtubules)

  • Polymerization Buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • GTP, Paclitaxel (Taxol)

  • Motility Buffer (Polymerization Buffer + 10 µM Paclitaxel, 1 mM DTT)

  • ATP and AMP-PNP stock solutions (pH 7.0)

  • Oxygen scavenger system (glucose oxidase, catalase, glucose)

  • Casein solution (0.5 mg/mL)

  • Glass slides and coverslips for flow chambers

  • Fluorescence microscope with a temperature-controlled stage and camera

Procedure:

  • Prepare Microtubules: Polymerize rhodamine-labeled tubulin in Polymerization Buffer with 1 mM GTP at 37°C for 30 minutes. Stabilize the microtubules by adding 20 µM Paclitaxel and incubating for another 30 minutes.

  • Construct Flow Chamber: Assemble a ~10 µL flow chamber using a glass slide and coverslip.

  • Prepare Surface:

    • Flow in 0.5 mg/mL casein and incubate for 5 minutes to block non-specific binding.

    • Wash the chamber with Motility Buffer.

    • Flow in the kinesin motor protein (e.g., 50 µg/mL in Motility Buffer) and incubate for 5 minutes to allow binding to the casein-coated surface.

  • Kinetic Measurement (Control - Vmax):

    • Prepare a reaction mix containing Motility Buffer, a saturating concentration of ATP (e.g., 2 mM), the oxygen scavenger system, and fluorescent microtubules.

    • Flow this mix into the chamber.

    • Record time-lapse videos of microtubule gliding using the fluorescence microscope.

    • Analyze the videos to determine the average microtubule velocity (V_control).

  • Kinetic Measurement (Inhibition):

    • Prepare a series of reaction mixes, each containing a fixed, non-saturating concentration of ATP (near the K_m, e.g., 50 µM) and varying concentrations of AMP-PNP (e.g., 0, 50, 100, 200, 500, 1000 µM).

    • For each AMP-PNP concentration, flow the corresponding reaction mix (including microtubules and oxygen scavengers) into a fresh kinesin-coated chamber.

    • Record and analyze the microtubule gliding velocity (V_inhibited).

  • Data Analysis:

    • Plot the reaction velocity (V_inhibited) as a function of the AMP-PNP concentration.

    • Assuming competitive inhibition, fit the data to the appropriate Michaelis-Menten equation modified for a competitive inhibitor to determine the apparent K_m in the presence of the inhibitor.

    • Calculate the Ki using the Cheng-Prusoff equation: K_i = [I] / ((K_m_app / K_m) - 1) , where [I] is the inhibitor concentration, K_m_app is the apparent K_m, and K_m is the Michaelis constant for ATP (determined in a separate experiment).

Protocol 2: Preparation of an Enzyme-AMP-PNP Complex for Structural Studies

This protocol provides a general workflow for preparing a stable complex of an ATPase with AMP-PNP suitable for cryo-EM or X-ray crystallography.

Materials:

  • Highly purified, monodisperse protein sample (>95% purity, concentration 1-10 mg/mL)

  • AMP-PNP stock solution (e.g., 100 mM, pH 7.0)

  • MgCl₂ stock solution (e.g., 1 M)

  • Protein storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Size-Exclusion Chromatography (SEC) column

  • Cryo-EM grids or crystallization plates

Procedure:

  • Initial Protein Preparation: Start with a purified protein solution that has been verified for homogeneity and stability (e.g., by SEC or dynamic light scattering). The protein should be concentrated to the desired level for the final application (e.g., 2-5 mg/mL for cryo-EM).[10]

  • Complex Formation:

    • In a microcentrifuge tube on ice, combine the protein with AMP-PNP and MgCl₂. A typical starting point is a 10- to 20-fold molar excess of the nucleotide over the protein.

    • Example Calculation: For 100 µL of a 50 µM protein solution, add 1 µL of 100 mM AMP-PNP (final conc. ~1 mM) and 0.5 µL of 1 M MgCl₂ (final conc. 5 mM). The final Mg²⁺ concentration should be in excess of the nucleotide concentration.

    • Incubate the mixture on ice for at least 30 minutes to 1 hour to allow for stable complex formation. Some protocols may benefit from a brief incubation at room temperature or 37°C followed by cooling.

  • Complex Purification (Optional but Recommended):

    • To remove unbound nucleotide and any aggregated protein, perform a final polishing step using size-exclusion chromatography (SEC).

    • Equilibrate the SEC column with the protein storage buffer supplemented with a lower concentration of AMP-PNP and MgCl₂ (e.g., 100 µM AMP-PNP, 1 mM MgCl₂) to maintain the complex during separation.

    • Load the incubated sample onto the column and collect the fractions corresponding to the main protein peak.

  • Sample Preparation for Structural Analysis:

    • For Cryo-EM:

      • Immediately use the purified complex for grid preparation. A typical procedure involves applying 3-4 µL of the sample to a glow-discharged cryo-EM grid.[10][11]

      • Blot the grid to create a thin film of the sample and plunge-freeze it into liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot).[11]

      • Store the grid in liquid nitrogen until imaging.

    • For X-ray Crystallography:

      • Pool and concentrate the peak fractions from the SEC step to the optimal concentration for crystallization (often 5-15 mg/mL).

      • Set up crystallization trials (e.g., using hanging-drop or sitting-drop vapor diffusion) by mixing the protein-AMP-PNP complex with various crystallization screen solutions. [ ]

Visualizations

experimental_workflow_kinetics cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Polymerize & Stabilize Fluorescent Microtubules a2 Introduce Assay Mix: MTs + ATP + AMP-PNP p1->a2 p2 Assemble & Coat Flow Chamber a1 Bind Kinesin Motors to Surface p2->a1 p3 Prepare ATP & AMP-PNP Concentration Series p3->a2 a1->a2 a3 Record Gliding Motility (Fluorescence Microscopy) d1 Measure Microtubule Velocity for each [AMP-PNP] a3->d1 d2 Plot Velocity vs. [AMP-PNP] d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Workflow for determining the inhibition constant (Ki) of AMP-PNP.

experimental_workflow_structure cluster_prep Complex Formation cluster_analysis Structural Analysis cluster_cryo cluster_xray s1 Prepare Purified, Homogeneous Enzyme s2 Incubate Enzyme with Excess AMP-PNP + Mg²⁺ s1->s2 s3 Purify Complex via Size-Exclusion Chromatography s2->s3 split Choose Method s3->split cryo Cryo-EM split->cryo Cryo-EM xray X-Ray Crystallography split->xray X-Ray c1 Apply to Grid & Vitrify cryo->c1 x1 Set up Crystallization Trials xray->x1 c2 Data Collection (TEM) c1->c2 c3 3D Reconstruction c2->c3 x2 X-Ray Diffraction Data Collection x1->x2 x3 Structure Solution & Refinement x2->x3

Caption: Workflow for preparing an enzyme-AMP-PNP complex for structural studies.

signaling_pathway cluster_pathway Kinase Signaling Cascade cluster_trap Trapping with AMP-PNP K1 Kinase 1 (Active) K2_inactive Kinase 2 (Inactive) K1->K2_inactive ATP K2_active Kinase 2 (Active) Substrate_unphos Substrate (Unphosphorylated) K2_active->Substrate_unphos ATP Trap K2 + Substrate + AMP-PNP K2_active->Trap + AMP-PNP + Substrate Substrate_phos Substrate (Phosphorylated) Response Cellular Response Substrate_phos->Response Trap->Substrate_phos No Hydrolysis (Pathway Arrested)

Caption: Trapping a kinase-substrate complex using AMP-PNP to study a signaling pathway.

References

Application Notes and Protocols: AMP-PNP in DNA/RNA Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that serves as an invaluable tool in the study of DNA and RNA metabolism.[1][2] By mimicking the binding of ATP to enzymes without being cleaved, AMP-PNP allows researchers to trap and study enzymatic complexes at specific stages of their reaction cycles. This is particularly useful for elucidating the mechanisms of ATP-dependent enzymes such as DNA and RNA polymerases, helicases, and ligases. These application notes provide an overview of the uses of AMP-PNP in this field, along with detailed protocols for key experiments.

I. Application in Studying RNA Polymerase and Transcription

AMP-PNP has been instrumental in dissecting the energy requirements of transcription initiation by RNA polymerase II (Pol II). Specifically, it has been used to investigate whether the hydrolysis of the β-γ phosphoanhydride bond of ATP is essential for this process.

Quantitative Data Summary: In Vitro Transcription Assays
ParameterConditionObservationReference
AMP-PNP Concentration 200 µMInhibits transcription from promoters that initiate with A, G, or U.[3][4]
Template Type Supercoiled DNAAMP-PNP can support RNA synthesis.[5]
Template Type Linear DNAAMP-PNP cannot support RNA synthesis.[5]
Transcription System HeLa cell extractsAMP-PNP inhibits specific gene transcription.[3]
Effect on Transcription Yeast Pol IIInhibits transcription ~2-fold in single-round reactions.[6]

Signaling Pathway: Role of ATP Hydrolysis in Transcription Initiation

Transcription_Initiation cluster_preinitiation Pre-initiation Complex (PIC) Formation cluster_initiation Initiation RNA_Pol_II RNA Polymerase II Promoter Promoter DNA RNA_Pol_II->Promoter TFIIs General Transcription Factors (TFIIA, B, D, E, F, H) TFIIs->Promoter PIC Closed PIC ATP_Hydrolysis ATP -> ADP + Pi (via TFIIH Helicase) PIC->ATP_Hydrolysis Promoter Melting AMP_PNP AMP-PNP (No Hydrolysis) PIC->AMP_PNP Promoter Melting (Supercoiled DNA) Open_Complex Open Complex Initiation_Success Transcription Initiation Open_Complex->Initiation_Success ATP_Hydrolysis->Open_Complex AMP_PNP->Open_Complex Supercoiled DNA Initiation_Stall Stalled Complex AMP_PNP->Initiation_Stall Linear DNA Helicase_Assay_Workflow Start Start Prepare_Substrate Prepare 5'-radiolabeled forked DNA substrate Start->Prepare_Substrate Pre-incubation Pre-incubate CMG Helicase with 0.3 mM AMP-PNP Prepare_Substrate->Pre-incubation Add_Substrate Add radiolabeled forked DNA to the helicase/AMP-PNP mix Pre-incubation->Add_Substrate Initiate_Unwinding Initiate unwinding by adding 5 mM ATP and MgCl2 Add_Substrate->Initiate_Unwinding Time_Points Take aliquots at different time points Initiate_Unwinding->Time_Points Stop_Reaction Stop reaction with SDS/proteinase K Time_Points->Stop_Reaction Analyze_Products Analyze products by native PAGE and autoradiography Stop_Reaction->Analyze_Products End End Analyze_Products->End Translation_Initiation_Effect Start Start 43S_PIC_Formation Formation of 43S Pre-initiation Complex (40S subunit, eIFs, Met-tRNAi) Start->43S_PIC_Formation mRNA_Binding Binding of 43S PIC to 5' cap of mRNA 43S_PIC_Formation->mRNA_Binding Scanning Scanning along 5' UTR mRNA_Binding->Scanning eIF4A eIF4A Helicase Activity (ATP -> ADP + Pi) Scanning->eIF4A AMP_PNP_Inhibition AMP-PNP (Inhibits eIF4A) Scanning->AMP_PNP_Inhibition AUG_Recognition Start Codon (AUG) Recognition eIF4A->AUG_Recognition Stalled_48S Stalled 48S Complex AMP_PNP_Inhibition->Stalled_48S 60S_Joining 60S Subunit Joining AUG_Recognition->60S_Joining 80S_Complex Formation of 80S Initiation Complex 60S_Joining->80S_Complex

References

Experimental concentration ranges for AMP-PNP in cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2][3][4][5] In this molecule, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates of ATP. This substitution makes the terminal phosphate (B84403) bond highly resistant to cleavage by ATPases and kinases.[6][7] Consequently, AMP-PNP serves as an invaluable tool in cell biology and biochemistry to study ATP-dependent processes. It can bind to the active sites of ATP-utilizing enzymes, effectively locking them in a stable, ATP-bound conformational state without initiating the catalytic cycle.[6][8] This allows researchers to dissect the roles of ATP binding from ATP hydrolysis in various cellular functions.

Mechanism of Action

AMP-PNP acts as a competitive inhibitor for most ATP-dependent enzyme systems.[5][6] It mimics the pre-hydrolysis state of an enzyme-substrate complex.[9] By binding to the ATP pocket, it allows for the study of conformational changes, protein-protein interactions, and downstream signaling events that are triggered by nucleotide binding alone. Because it is not hydrolyzed, or is hydrolyzed at a very slow rate, it prevents the enzyme from completing its functional cycle, which typically involves the release of ADP and inorganic phosphate (Pi).[7][8] This "trapped" state is particularly useful for structural biology techniques and for isolating ATP-dependent protein complexes.[8]

Key Applications in Cell-Based Assays

  • Studying Molecular Motors: AMP-PNP is widely used to investigate the mechanochemical cycle of motor proteins like kinesin, dynein, and myosin.[4][10] It can arrest these motors in a microtubule- or actin-bound state, allowing for the characterization of their binding properties and the role of ATP binding in their processive movement.[11][12]

  • Investigating Ion Channels: The activity of certain ion channels, such as the ATP-sensitive potassium (K-ATP) channels and the cystic fibrosis transmembrane conductance regulator (CFTR), is modulated by intracellular ATP.[13][14] AMP-PNP is used to explore whether channel gating is governed by ATP binding or requires hydrolysis.

  • Analysis of Ecto-ATPases: These plasma membrane-bound enzymes hydrolyze extracellular ATP. AMP-PNP can act as an inhibitor of ecto-ATPases, helping to stabilize extracellular ATP concentrations and elucidate the function of P2 purinoceptors.[15][16]

  • Thermal Proteome Profiling: This technique assesses ligand-protein interactions by measuring changes in protein thermal stability. AMP-PNP is used to identify and validate ATP-binding proteins across the proteome.[17]

  • Inhibition of Axonal Transport: AMP-PNP has been shown to inhibit the fast axonal transport of organelles, which is a process driven by motor proteins along microtubules.[13]

Data Summary: Experimental Concentrations of AMP-PNP

The optimal concentration of AMP-PNP is highly dependent on the specific assay, cell type, and the intracellular concentration of ATP against which it must compete. The following table summarizes concentration ranges reported in various experimental contexts.

AMP-PNP ConcentrationCell Type / SystemAssay TypeKey Findings / Purpose
0.2 mMPtK1 cellsMitotic Spindle Elongation50% inhibition of spindle elongation.[10][18]
0.8 mMPtK1 cellsSaltatory Motion of Organelles50% inhibition of saltatory motion.[10][18]
8.6 mMPtK1 cellsChromosome Movement50% inhibition of prometaphase and anaphase chromosome movement.[10][18]
1 µM - 1 mMMouse skeletal muscleK-ATP Channel BlockingConcentration-dependent blockage of single ATP-sensitive potassium channels.[2]
100 µM (pIC50 = 4.0)Bovine Pulmonary Artery Endothelial Cells (CPAE)Ecto-ATPase InhibitionInhibition of extracellular ATP dephosphorylation.[15]
400 µM (0.4 mM)In vitro (Kinesin-1)Microtubule Gliding AssayHalf-maximal inhibition of kinesin-1 gliding velocity.[11][19]
0.05 mM - 3.0 mMIn vitro (Single Kinesin Molecules)Single-Molecule Motility AssayStudied inhibition kinetics in the presence of 0.5 mM ATP.[12]
500 µMXenopus oocytes expressing human CFTRPatch-Clamp ElectrophysiologyAltered the relaxation kinetics of the CFTR chloride channel.[14]
≥2 mMXenopus oocytes expressing human CFTRPatch-Clamp ElectrophysiologyHigh concentrations led to weak channel opening.[14]
1.9 mM - 2.0 mMIn vitro (Translation Initiation System)48S Initiation Complex FormationFailed to inhibit ATP-dependent scanning of mRNA leader sequence.[2][20]

Experimental Protocols

Protocol 1: Preparation of AMP-PNP Stock Solutions

Careful preparation and storage of AMP-PNP are crucial for experimental reproducibility.

Materials:

  • AMP-PNP (e.g., tetralithium salt hydrate)[5][21]

  • Nuclease-free water or a suitable buffer (e.g., HEPES, pH 7.4)[3][4]

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter (optional, for sterile applications)[2]

Procedure:

  • Calculate the required mass: Based on the molecular weight of the specific salt form of AMP-PNP being used (e.g., 529.93 g/mol for the tetralithium salt), calculate the mass needed to achieve the desired stock concentration (e.g., 100 mM).[4][13]

  • Reconstitution: Under sterile conditions, dissolve the weighed AMP-PNP powder in the appropriate volume of nuclease-free water or buffer to achieve the final desired concentration.[3] AMP-PNP is soluble in water up to 50 mM.

  • pH Adjustment: AMP-PNP is unstable in acidic conditions.[22] Ensure the final pH of the stock solution is neutral (typically pH 7.0-7.5). If dissolving in water, it may be necessary to buffer the solution.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]

  • Storage: Store the aliquots at -20°C for short-term storage or -70°C for long-term stability (up to 3-6 months).[4][22] Thawed aliquots should be used within a week.[4]

Protocol 2: Example Application - Inhibition of Kinesin-1 in an In Vitro Motility Assay

This protocol is adapted from studies analyzing the inhibitory effect of AMP-PNP on the motor protein kinesin-1.[11][19] This assay observes the gliding of microtubules over a glass surface coated with kinesin motors.

Materials:

  • Flow cells (constructed from a glass slide and coverslip)

  • Kinesin-1 motor proteins

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility Buffer (e.g., BRB80 buffer, 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

  • Casein solution (for blocking non-specific binding)

  • ATP and AMP-PNP stock solutions

  • Oxygen scavenger system (to reduce photobleaching)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Flow Cell Preparation: Coat the inside of the flow cell with kinesin-1 motors and allow them to adsorb to the glass surface.

  • Blocking: Wash the flow cell with a casein solution to block the surface and prevent non-specific binding of microtubules.

  • Motility Solution Preparation: Prepare a series of motility buffers containing a constant, saturating concentration of ATP (e.g., 1-5 mM) and varying concentrations of AMP-PNP (e.g., 0 µM, 50 µM, 100 µM, 200 µM, 400 µM, 800 µM, 1.5 mM). Include the oxygen scavenger system and fluorescent microtubules in this solution.

  • Assay Initiation: Perfuse the flow cell with the prepared motility solution containing microtubules and the desired ATP/AMP-PNP concentrations.

  • Data Acquisition: Mount the slide on a TIRF microscope. Record time-lapse image sequences of the fluorescent microtubules gliding over the kinesin-coated surface.

  • Analysis: Use particle tracking software to measure the velocity of individual microtubules. Plot the average microtubule velocity as a function of AMP-PNP concentration to determine the inhibitory profile, including the IC50 value (the concentration at which velocity is reduced by 50%).[11]

Visualizations

MechanismOfAction cluster_ATP ATP Hydrolysis Cycle cluster_AMPPNP AMP-PNP Inhibition ATP ATP Enzyme_ATP Enzyme-ATP Complex (Active State) ATP->Enzyme_ATP Binding Enzyme_ADP_Pi Enzyme-ADP-Pi Complex (Post-Hydrolysis) Enzyme_ATP->Enzyme_ADP_Pi Hydrolysis Enzyme Enzyme (Resting State) Enzyme_ADP_Pi->Enzyme Product Release Enzyme->ATP Products Products Released (ADP + Pi) AMPPNP AMP-PNP Enzyme_AMPPNP Enzyme-AMP-PNP Complex (Trapped State) AMPPNP->Enzyme_AMPPNP Binding NoHydrolysis No Hydrolysis Enzyme_AMPPNP->NoHydrolysis ExperimentalWorkflow start Start: Prepare Cells prep_amppnp Prepare AMP-PNP Stock (e.g., 100 mM in buffer) start->prep_amppnp treatment Treat Cells with AMP-PNP (Varying Concentrations) start->treatment prep_amppnp->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Cell-Based Assay (e.g., Motility, Ion Flux, Viability) incubation->assay data Data Acquisition (e.g., Microscopy, Plate Reader) assay->data analysis Analyze Data (Dose-Response Curve) data->analysis end End: Interpret Results analysis->end KinesinMotilityAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_flowcell 1. Prepare Flow Cell coat_kinesin 2. Coat with Kinesin-1 prep_flowcell->coat_kinesin block_surface 3. Block with Casein coat_kinesin->block_surface prep_solution 4. Prepare Motility Solution (Microtubules, ATP, AMP-PNP) block_surface->prep_solution perfuse 5. Perfuse Flow Cell prep_solution->perfuse image 6. Image with TIRF Microscope perfuse->image track 7. Track Microtubule Movement image->track calculate 8. Calculate Velocities track->calculate plot 9. Plot Velocity vs. [AMP-PNP] calculate->plot

References

Troubleshooting & Optimization

How to prevent hydrolysis of AMP-PNP during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) during experiments. AMP-PNP is a non-hydrolyzable analog of ATP, crucial for studying ATP-dependent enzymes and signaling pathways. However, its stability can be compromised under certain experimental conditions, leading to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What is AMP-PNP and why is it used in experiments?

A1: AMP-PNP is a synthetic analog of ATP where the oxygen atom between the β and γ phosphates is replaced by a nitrogen atom. This substitution makes the terminal phosphate (B84403) bond highly resistant to cleavage by most ATPases and kinases.[1] It is used to "trap" enzymes in an ATP-bound state, allowing researchers to study the conformational changes and binding events without the confounding variable of ATP hydrolysis.[2]

Q2: Is AMP-PNP completely non-hydrolyzable?

A2: While highly resistant, AMP-PNP is not entirely immune to hydrolysis. Slow enzymatic hydrolysis can occur with some enzymes.[3][4] More significantly, it can undergo spontaneous, non-enzymatic hydrolysis, particularly under certain pH and temperature conditions.[2]

Q3: What are the primary factors that cause AMP-PNP hydrolysis?

A3: The two main factors promoting AMP-PNP hydrolysis are acidic pH and elevated temperatures. Solutions at a low pH will rapidly hydrolyze AMP-PNP.

Q4: How can I detect if my AMP-PNP has hydrolyzed?

A4: Hydrolysis of AMP-PNP yields ADP-NH₂ and inorganic phosphate.[2] This can be detected using techniques like ³¹P NMR spectroscopy or by phosphate assays.[3] High-performance liquid chromatography (HPLC) can also be used to assess the purity of your AMP-PNP solution.[5]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results when using AMP-PNP.

This could be a sign of AMP-PNP degradation. Follow these troubleshooting steps to ensure the integrity of your AMP-PNP solutions.

Potential Cause Troubleshooting Steps
Improper Storage Lyophilized Powder: Store at -20°C for long-term stability (up to one year).[5][6] Stock Solutions: Prepare in a buffer at neutral or slightly alkaline pH (e.g., pH 7.4).[5] Aliquot and store at -70°C for up to 3 months.[5] Avoid repeated freeze-thaw cycles.[6]
Incorrect Buffer pH AMP-PNP is very unstable in acidic conditions. Always prepare and use AMP-PNP in buffers with a pH of 7.0 or higher. A buffer at pH 7.4 is commonly recommended.[5]
High Experimental Temperature Spontaneous hydrolysis increases with temperature.[2] If your experiment allows, perform it at a lower temperature to minimize hydrolysis.
Contamination of Stock Solution Ensure that stock solutions are prepared with high-purity water and sterile-filtered to prevent microbial growth that could alter the pH or introduce phosphatases.

Quantitative Data on AMP-PNP Stability

While AMP-PNP is considered non-hydrolyzable, it does exhibit a low rate of spontaneous hydrolysis, which is influenced by temperature. The presence of divalent cations like Mg²⁺ can stabilize the molecule.

Table 1: Rate of Spontaneous, Non-Enzymatic Hydrolysis of AMP-PNP at pH 7.0

TemperatureRate Constant (h⁻¹)
0°C0.0006
21°C0.006
37°C0.07

Data sourced from Schuurmans Stekhoven et al., 1983.[2]

Note: The presence of Mg²⁺ in excess of AMP-PNP can significantly reduce the rate of spontaneous hydrolysis. The Mg-AMP-PNP complex is virtually stable against spontaneous hydrolysis.[2]

Experimental Protocols

Protocol 1: Preparation and Storage of AMP-PNP Stock Solution

Objective: To prepare a stable, high-concentration stock solution of AMP-PNP.

Materials:

  • AMP-PNP (lyophilized powder)

  • Ultrapure water

  • HEPES buffer (1 M, pH 7.4)

  • Sterile microcentrifuge tubes

  • Sterile filter (0.22 µm)

Procedure:

  • Allow the lyophilized AMP-PNP powder to equilibrate to room temperature before opening the vial.

  • Reconstitute the powder in ultrapure water to a high concentration (e.g., 100 mM).[5]

  • Add HEPES buffer to a final concentration of 50 mM and adjust the pH to 7.4 if necessary.[5]

  • Sterile-filter the solution using a 0.22 µm filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -70°C for up to 3 months.[6] Thawed aliquots should be used within one week and not be refrozen.[6]

Protocol 2: Using AMP-PNP in a Kinase Assay

Objective: To study the binding of AMP-PNP to a protein kinase without substrate phosphorylation.

Materials:

  • Purified protein kinase

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • AMP-PNP stock solution (10 mM)

  • Kinase substrate (e.g., a peptide substrate)

  • Detection reagent (e.g., fluorescent ATP analog like TNP-ATP for binding assays)

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer and the purified protein kinase.

  • Add AMP-PNP to the desired final concentration.

  • If performing a competitive binding assay, add the fluorescent ATP analog.

  • Initiate the binding reaction by adding the kinase substrate (if required for the specific assay).

  • Incubate at the desired temperature for a time sufficient to reach binding equilibrium.

  • Measure the signal (e.g., fluorescence) to determine the extent of AMP-PNP binding.

  • Analyze the data to determine binding affinity (Kᵢ or IC₅₀).

Visualizations

Signaling Pathway: Kinesin Motor Protein Stepping

Kinesin is a motor protein that "walks" along microtubules, a process powered by ATP hydrolysis. AMP-PNP is used to lock kinesin in an ATP-bound state, allowing researchers to study the structural changes associated with this step of the mechanochemical cycle.

Kinesin_Cycle Kinesin_MT Kinesin bound to Microtubule ATP_Binding ATP Binding Kinesin_MT->ATP_Binding AMPPNP_State AMP-PNP Bound State (Pre-hydrolysis mimic) ATP_Binding->AMPPNP_State AMP-PNP Power_Stroke Power Stroke (Neck linker docking) ATP_Binding->Power_Stroke ATP Hydrolysis ATP Hydrolysis ADP_Pi_Release ADP + Pi Release Hydrolysis->ADP_Pi_Release Power_Stroke->Hydrolysis Detachment Leading head detachment ADP_Pi_Release->Detachment Detachment->Kinesin_MT Re-attachment of a new leading head

Caption: The mechanochemical cycle of a kinesin motor protein.

Experimental Workflow: Preventing AMP-PNP Hydrolysis

This workflow outlines the key decision points and actions to minimize AMP-PNP degradation during an experiment.

Hydrolysis_Prevention_Workflow start Start: Plan Experiment with AMP-PNP prep_stock Prepare Fresh AMP-PNP Stock (pH 7.4, sterile) start->prep_stock storage Store Aliquots at -70°C prep_stock->storage check_pH Is Assay Buffer pH ≥ 7.0? storage->check_pH adjust_pH Adjust Buffer pH to 7.0-8.0 check_pH->adjust_pH No check_temp Is Experiment at Elevated Temperature? check_pH->check_temp Yes adjust_pH->check_temp lower_temp Consider Lowering Temperature or Reducing Incubation Time check_temp->lower_temp Yes run_exp Run Experiment check_temp->run_exp No lower_temp->run_exp analyze Analyze Results run_exp->analyze troubleshoot Inconsistent Results? Troubleshoot AMP-PNP Integrity analyze->troubleshoot end End: Reliable Data analyze->end troubleshoot->start Re-evaluate Protocol

Caption: A workflow for minimizing AMP-PNP hydrolysis in experiments.

References

Technical Support Center: Optimizing AMP-PNP Concentration for Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, in competitive binding assays.[1][2] Find troubleshooting advice, frequently asked questions, detailed protocols, and supporting data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AMP-PNP and why is it used in competitive binding assays?

A1: AMP-PNP is a non-hydrolyzable analog of ATP, meaning it can bind to the ATP binding site of enzymes like kinases but is resistant to cleavage of the terminal phosphate (B84403) group.[1] This property makes it an invaluable tool for studying ATP-dependent processes. In competitive binding assays, AMP-PNP acts as a competitor to a labeled ligand (e.g., a fluorescent tracer) or a test compound, allowing for the characterization of binding affinities and the screening of potential inhibitors.[1][2]

Q2: What is the optimal concentration of AMP-PNP to use in my assay?

A2: The optimal concentration of AMP-PNP is dependent on the specific enzyme and the affinity of the tracer being used. A good starting point is to use a concentration of AMP-PNP that is close to or slightly above the dissociation constant (Kd) of the tracer. It is recommended to perform a titration experiment to determine the ideal concentration for your specific assay conditions.

Q3: How do I determine the dissociation constant (Kd) for my tracer?

A3: The Kd of your tracer can be determined by performing a saturation binding experiment. This involves incubating a fixed concentration of your kinase with increasing concentrations of the tracer and measuring the resulting signal. The data can then be fitted to a saturation binding curve to calculate the Kd. It is often best to use a tracer concentration near or below the Kd to ensure sensitive detection of inhibitors.[3]

Q4: Can AMP-PNP be used to study all ATP-dependent enzymes?

A4: AMP-PNP is a competitive inhibitor for many ATP-dependent systems and is widely used for enzymes like kinases and ATPases.[1][2] However, its binding affinity and inhibitory effect can vary between different enzymes. It is important to validate its use for your specific protein of interest.

Q5: What are some common contaminants in AMP-PNP preparations?

A5: Commercial preparations of AMP-PNP may contain small amounts of ATP and inorganic phosphate (Pi) as contaminants. It is crucial to check the purity of your AMP-PNP stock, as contaminating ATP can lead to enzymatic activity and affect your binding results.[1]

Troubleshooting Guide

High background noise, low signal, and poor reproducibility are common issues encountered in competitive binding assays.[4] This guide provides a systematic approach to troubleshooting these problems.

Issue Potential Cause Troubleshooting Steps
High Background Signal Non-specific binding of the tracer or AMP-PNP.Optimize blocking conditions with agents like BSA or casein.[4] Ensure all washing steps are adequate to remove unbound reagents.[5]
Contaminated reagents or buffers.Use high-quality, freshly prepared buffers and reagents. Check for contamination in your AMP-PNP stock.
Low Signal-to-Noise Ratio Suboptimal concentrations of kinase, tracer, or AMP-PNP.Perform titration experiments to optimize the concentration of each component. A kinase concentration of 2.5 nM is a common starting point.[3]
Inefficient binding.Increase incubation time to ensure the binding reaction has reached equilibrium.[6] Optimize buffer conditions (pH, ionic strength).[7]
Poor Reproducibility Inconsistent sample preparation and handling.Ensure accurate and consistent pipetting. Maintain uniform incubation times and temperatures for all samples.[4]
Ligand depletion.Ensure that the total amount of radiolabeled or fluorescent ligand bound is less than 10% of the total amount added to avoid ligand depletion.[8]
Assay not at equilibrium.If an inhibitor appears more potent with longer incubation times, the assay has not reached equilibrium, leading to questionable data.[6]

Experimental Protocols & Data

Key Experimental Parameters

Successful competitive binding assays require careful optimization of several components. The following table summarizes typical concentration ranges for key reagents in a kinase binding assay.

Reagent Typical Concentration Range Considerations
Kinase 200 pM - 10 nMA starting concentration of 2.5 nM is often recommended for a robust signal.[3]
Fluorescent Tracer 1 nM - 100 nMThe optimal concentration is typically at or below the tracer's Kd for the kinase.[3]
AMP-PNP Varies (µM to mM range)Concentration should be optimized based on the Kd of the tracer and the specific experimental goals.
Test Compound VariesA 10-point IC50 curve with a 4-fold dilution series is a common approach.[3]
Protocol: Optimizing Tracer Concentration

This protocol describes how to determine the optimal tracer concentration for subsequent inhibitor studies.

  • Prepare a 2-fold serial dilution of the tracer at four times the final desired concentration in 1X Kinase Buffer.

  • Add 50 µL of 1X Kinase Buffer to multiple wells of a 96-well plate.

  • Add 50 µL of the highest tracer concentration to the first well and mix thoroughly.

  • Perform a serial dilution by transferring 50 µL from the first well to the next, and so on.

  • Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer.

  • Add 8 µL of the 2X kinase/antibody mixture to each well containing the diluted tracer.

  • Add 4 µL of 4X tracer to the appropriate wells.

  • Incubate for 1 hour at room temperature.

  • Read the plate using an appropriate instrument.

  • Analyze the data to determine the tracer's dissociation constant (Kd) and the signal window at different concentrations. Select a tracer concentration near or below the Kd for inhibitor studies.[3]

Protocol: AMP-PNP Competitive Binding Assay (IC50 Determination)

This protocol outlines the steps for determining the IC50 value of a test compound using AMP-PNP as a competitor.

  • Prepare a serial dilution of the test compound at four times the final desired concentration.

  • Add 4 µL of the 4X test compound dilution to the wells of a 384-well plate.

  • Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer.

  • Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Prepare a 4X solution of the fluorescent tracer and AMP-PNP in 1X Kinase Buffer. The tracer concentration should be at its optimized value (determined previously), and the AMP-PNP concentration should be at the desired fixed level for competition.

  • Add 4 µL of the 4X tracer/AMP-PNP mixture to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental Concepts

To aid in understanding the experimental workflow and underlying principles, the following diagrams are provided.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection p1 Prepare Serial Dilution of Test Compound a1 Add Test Compound p1->a1 p2 Prepare Kinase Solution a2 Add Kinase p2->a2 p3 Prepare Tracer + AMP-PNP Solution a3 Add Tracer + AMP-PNP p3->a3 r1 Incubate a3->r1 r2 Read Plate r1->r2 r3 Data Analysis (IC50) r2->r3

Caption: Workflow for a competitive binding assay to determine compound IC50.

Competitive_Binding_Mechanism cluster_explanation Competitive Binding Principle Kinase Kinase Tracer Labeled Tracer Kinase->Tracer Binds AMP_PNP AMP-PNP (Competitor) Kinase->AMP_PNP Binds Inhibitor Test Inhibitor Kinase->Inhibitor Binds exp Tracer, AMP-PNP, and Test Inhibitor all compete for the same binding site on the Kinase.

References

Potential off-target effects of AMP-PNP tetralithium in cells.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for troubleshooting experiments involving Adenosine 5′-(β,γ-imido)triphosphate tetralithium salt (AMP-PNP). As a non-hydrolyzable analog of ATP, AMP-PNP is a valuable tool for studying ATP-dependent processes. However, its use can sometimes lead to unexpected results due to potential off-target effects. This guide offers troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure the reliability of your data.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with AMP-PNP, presented in a question-and-answer format.

Issue 1: Unexpected Inhibition or Activation of a Target Protein

Question: My protein of interest, which is not an ATPase, is showing altered activity in the presence of AMP-PNP. Why is this happening?

Answer: While AMP-PNP is designed to be a competitive inhibitor of ATP-dependent enzymes, it can have off-target effects on proteins that do not directly hydrolyze ATP.[1] This can occur through several mechanisms:

  • Allosteric Binding: AMP-PNP might bind to a regulatory site on your protein, inducing a conformational change that alters its activity. This is a form of non-competitive inhibition.[2]

  • Interaction with Upstream Regulators: AMP-PNP could be affecting an upstream kinase or phosphatase that, in turn, modulates the activity of your protein of interest. For example, AMP-PNP can influence the AMP-activated protein kinase (AMPK) signaling pathway.[3]

  • Contamination: Although unlikely with high-purity reagents, contamination with ATP or other nucleotides could lead to unexpected enzymatic activity.

Troubleshooting Workflow:

Problem Unexpected Protein Activity Step1 Verify Purity of AMP-PNP Problem->Step1 Step2 Perform Dose-Response Curve Step1->Step2 Step3 Investigate Upstream Pathways Step2->Step3 Step4 Use Structurally Different ATP Analog Step3->Step4 Solution Identify Off-Target Mechanism Step4->Solution

Caption: Troubleshooting unexpected protein activity with AMP-PNP.

Experimental Protocol: Validating On-Target vs. Off-Target Effects

  • Purity Check: Confirm the purity of your AMP-PNP tetralithium salt using methods like HPLC to rule out contamination with ATP or other nucleotides.[4]

  • Dose-Response Analysis: Perform a dose-response experiment with a wide range of AMP-PNP concentrations. On-target effects are typically observed at lower concentrations than off-target effects.[5]

  • Kinase Profiling: Use a commercial kinase profiling service to screen AMP-PNP against a broad panel of kinases. This can help identify potential off-target kinases that might be affecting your protein of interest.[5]

  • Use of an Alternative ATP Analog: Compare the effects of AMP-PNP with a structurally different non-hydrolyzable ATP analog, such as Adenylyl-imidodiphosphate (AMP-PCP).[1] If the unexpected effect is still observed, it is more likely to be an on-target effect of inhibiting ATP-dependent processes in general.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: AMP-PNP shows a potent effect in my biochemical assay, but the effect is much weaker or absent in my cell-based assay. What could be the reason for this?

Answer: Discrepancies between in vitro and in-cellulo results are common when using ATP analogs like AMP-PNP. Several factors can contribute to this:

  • High Intracellular ATP Concentrations: The concentration of ATP inside a cell is typically in the millimolar range, which is often much higher than the concentrations used in biochemical assays. This high level of endogenous ATP can outcompete AMP-PNP for binding to its target.[6]

  • Cellular Uptake and Stability: The ability of AMP-PNP to cross the cell membrane and its stability within the cellular environment can vary depending on the cell type and experimental conditions.

  • Efflux Pumps: Some cells express efflux pumps, such as P-glycoprotein, that can actively transport AMP-PNP out of the cell, reducing its intracellular concentration.[6]

Logical Relationship Diagram:

cluster_reasons Potential Reasons Biochem Potent Effect in Biochemical Assay Cell Weak/No Effect in Cell-Based Assay Reason1 High Intracellular ATP Cell->Reason1 due to Reason2 Poor Cell Permeability Cell->Reason2 due to Reason3 Efflux Pump Activity Cell->Reason3 due to

Caption: Reasons for discrepancies between biochemical and cellular assays.

Experimental Protocol: Investigating Discrepancies

  • Measure Intracellular ATP Levels: Quantify the ATP concentration in your specific cell line to understand the competitive landscape for AMP-PNP.[7]

  • Assess Cellular Uptake: Use radiolabeled or fluorescently tagged AMP-PNP to measure its uptake and accumulation within the cells.

  • Inhibit Efflux Pumps: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) and see if the potency of AMP-PNP increases.[6]

  • ATP Depletion: Experimentally reduce intracellular ATP levels (e.g., using glucose deprivation or metabolic inhibitors) and re-evaluate the effect of AMP-PNP.

Issue 3: Observed Phenotype is Opposite to the Expected Outcome

Question: I expected AMP-PNP to inhibit a cellular process, but I'm observing its activation. How is this possible?

Answer: Paradoxical effects of ATP analogs can occur due to the complexity of cellular signaling networks.

  • Inhibition of a Negative Regulator: AMP-PNP might be inhibiting a kinase or other enzyme that normally acts as a negative regulator of the pathway you are studying. Inhibition of this brake would lead to the activation of the pathway.

  • Feedback Loop Activation: Inhibition of a target can sometimes trigger a compensatory feedback loop that results in the upregulation of the same or a parallel pathway.

  • Off-Target Activation: AMP-PNP could be directly activating an off-target protein that promotes the observed phenotype.

Signaling Pathway Diagram Example: Paradoxical Activation

AMPPNP AMP-PNP Target Target Kinase (Inhibited) AMPPNP->Target NegativeRegulator Negative Regulator (Inhibited) AMPPNP->NegativeRegulator Off-target Pathway Signaling Pathway (Activated) Target->Pathway Normally Inhibits NegativeRegulator->Pathway Normally Inhibits

References

Technical Support Center: Purity Analysis of Commercial AMP-PNP Tetralithium Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purity analysis of commercial Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) tetralithium salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiment using AMP-PNP is yielding unexpected results, suggesting it's not effectively inhibiting my ATP-dependent enzyme. What could be the issue?

A1: Several factors could be at play:

  • Purity of the AMP-PNP lot: Commercial preparations of AMP-PNP can vary in purity, with some containing significant amounts of ATP, ADP, or AMP, which can interfere with your assay. It is crucial to verify the purity of your specific lot.

  • Degradation of AMP-PNP: AMP-PNP is susceptible to hydrolysis, especially under acidic conditions, breaking down into AMP and imidodiphosphate.[1] Ensure your experimental buffer is not acidic. Over time, even in solution at -20°C, some degradation can occur.[1]

  • Incorrect Concentration: The actual concentration of your AMP-PNP solution may be lower than calculated due to the presence of impurities or water of hydration. The molecular weight can vary between batches depending on the degree of hydration.[2]

Q2: I suspect my AMP-PNP sample is contaminated with ATP or ADP. How can I confirm this?

A2: The most effective methods to identify and quantify ATP and ADP contamination are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.

  • HPLC: A reversed-phase HPLC method can effectively separate AMP-PNP, ATP, ADP, and AMP. By comparing the retention times of the peaks in your sample to those of known standards, you can identify and quantify these impurities.

  • ³¹P-NMR: This technique is highly specific for phosphorus-containing compounds. Each phosphate (B84403) group in AMP-PNP, ATP, ADP, and AMP will have a characteristic chemical shift in the ³¹P-NMR spectrum, allowing for their unambiguous identification and quantification.

Q3: How should I properly store and handle AMP-PNP to minimize degradation?

A3: Proper storage and handling are critical to maintaining the integrity of AMP-PNP:

  • Long-term storage: Store the solid material at -20°C or below.[1]

  • Stock solutions: Prepare stock solutions in a buffer at a neutral or slightly alkaline pH. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -70°C for up to 3 months.[1]

  • Working solutions: Thawed aliquots should be used within a week. Avoid refreezing.

Q4: What are the common impurities I should be aware of in commercial AMP-PNP tetralithium salts?

A4: Based on the synthesis and stability of AMP-PNP, the most common impurities include:

  • Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP): These can be residual starting materials or byproducts from the synthesis.

  • Adenosine Triphosphate (ATP): In some cases, small amounts of ATP may be present as a contaminant.

  • Hydrolysis Products: AMP-PNP can hydrolyze to form AMP and imidodiphosphate, particularly in acidic solutions.[1]

  • Other salts and counterions: The tetralithium salt form may contain varying amounts of lithium and other salt impurities.

Data Presentation: Purity of Commercial AMP-PNP

The purity of commercial AMP-PNP can vary between suppliers and batches. The table below summarizes typical purity levels found in the market.

Supplier/BrandPurity Specification
Supplier A≥90%
Supplier B>98%
Supplier C~90%[3]
Supplier D≥90% (HPLC)[3]

Note: Always refer to the Certificate of Analysis provided by the supplier for batch-specific purity data.

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for separating adenosine phosphates and can be optimized for AMP-PNP analysis.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1 M Potassium Phosphate Monobasic (KH₂PO₄), pH 6.0

  • Mobile Phase B: 100% Methanol

  • AMP-PNP, ATP, ADP, and AMP standards

Procedure:

  • Sample Preparation: Dissolve the AMP-PNP sample and standards in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 259 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL .

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Identify peaks by comparing retention times with the standards. Quantify impurities by integrating the peak areas.

Purity Analysis by ³¹P-NMR Spectroscopy

³¹P-NMR provides detailed structural information and is excellent for identifying and quantifying phosphorus-containing impurities.

Instrumentation:

  • NMR Spectrometer with a phosphorus probe

Reagents:

  • D₂O (Deuterium Oxide)

  • AMP-PNP sample

  • ATP, ADP, and AMP standards (for reference spectra)

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the AMP-PNP sample in D₂O.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P-NMR spectrum.

    • Use a sufficient relaxation delay to ensure accurate quantification.

  • Data Analysis:

    • Reference the spectrum (e.g., to an external standard like phosphoric acid).

    • Identify the characteristic signals for the α, β, and γ phosphates of AMP-PNP, and compare them to the known chemical shifts of ATP, ADP, and AMP. The β-phosphate resonance is often well-resolved and suitable for distinguishing between these species.[4][5]

Visualizations

Purity_Analysis_Workflow AMP-PNP Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_decision Decision start Receive Commercial AMP-PNP prep_solution Prepare Aqueous Solution (Neutral pH) start->prep_solution hplc HPLC Analysis (Reversed-Phase) prep_solution->hplc nmr 31P-NMR Analysis prep_solution->nmr id_impurities Identify Impurities (ATP, ADP, AMP, etc.) hplc->id_impurities nmr->id_impurities quantify Quantify Purity & Impurities id_impurities->quantify decision Accept or Reject Lot quantify->decision

Caption: Workflow for the purity analysis of commercial AMP-PNP.

Troubleshooting_Guide Troubleshooting Unexpected Experimental Results start Unexpected Experimental Results (e.g., low inhibition) check_purity Is the purity of the AMP-PNP lot verified? start->check_purity check_storage Was the AMP-PNP stored and handled correctly? check_purity->check_storage Yes analyze_purity Perform Purity Analysis (HPLC or 31P-NMR) check_purity->analyze_purity No check_buffer Is the experimental buffer pH acidic? check_storage->check_buffer Yes outcome_degraded Potential Degradation check_storage->outcome_degraded No re_evaluate Re-evaluate experimental protocol and calculations check_buffer->re_evaluate No adjust_ph Adjust buffer to neutral or alkaline pH check_buffer->adjust_ph Yes outcome_impure Lot is impure analyze_purity->outcome_impure outcome_pure Lot is pure re_evaluate->outcome_pure

Caption: A decision tree for troubleshooting AMP-PNP related issues.

References

Technical Support Center: Navigating AMP-PNP Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing the experimental variability that can arise from different batches of AMP-PNP.

Troubleshooting Guide

This guide provides answers to specific issues you may encounter during your experiments.

Q1: We are observing a significant difference in the inhibitory potency (e.g., IC50 or Ki) of AMP-PNP between two recently purchased batches. What is the likely cause?

A1: Discrepancies in inhibitory potency between batches of AMP-PNP are a common issue and can stem from several factors. The most frequent causes are variations in the purity of the compound and the presence of contaminating nucleotides, particularly ATP and ADP. Even small amounts of ATP can lead to a significant underestimation of the inhibitory effect of AMP-PNP, as it competes for the same binding site. Variations in the salt form or hydration state of the lyophilized powder can also affect the accurate preparation of stock solutions. We recommend performing in-house quality control checks on each new batch before its use in critical experiments.

Q2: Our recent experiments with a new batch of AMP-PNP are showing unexpected enzymatic activity or off-target effects not observed with previous batches. Why is this happening?

A2: Unexpected activity or off-target effects are often due to the presence of impurities or contaminants in a specific batch of AMP-PNP. These can include residual solvents from the synthesis process, byproducts of the synthesis, or degradation products. It is crucial to perform a purity analysis of the new batch.

Q3: How can we confirm the purity and concentration of our AMP-PNP stock solution?

A3: The concentration and purity of your AMP-PNP stock solution can be verified using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC). The molar extinction coefficient of AMP-PNP at 259 nm is a reliable parameter for determining its concentration. HPLC is the gold standard for assessing the purity and quantifying the levels of contaminants like ATP and ADP.

Frequently Asked Questions (FAQs)

Q1: What is AMP-PNP and why is it used in experiments?

A1: AMP-PNP is a non-hydrolyzable analog of adenosine triphosphate (ATP). It is widely used in biochemical and molecular biology research as a competitive inhibitor of ATP-dependent enzymes, such as ATPases, kinases, and motor proteins. Because the β-γ phosphodiester bond of ATP is replaced by a P-N-P linkage in AMP-PNP, it is resistant to hydrolysis by many enzymes. This allows researchers to study the effects of nucleotide binding in the absence of hydrolysis, effectively "trapping" enzymes in an ATP-bound-like state.

Q2: What are the most common contaminants in AMP-PNP batches?

A2: The most common and impactful contaminants in AMP-PNP batches are ATP and ADP. Other potential impurities include inorganic phosphate (B84403), residual solvents, and byproducts from the chemical synthesis.

Q3: How should I properly store AMP-PNP to minimize degradation?

A3: Lyophilized AMP-PNP should be stored at -20°C. Stock solutions should be prepared in a suitable buffer (e.g., HEPES or Tris at a neutral pH), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term use.[1][2][3]

Quality Control Protocols

To ensure the consistency and reliability of your experimental results, we recommend the following in-house quality control protocols for each new batch of AMP-PNP.

Protocol 1: Determination of AMP-PNP Concentration by UV-Vis Spectroscopy

Objective: To accurately determine the concentration of an AMP-PNP stock solution.

Materials:

  • AMP-PNP stock solution

  • Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Methodology:

  • Prepare a dilution of your AMP-PNP stock solution in the buffer. The final concentration should be in the linear range of the spectrophotometer (typically resulting in an absorbance between 0.1 and 1.0).

  • Measure the absorbance of the diluted solution at 259 nm.

  • Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l)

    • ε (Molar extinction coefficient): 15,400 M⁻¹cm⁻¹ at 259 nm

    • l (Path length of the cuvette): Typically 1 cm

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of AMP-PNP and quantify the percentage of ATP and ADP contaminants.

Materials:

  • AMP-PNP sample

  • ATP and ADP standards

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column

  • Mobile phase (e.g., a gradient of potassium phosphate buffer and acetonitrile)

Methodology:

  • Prepare a standard curve for ATP and ADP.

  • Dissolve the AMP-PNP sample in the mobile phase.

  • Inject the sample into the HPLC system.

  • Run a gradient elution to separate AMP-PNP, ATP, and ADP.

  • Monitor the elution profile at 259 nm.

  • Integrate the peak areas to determine the relative percentage of each component.

Data Presentation

The following tables summarize key quantitative data related to AMP-PNP quality control.

Parameter Expected Value Potential Impact of Deviation
Purity (by HPLC) >95%Lower purity can lead to inaccurate effective concentrations.
ATP Contamination (by HPLC) <1%Falsely reduces the apparent inhibitory potency of AMP-PNP.
ADP Contamination (by HPLC) <1%Can act as a competitive inhibitor in some enzyme systems.
Molar Extinction Coefficient 15,400 M⁻¹cm⁻¹ at 259 nmInaccurate concentration determination of stock solutions.

Table 1: Recommended Quality Control Specifications for AMP-PNP Batches.

Issue Potential Cause Recommended Action
Reduced Inhibitory Potency High ATP contamination in the AMP-PNP batch.Quantify ATP levels by HPLC. If high, obtain a new batch.
Inconsistent Results Between Experiments Degradation of AMP-PNP stock solution.Prepare fresh stock solutions, aliquot, and store properly. Verify concentration.
Unexpected Enzyme Activation Presence of unknown activating impurities.Analyze the batch for impurities using mass spectrometry.

Table 2: Troubleshooting Common Experimental Issues with AMP-PNP.

Visualizations

Troubleshooting Workflow for AMP-PNP Batch Variability

G A Start: Inconsistent Experimental Results with a New AMP-PNP Batch B Perform In-House Quality Control A->B C Check Purity and Contaminants (HPLC) B->C D Verify Concentration (UV-Vis) B->D E Purity >95% and ATP <1%? C->E F Concentration Correct? D->F G Proceed with Experiments E->G Yes H Contact Supplier and Obtain a New Batch E->H No F->G Yes I Adjust Stock Concentration and Repeat Experiment F->I No J Review Experimental Protocol for Other Variables G->J G cluster_0 A Signal B Receptor A->B C ATP-dependent Enzyme (e.g., Kinase) B->C E Phosphorylated Substrate C->E phosphorylates H ADP C->H D Substrate D->C F Cellular Response E->F G ATP G->C I AMP-PNP I->C inhibits

References

Technical Support Center: Improving Signal-to-Noise Ratio in AMP-PNP Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) binding experiments. Our goal is to help you enhance your signal-to-noise ratio, ensuring robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is AMP-PNP and why is it used in binding assays?

A1: AMP-PNP is a non-hydrolyzable analog of adenosine triphosphate (ATP). In binding assays, it is used to study the binding of ATP to proteins without being consumed by enzymatic activity. This provides a stable experimental system to investigate ATP-dependent processes, such as the function of kinases, ATPases, and other nucleotide-binding proteins.[1][2][3]

Q2: I'm observing a high background signal in my fluorescence polarization (FP) assay. What are the common causes?

A2: High background in FP assays can stem from several factors:

  • Non-specific binding: The fluorescently-labeled AMP-PNP (tracer) may be binding to the assay plate or other components in the reaction mixture.

  • Contaminated reagents: Buffers or other reagents might contain fluorescent impurities.

  • Suboptimal tracer concentration: Using a tracer concentration that is too high can lead to increased background.

  • Light scatter: Particulates in the solution or high concentrations of proteins or other macromolecules can cause light scattering, which increases the measured polarization.

Q3: How can I reduce non-specific binding in my AMP-PNP binding assay?

A3: To minimize non-specific binding, consider the following strategies:

  • Add detergents: Including a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01% to 0.05%) in your assay buffer can help reduce hydrophobic interactions.

  • Use blocking agents: Carrier proteins such as Bovine Serum Albumin (BSA) can be added to the buffer to block non-specific binding sites on the plate and other surfaces.

  • Optimize buffer composition: Adjusting the ionic strength of the buffer with salts like NaCl can minimize non-specific electrostatic interactions.

  • Use low-binding plates: Commercially available low-binding microplates can significantly reduce the adherence of the tracer to the plastic.

Q4: What is the optimal concentration of the fluorescent tracer and protein to use in an FP assay?

A4: The optimal concentrations are crucial for a good signal window.

  • Tracer Concentration: The tracer concentration should ideally be at or below the dissociation constant (Kd) of its interaction with the target protein. A good starting point is to test a range from 0.1 nM to 100 nM.[4] The lowest concentration that gives a stable and robust fluorescence signal should be chosen.[5]

  • Protein Concentration: The protein concentration should be titrated to determine the concentration that results in a significant change in polarization upon tracer binding, typically aiming for about 75% of the maximal polarization signal for competition assays.[4] If the Kd is unknown, a titration from 1 nM to 1 µM is a reasonable starting point.

Troubleshooting Guides

Problem 1: High Background Signal

High background noise can mask the specific signal from your binding event, leading to a poor signal-to-noise ratio.

Troubleshooting Steps:

  • Check for Autofluorescence: Run a control with all assay components except the fluorescent tracer to determine if the buffer, protein, or test compounds are autofluorescent.

  • Optimize Blocking:

    • Increase the concentration of BSA in your blocking buffer (e.g., from 0.1% to 1%).

    • Increase the blocking incubation time.

  • Optimize Washing Steps (for filter-binding assays):

    • Increase the number of wash steps.

    • Increase the volume of wash buffer.

    • Use ice-cold wash buffer to slow the dissociation of the specific binding complex.

  • Reagent Purity:

    • Prepare fresh buffers using high-purity water and reagents.

    • Filter-sterilize buffers to remove any particulate matter.

Problem 2: Low Signal Window (Low Dynamic Range)

A small difference between the signal of the bound and free tracer makes it difficult to detect changes in binding.

Troubleshooting Steps:

  • Confirm Protein Activity:

    • Verify the concentration and purity of your protein using methods like SDS-PAGE and a protein quantification assay.

    • Ensure proper protein storage conditions (e.g., aliquoted and stored at -80°C) to prevent degradation or aggregation.

  • Optimize Tracer and Protein Concentrations:

    • Perform a saturation binding experiment to determine the optimal tracer concentration (typically at or below its Kd).[4]

    • Titrate the protein concentration to find the optimal level that provides a robust signal change.

  • Check Fluorophore Choice:

    • Ensure the chosen fluorophore has a suitable fluorescence lifetime for FP assays (typically < 6 ns for small molecule probes).[4]

    • Consider that the fluorophore itself or the linker attaching it to AMP-PNP might be interfering with binding.

Quantitative Data Summary

ParameterRecommended Starting RangePurpose
Tracer Concentration 0.1 - 100 nMTo provide a sufficient fluorescence signal without causing high background. Should be at or below the Kd.[4]
Protein Concentration 1 nM - 1 µM (if Kd is unknown)To achieve a significant change in polarization upon tracer binding.
Tween-20 / Triton X-100 0.01% - 0.05% (v/v)To reduce non-specific hydrophobic interactions.
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)To block non-specific binding sites.
NaCl Concentration 50 mM - 500 mMTo optimize ionic strength and reduce non-specific electrostatic interactions.

Experimental Protocols

Fluorescence Polarization (FP) Competition Binding Assay for AMP-PNP

This protocol describes a competitive FP assay to measure the binding of a test compound to a target protein by observing its ability to displace a fluorescently labeled AMP-PNP analog (tracer).

1. Reagent Preparation:

  • Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% Tween-20.

  • Tracer Stock Solution: Prepare a concentrated stock of the fluorescently labeled AMP-PNP in the assay buffer.

  • Protein Stock Solution: Prepare a concentrated stock of the target protein in the assay buffer.

  • Test Compound Stock Solution: Prepare a serial dilution of the test compound in the assay buffer.

2. Assay Procedure:

  • Add a fixed concentration of the tracer to all wells of a 384-well, low-binding black plate.

  • Add the serially diluted test compound to the appropriate wells. For control wells, add assay buffer.

  • Initiate the binding reaction by adding a fixed concentration of the target protein to all wells, except for the "tracer only" control wells.

  • Mix the plate gently on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

3. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Plot the fluorescence polarization values against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the tracer).

Visualizations

Experimental_Workflow AMP-PNP Fluorescence Polarization Assay Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis Reagents Prepare Assay Buffer, Tracer, Protein, and Test Compounds Plate Dispense Tracer to 384-well Plate Reagents->Plate Add_Compound Add Serial Dilutions of Test Compound Plate->Add_Compound Add_Protein Initiate Reaction by Adding Protein Add_Compound->Add_Protein Incubate Incubate at Room Temp (e.g., 60 min) Add_Protein->Incubate Read_Plate Measure Fluorescence Polarization Incubate->Read_Plate Analyze Plot Data and Determine IC50 Read_Plate->Analyze

Caption: Workflow for an AMP-PNP fluorescence polarization competition binding assay.

Troubleshooting_High_Background Troubleshooting High Background Signal Start High Background Signal Observed Check_Autofluorescence Run 'No Tracer' Control Start->Check_Autofluorescence Is_Autofluorescent Is Autofluorescence High? Check_Autofluorescence->Is_Autofluorescent Change_Fluorophore Consider Different Fluorophore or Filter Set Is_Autofluorescent->Change_Fluorophore Yes Check_Nonspecific_Binding Optimize Blocking (e.g., increase BSA) Is_Autofluorescent->Check_Nonspecific_Binding No Is_Background_Reduced Is Background Reduced? Check_Nonspecific_Binding->Is_Background_Reduced Optimize_Detergent Add/Increase Detergent Conc. (e.g., Tween-20) Is_Background_Reduced->Optimize_Detergent No Success Problem Resolved Is_Background_Reduced->Success Yes Is_Background_Reduced2 Is Background Reduced? Optimize_Detergent->Is_Background_Reduced2 Check_Reagents Prepare Fresh, Filtered Reagents Is_Background_Reduced2->Check_Reagents No Is_Background_Reduced2->Success Yes Further_Investigation Further Investigation Needed Check_Reagents->Further_Investigation

Caption: A logical workflow for troubleshooting high background signals.

AMPK_Pathway AMPK Signaling Pathway Inhibition Study AMP_PNP AMP-PNP (ATP Analog) AMPK AMPK AMP_PNP->AMPK Binds to ATP binding site Downstream Downstream Substrates AMPK->Downstream Phosphorylation (Inhibited by Test Compound) Cellular_Response Cellular Response (e.g., decreased anabolism) Downstream->Cellular_Response Inhibitor Test Compound (Inhibitor) Inhibitor->AMPK Competes with AMP-PNP

Caption: Investigating AMPK signaling using AMP-PNP and a competitive inhibitor.

References

Stability of frozen AMP-PNP tetralithium aliquots over time.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for AMP-PNP Handling and Stability. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals using AMP-PNP tetralithium salt.

Frequently Asked Questions (FAQs)

Q1: What is AMP-PNP and what are its primary applications?

A: AMP-PNP (Adenylyl-imidodiphosphate) is a non-hydrolyzable analog of adenosine (B11128) 5'-triphosphate (ATP).[1][2] In this molecule, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates, making the terminal phosphate (B84403) bond resistant to cleavage by most ATPases.[3] This property makes it an invaluable tool for studying ATP-dependent processes.[1] It is commonly used to:

  • Act as a competitive inhibitor for ATP-dependent enzymes.[3]

  • Trap enzymes like kinases, ATPases, and motor proteins (e.g., myosin, kinesin) in an ATP-bound conformational state for structural and functional studies.[4]

  • Investigate signal transduction pathways, molecular motor function, and protein folding where ATP binding, but not hydrolysis, is being studied.[4]

Q2: What are the recommended storage conditions for aqueous this compound aliquots?

A: For optimal stability, aqueous stock solutions of AMP-PNP should be prepared, aliquoted into single-use volumes to avoid repeat freeze-thaw cycles, and stored frozen.[1][4] The recommended storage temperatures are -20°C or, for longer-term storage, -70°C to -80°C.[1][2][5]

Q3: How stable are frozen AMP-PNP solutions over time?

A: The stability of frozen AMP-PNP solutions depends on the storage temperature. At -70°C, solutions are reported to be stable for up to 3 months with minimal degradation.[1][4][5] One source indicates that approximately 5% hydrolysis may be observed after 6 months at this temperature.[5] For storage at -80°C, solutions can be kept for up to 6 months.[2] Once thawed, an aliquot should ideally be used within one week.[1][4]

Q4: What factors can accelerate the degradation of AMP-PNP?

A: The primary factor leading to the degradation of AMP-PNP is acidic pH.[5] Solutions at a low pH will rapidly hydrolyze, breaking down into the corresponding phosphoramidate (B1195095) and inorganic phosphate.[5] It is crucial to maintain a neutral or slightly alkaline pH (around 7.4) for the solution. Additionally, repeated freeze-thaw cycles should be avoided as they can compromise the integrity of the compound.[1][4]

Data on AMP-PNP Solution Stability

The following table summarizes the stability of aqueous this compound solutions based on available data. This data is illustrative and stability can be affected by buffer composition and pH.

Storage TemperatureDurationExpected Purity / Degradation Notes
-20°C1 MonthRecommended use within this period for stock solutions.[2]
-70°CUp to 3 MonthsStable with minimal degradation.[1][4][5]
-70°C6 MonthsApproximately 5% hydrolysis has been observed.[5]
-80°CUp to 6 MonthsRecommended use within this period for stock solutions.[2]

Troubleshooting Guide

Q: My experiment failed. I suspect my AMP-PNP aliquot may have degraded. How can I troubleshoot this?

A: If you observe a loss of expected biological effect, such as reduced enzyme inhibition or weaker binding, it is prudent to suspect the integrity of your AMP-PNP aliquot. The diagram below provides a logical workflow for troubleshooting. Key indicators of degradation include a significant decrease in the expected effect or the complete absence of activity. The most definitive way to confirm degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC).

start Unexpected Experimental Results (e.g., No Inhibition) check_protocol Review Experimental Protocol (Concentrations, Buffers, etc.) start->check_protocol check_reagents Are other critical reagents working? check_protocol->check_reagents Protocol OK suspect_amppnp AMP-PNP Integrity is Suspected check_reagents->suspect_amppnp Other reagents OK check_storage Check Aliquot History: - Age? - Storage Temp? - Freeze-thaw cycles? suspect_amppnp->check_storage test_aliquot Test Aliquot Integrity (See HPLC Protocol) check_storage->test_aliquot degraded Result: Significant Degradation Detected test_aliquot->degraded Purity < 95% ok Result: Aliquot is within specification test_aliquot->ok Purity ≥ 95% discard Action: Discard old stock. Prepare fresh aliquots from new powder. degraded->discard re_eval Action: Re-evaluate other experimental variables. ok->re_eval

Caption: Troubleshooting workflow for experiments involving AMP-PNP.

Experimental Protocols

Protocol: Assessing AMP-PNP Integrity via HPLC-UV

This protocol outlines a general method to quantify the purity of an AMP-PNP solution and detect potential degradation products like ADP or AMP.

1. Objective: To determine the percentage of intact AMP-PNP in a thawed aliquot.

2. Materials:

  • AMP-PNP aliquot (to be tested)

  • AMP-PNP reference standard (high purity)

  • Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile or Methanol

  • HPLC system with a UV detector and a C18 reverse-phase column

3. Method:

  • Standard Preparation: Prepare a series of standards of known concentrations using the high-purity AMP-PNP reference compound.

  • Sample Preparation: Thaw the experimental AMP-PNP aliquot on ice. Dilute it with Mobile Phase A to a concentration that falls within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection Wavelength: 259 nm (the λmax for adenosine).[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Gradient: An isocratic or gradient elution may be used. A simple isocratic method with ~95% Mobile Phase A and 5% Mobile Phase B can often resolve AMP-PNP from its potential hydrolytic products.

  • Data Analysis:

    • Run the standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the test sample.

    • Identify the peak corresponding to AMP-PNP based on the retention time of the standard.

    • Look for earlier eluting peaks which may correspond to ADP and AMP.

    • Calculate the concentration of AMP-PNP in the sample using the standard curve. Purity can be expressed as the area of the AMP-PNP peak relative to the total area of all nucleotide-related peaks.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis thaw Thaw Aliquot on Ice dilute Dilute with Mobile Phase A thaw->dilute inject Inject Sample onto C18 Column dilute->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection at 259 nm separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas (AMP-PNP, ADP, AMP) chrom->integrate calculate Calculate % Purity integrate->calculate decision Purity Acceptable? calculate->decision use Proceed with Experiment decision->use Yes (e.g., >95%) discard Discard Aliquot decision->discard No

Caption: Experimental workflow for assessing AMP-PNP aliquot integrity.

Visualized Mechanism of Action

AMP-PNP functions by mimicking ATP to bind to the active site of an enzyme but resisting the hydrolysis step that is required to complete the catalytic cycle. This effectively "traps" the enzyme in a state that can be studied.

cluster_atp Normal ATP Cycle cluster_amppnp AMP-PNP Inhibition Enzyme_Free Enzyme (E) (e.g., ATPase, Kinase) ATP ATP Enzyme_Free->ATP AMPPNP AMP-PNP Enzyme_Free->AMPPNP E_ATP E-ATP Complex (Binding) ATP->E_ATP E_ADP_Pi E-ADP-Pi Complex (Post-Hydrolysis) E_ATP->E_ADP_Pi Hydrolysis E_ADP_Pi->Enzyme_Free Enzyme Reset ADP_Pi ADP + Pi E_ADP_Pi->ADP_Pi Product Release E_AMPPNP E-AMP-PNP Complex (Stable 'Trapped' State) AMPPNP->E_AMPPNP No_Hydrolysis No_Hydrolysis E_AMPPNP->No_Hydrolysis NO HYDROLYSIS

Caption: Diagram showing AMP-PNP trapping an enzyme by resisting hydrolysis.

References

Technical Support Center: Purity of AMP-PNP Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and resolving issues related to ADP contamination in AMP-PNP solutions.

Frequently Asked Questions (FAQs)

Q1: What is AMP-PNP and why is ADP contamination a concern?

A1: AMP-PNP (Adenylyl-imidodiphosphate) is a non-hydrolyzable analog of ATP. It is widely used in biochemical assays to study ATP-dependent enzymes by binding to the ATP pocket without being broken down.[1][2] ADP (Adenosine diphosphate) is a common contaminant in commercial AMP-PNP preparations.[3] This contamination is problematic because ADP can also bind to the nucleotide-binding sites of many enzymes, acting as a competitive inhibitor and leading to inaccurate experimental results.[4]

Q2: How can I assess the purity of my AMP-PNP solution and quantify ADP contamination?

A2: The most common and reliable method for assessing the purity of AMP-PNP and quantifying ADP contamination is High-Performance Liquid Chromatography (HPLC).[5] Specifically, ion-pair reversed-phase HPLC can effectively separate AMP-PNP, ADP, and other related nucleotides like AMP and ATP.[5][6] Commercial suppliers of AMP-PNP often provide a certificate of analysis indicating the purity level, which is typically ≥90% as determined by HPLC.

Q3: What are the primary methods for removing contaminating ADP from AMP-PNP solutions?

A3: There are two main approaches to remove ADP contamination:

  • Enzymatic Methods: These methods utilize enzymes that specifically act on ADP.

  • Chromatographic Methods: These techniques separate molecules based on their physical and chemical properties.

The choice of method depends on the required purity level, the experimental scale, and the available equipment.

Troubleshooting Guide

Issue: My experiment is yielding unexpected results, and I suspect ADP contamination in my AMP-PNP.

Potential Cause Troubleshooting Step Expected Outcome
High levels of ADP in commercial AMP-PNP stock. 1. Quantify ADP levels: Use HPLC to determine the percentage of ADP contamination in your stock solution.[5][6] 2. Purify the AMP-PNP solution: Choose an appropriate purification method (enzymatic or chromatographic) based on the level of contamination and experimental needs.The concentration of ADP will be significantly reduced, leading to more reliable and reproducible experimental data.
Degradation of AMP-PNP to ADP over time. 1. Check storage conditions: AMP-PNP solutions are unstable at acidic pH and should be stored at -20°C or -70°C.[7] 2. Prepare fresh solutions: For critical experiments, prepare fresh AMP-PNP solutions from lyophilized powder.[2] 3. Aliquot and store properly: Solubilized AMP-PNP can be aliquoted and stored at -70°C for up to 3 months to minimize freeze-thaw cycles.[2]Proper storage and handling will minimize the degradation of AMP-PNP, ensuring the integrity of your experiments.
Ineffective ADP removal from the purification method. 1. Optimize the enzymatic reaction: Ensure optimal conditions (enzyme concentration, incubation time, temperature) for the chosen enzymatic method. 2. Optimize chromatographic separation: Adjust the gradient, flow rate, or column type for better separation of AMP-PNP and ADP.[8]The efficiency of ADP removal will be improved, resulting in a higher purity AMP-PNP solution.

Experimental Protocols

Enzymatic Removal of ADP using Hexokinase and Glucose

This method converts contaminating ADP to ATP, which can then be more easily separated or may not interfere with certain experimental setups.

Materials:

  • AMP-PNP solution contaminated with ADP

  • Hexokinase

  • D-Glucose

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

Procedure:

  • To your AMP-PNP solution, add hexokinase and glucose. A common starting point is to use an excess of glucose and a catalytic amount of hexokinase.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • The reaction converts ADP to ATP in the presence of glucose.

  • If necessary, the resulting ATP can be removed using an appropriate chromatographic method.

This method is based on the principle of using hexokinase to phosphorylate glucose, consuming ATP in the process. By Le Chatelier's principle, the presence of adenylate kinase (often a contaminant itself) will drive the conversion of ADP to ATP to replenish the consumed ATP.[3]

Chromatographic Removal of ADP using Anion-Exchange Chromatography

This method separates AMP-PNP and ADP based on their different negative charges.

Materials:

  • Anion-exchange chromatography column (e.g., Dowex-1)

  • Elution buffers with a salt gradient (e.g., triethylammonium (B8662869) bicarbonate or formic acid)[8]

Procedure:

  • Equilibrate the anion-exchange column with a low-salt starting buffer.

  • Load the AMP-PNP solution onto the column.

  • Wash the column with the starting buffer to remove any unbound molecules.

  • Elute the bound nucleotides using a linear gradient of increasing salt concentration. ADP, having a lower negative charge than AMP-PNP, will elute at a lower salt concentration.

  • Collect fractions and analyze for the presence of AMP-PNP and ADP using HPLC or UV-Vis spectrophotometry.

  • Pool the fractions containing pure AMP-PNP.

Quantitative Data Summary

Purification Method Principle Typical Purity Achieved Advantages Disadvantages
Enzymatic (Hexokinase) Converts ADP to ATPDependent on subsequent purification of ATPSpecific for ADPIntroduces another enzyme and nucleotide (ATP)
Anion-Exchange Chromatography Separation by charge>99%High purity, scalableCan be time-consuming, requires specialized equipment

Visualizations

ADP_Removal_Workflow cluster_start cluster_assessment Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_validation Validation cluster_end start AMP-PNP Solution with Suspected ADP Contamination assess_purity Assess Purity via HPLC start->assess_purity decision Is ADP Contamination > Acceptable Limit? assess_purity->decision enzymatic Enzymatic Removal (e.g., Hexokinase) decision->enzymatic Yes chromatography Chromatographic Removal (e.g., Anion-Exchange) decision->chromatography Yes end_ok Purified AMP-PNP Ready for Use decision->end_ok No validate_purity Re-assess Purity via HPLC enzymatic->validate_purity chromatography->validate_purity validate_purity->end_ok Purity Acceptable end_fail Repeat Purification or Troubleshoot validate_purity->end_fail Purity Not Acceptable

Caption: Workflow for assessing and removing ADP contamination from AMP-PNP solutions.

Troubleshooting_Flowchart cluster_start cluster_check1 Initial Checks cluster_action1 Corrective Actions cluster_check2 Post-Purification Check cluster_end start Inconsistent Experimental Results check_contamination Suspect ADP Contamination in AMP-PNP? start->check_contamination check_storage Check AMP-PNP Storage Conditions (pH, Temp, Age) check_contamination->check_storage No purify Purify AMP-PNP Solution check_contamination->purify Yes prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Improper Storage end_resolve Proceed with Experiment check_storage->end_resolve Proper Storage check_purity Is Post-Purification Purity Sufficient? purify->check_purity prepare_fresh->check_purity check_purity->end_resolve Yes end_revisit Re-evaluate Purification Method check_purity->end_revisit No

Caption: Troubleshooting flowchart for issues related to AMP-PNP purity.

References

Validation & Comparative

Comparing the effects of AMP-PNP and ATP-gamma-S in kinase assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of signal transduction and drug discovery, dissecting the activity of protein kinases is paramount. These enzymes, which catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, are central to a vast number of cellular processes. To study their function, researchers often turn to ATP analogs that can stall the kinase reaction at specific stages. This guide provides an objective comparison of two widely used ATP analogs, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-O-(3-thiotriphosphate) (ATP-gamma-S), offering insights into their distinct mechanisms and applications in kinase assays.

Probing the Kinase Active Site: Two Distinct Mechanisms

At the heart of their utility lies a fundamental chemical difference. AMP-PNP is a non-hydrolyzable ATP analog where an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This substitution renders the terminal phosphate bond resistant to cleavage by kinases, making AMP-PNP a potent competitive inhibitor that effectively "freezes" the kinase in its ATP-bound, pre-catalytic state.

In contrast, ATP-gamma-S is a slowly hydrolyzable ATP analog. Here, a sulfur atom replaces a non-bridging oxygen on the γ-phosphate. While most kinases can still catalyze the transfer of this thiophosphate group to a substrate, the rate of this reaction is significantly slower than with ATP.[1] The resulting thiophosphorylated substrate is often resistant to the action of phosphatases, providing a stable modification for downstream analysis.[2]

At a Glance: Key Differences and Applications

FeatureAMP-PNPATP-gamma-S
Mechanism of Action Competitive inhibitor, non-hydrolyzableSlow substrate, slowly hydrolyzable
Interaction with Kinase Binds to the ATP pocket, mimics the pre-hydrolysis stateBinds to the ATP pocket and is transferred to the substrate
Effect on Kinase Inhibits kinase activityAllows for a slow, single turnover event leading to a stable product
Primary Application - Kinase inhibition studies- Structural biology (crystallography, NMR) to capture the ATP-bound state- Binding affinity (Ki) determination- Identification of direct kinase substrates- Kinase activity assays (non-radioactive)- Studying thiophosphorylation-specific cellular events

Quantitative Comparison: Kinetic Parameters

Direct comparative kinetic data for AMP-PNP and ATP-gamma-S across a wide range of kinases is not extensively documented in a single source. However, data from various studies provide insights into their relative affinities and catalytic efficiencies.

KinaseParameterAMP-PNPATP-gamma-SATP (for reference)
v-Src Ki> 2000 µM (for N6-(benzyl) ATP, an analog)[3]Not availableKm = 12 ± 3 µM[3]
Protein Kinase A (PKA) KiNot widely reportedNot applicableKm ≈ 10-20 µM
KmNot applicableSimilar to ATP[4]kcat/Km ≈ 4.4 x 10^6 M⁻¹s⁻¹
kcatNot applicableSignificantly reduced compared to ATP[4]
Abl Kinase KmNot applicableSimilar to ATP[4]Not available
kcatNot applicableSignificantly reduced compared to ATP[4]Not available

Note: The table highlights the challenge in finding directly comparable kinetic data for both analogs with the same kinase under identical conditions. The provided data is illustrative of the general properties of these analogs.

Visualizing the Mechanisms of Action

The distinct interactions of AMP-PNP and ATP-gamma-S with a kinase can be visualized as follows:

G Mechanisms of ATP Analogs in a Kinase Active Site cluster_0 AMP-PNP: Competitive Inhibition cluster_1 ATP-gamma-S: Slow Substrate Transfer Kinase_A Kinase + Substrate Complex_A Kinase-Substrate-AMP-PNP Complex (Inactive) Kinase_A->Complex_A Binds AMP_PNP AMP-PNP AMP_PNP->Complex_A Product_A No Product Formation Complex_A->Product_A Hydrolysis Blocked Kinase_B Kinase + Substrate Complex_B Kinase-Substrate-ATP-gamma-S Complex Kinase_B->Complex_B Binds ATP_gamma_S ATP-gamma-S ATP_gamma_S->Complex_B Product_B Thiophosphorylated Substrate + ADP Complex_B->Product_B Slow Transfer

Caption: Mechanisms of AMP-PNP and ATP-gamma-S in kinase assays.

Experimental Protocols

The choice between AMP-PNP and ATP-gamma-S dictates the experimental design. Below are detailed methodologies for their primary applications.

Protocol 1: Kinase Inhibitor Screening using AMP-PNP

This protocol is designed to determine the inhibitory potential of a compound against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • AMP-PNP (as a control inhibitor)

  • Test compounds

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive detection)

  • Detection reagents (e.g., phosphospecific antibody, ADP detection kit)

  • 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and AMP-PNP in the kinase buffer.

  • Reaction Setup: In a multiwell plate, add the kinase and the test compound/AMP-PNP at various concentrations. Incubate for 10-15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for radioactive assays or the reagent from a detection kit).

  • Detection: Quantify the amount of phosphorylated substrate or ADP produced.

    • Radioactive: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive: Use a method such as a phosphospecific antibody-based ELISA, a coupled enzyme assay to measure ADP production (e.g., ADP-Glo™), or fluorescence polarization.[5]

  • Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Protocol 2: Kinase Substrate Identification using ATP-gamma-S

This protocol aims to identify direct substrates of a kinase from a complex mixture like a cell lysate.

Materials:

  • Purified active kinase

  • Cell lysate or protein mixture

  • ATP-gamma-S

  • Kinase buffer

  • Alkylation reagent (e.g., p-Nitrobenzyl mesylate)

  • Thiophosphate ester-specific antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Kinase Reaction: Incubate the purified kinase with the cell lysate in the presence of ATP-gamma-S and kinase buffer. This allows the kinase to transfer a thiophosphate group to its direct substrates.

  • Stop Reaction: Terminate the reaction by adding EDTA and heating the sample.

  • Alkylation: Add p-Nitrobenzyl mesylate to the reaction mixture to covalently label the thiophosphate group. This creates a stable epitope for antibody recognition.

  • SDS-PAGE and Western Blot: Separate the proteins in the reaction mixture by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a thiophosphate ester-specific antibody to detect the proteins that were thiophosphorylated by the kinase of interest.

  • Substrate Identification: The bands that appear on the Western blot represent potential substrates. These can be further identified by mass spectrometry.

Experimental Workflow Visualization

The general workflow for a kinase assay, adaptable for both inhibitor screening and substrate identification, can be visualized as a flowchart.

G General Kinase Assay Workflow Start Start Reagent_Prep Prepare Reagents: - Kinase - Substrate - Buffer - ATP/ATP Analog Start->Reagent_Prep Assay_Setup Set up Reaction in Multiwell Plate Reagent_Prep->Assay_Setup Incubation_1 Pre-incubation (if testing inhibitors) Assay_Setup->Incubation_1 For Inhibitor Screening Initiate Initiate Kinase Reaction Assay_Setup->Initiate For Substrate ID Incubation_1->Initiate Incubation_2 Incubate at Optimal Temperature Initiate->Incubation_2 Stop Stop Reaction Incubation_2->Stop Detection Detection of Signal (e.g., Radioactivity, Luminescence, Fluorescence) Stop->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: A generalized workflow for in vitro kinase assays.

Conclusion: Choosing the Right Tool for the Job

The selection between AMP-PNP and ATP-gamma-S is entirely dependent on the experimental question. For researchers aiming to characterize the inhibitory profile of a compound or to elucidate the structural basis of kinase-ligand interactions, the non-hydrolyzable nature of AMP-PNP makes it the ideal choice. Conversely, for those seeking to identify novel kinase substrates or to develop non-radioactive kinase activity assays, the ability of ATP-gamma-S to act as a slow substrate and create a stable thiophosphate modification is invaluable. A thorough understanding of their distinct properties is crucial for designing robust and informative kinase assays, ultimately advancing our knowledge of cellular signaling and facilitating the development of novel therapeutics.

References

Unveiling the Molecular Dance: A Structural Comparison of Protein-ATP vs. Protein-AMP-PNP Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between proteins and Adenosine Triphosphate (ATP) is paramount. ATP, the universal energy currency of the cell, fuels a vast array of cellular processes through its binding and subsequent hydrolysis.[1][2] To capture a snapshot of the ATP-bound state, structural biologists often employ non-hydrolyzable analogs, with Adenylyl-imidodiphosphate (AMP-PNP) being a prominent choice.[3] This guide provides an in-depth structural comparison of protein-ATP and protein-AMP-PNP complexes, supported by experimental data and detailed methodologies, to illuminate the subtle yet critical differences that can influence experimental outcomes.

At the heart of their utility, non-hydrolyzable ATP analogs like AMP-PNP mimic the pre-hydrolysis state of ATP, allowing for the structural determination of proteins in a conformation that would otherwise be transient.[3][4][5] This is because the bridging oxygen between the beta and gamma phosphates of ATP is replaced by a nitrogen atom in AMP-PNP, rendering the terminal phosphate (B84403) bond resistant to enzymatic cleavage.[5] While this substitution is key to its function in structural studies, it also introduces subtle but significant alterations in the geometry and electronic properties of the nucleotide, which can impact protein conformation and binding affinity.

Structural and Conformational Differences: A Tale of Two Ligands

The primary structural difference between ATP and AMP-PNP lies in the Pβ-N-Pγ imidodiphosphate linkage. This modification alters the bond angle and length compared to the Pβ-O-Pγ phosphoanhydride bond in ATP, which can lead to a different positioning of the γ-phosphate within the protein's active site.[6] This seemingly minor change can have a cascade of effects on the protein's structure.

Upon binding, both ATP and AMP-PNP can induce significant conformational changes in proteins, often leading to a more "closed" or compact state.[6][7] However, the extent and nature of these changes can differ. For instance, studies on the Ca2+-ATPase have shown that while both ligands induce an overall closed conformation, there are distinct spectral differences, suggesting a varied positioning of the γ-phosphate that affects the protein's P-domain.[6] Similarly, in the DNA helicase UvrD, the AMP-PNP-bound form exhibits a more closed ssDNA gateway compared to the apo-form, highlighting the conformational shifts induced by the analog.[7]

The inability of AMP-PNP to be hydrolyzed means it traps the protein in a state that is representative of the initial ATP binding event, but it cannot progress through the full catalytic cycle. This is a crucial consideration, as the conformational changes associated with ATP hydrolysis and subsequent product release (ADP and Pi) are often essential for the protein's biological function.

Quantitative Comparison of Binding Affinities

The binding affinity of a protein for ATP versus AMP-PNP can vary significantly, which is a critical factor for designing and interpreting experiments. The following table summarizes representative binding affinity data from the literature.

ProteinLigandDissociation Constant (Kd)Fold Difference (ATP vs. AMP-PNP)Experimental Method
Spa47Δ1-83ATP~21.5 µM-Isothermal Titration Calorimetry
Spa47Δ1-83AMP-PNP322.48 ± 12.60 μM[8]~15-fold lower affinity for AMP-PNPIsothermal Titration Calorimetry
Human AK3GTP (as ATP analog)2 µM-Isothermal Titration Calorimetry
Human AK3ATP13 µM[9]~6.5-fold lower affinity for ATPIsothermal Titration Calorimetry

Note: Data is sourced from published literature and may vary depending on experimental conditions.

As illustrated, proteins can exhibit a significantly lower affinity for AMP-PNP compared to ATP. This difference is often attributed to the altered geometry of the triphosphate chain and the loss of specific hydrogen bonding interactions. For example, in the Spa47 ATPase, a crucial hydrogen bond with the oxygen between the β- and γ-phosphates of ATP is lost when replaced by the NH group in AMP-PNP, leading to a dramatic reduction in binding affinity.[8]

Experimental Methodologies

The structural and functional comparison of protein-ATP and protein-AMP-PNP complexes relies on a suite of sophisticated biophysical and structural biology techniques. Below are detailed protocols for key experiments.

X-Ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes.

Protocol for Co-crystallization:

  • Protein Purification: Purify the target protein to >95% homogeneity using standard chromatographic techniques.

  • Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of either ATP or AMP-PNP in the presence of MgCl2 (typically 1-5 mM) for at least 30 minutes on ice.

  • Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Optimize initial crystal hits by varying the concentration of precipitant, pH, temperature, and protein-ligand concentration.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, followed by model building and refinement.[10][11][12][13]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large and flexible protein complexes in their near-native state.[14][15]

Protocol for Single-Particle Cryo-EM:

  • Sample Preparation: Prepare the protein-ligand complex as described for X-ray crystallography. The final concentration should typically be in the range of 0.5-5 mg/mL.[16]

  • Grid Preparation: Apply a small volume (2-4 µL) of the sample to a glow-discharged cryo-EM grid.

  • Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane.[16][17]

  • Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope. Collect a large dataset of particle images.

  • Image Processing: Perform 2D and 3D classification of the particle images to separate different conformational states.

  • 3D Reconstruction and Model Building: Reconstruct a high-resolution 3D density map and build an atomic model of the protein-ligand complex.[14]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the dynamics and interactions of protein-ligand complexes in solution.[18][19][20][21][22]

Protocol for Chemical Shift Perturbation (CSP) Mapping:

  • Sample Preparation: Prepare a uniformly 15N-labeled protein sample.

  • Initial Spectrum: Record a 1H-15N HSQC spectrum of the apo-protein.

  • Titration: Gradually add increasing concentrations of ATP or AMP-PNP (with Mg2+) to the protein sample.

  • Spectral Acquisition: Record a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and analyze the chemical shift changes of the backbone amide protons and nitrogens. The residues with significant chemical shift perturbations are likely located in or near the nucleotide-binding site.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To contextualize the importance of these structural differences, it is helpful to visualize their role in cellular processes and the experimental approaches used to study them.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein 2. Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP 4. ATP -> cAMP Ligand Ligand Ligand->GPCR 1. Binding G_Protein->AC 3. Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation Cascade

G Protein-Coupled Receptor (GPCR) signaling pathway involving ATP.[1][23]

This diagram illustrates a typical G protein-coupled receptor (GPCR) signaling pathway where ATP serves as a substrate for adenylate cyclase to produce the second messenger cyclic AMP (cAMP).[1][23] Understanding the precise conformation of adenylate cyclase when bound to ATP or its analogs is crucial for designing drugs that can modulate this pathway.

Experimental_Workflow cluster_Xray X-ray Crystallography cluster_CryoEM Cryo-EM Start Start: Purified Protein Incubate_ATP Incubate with ATP + Mg2+ Start->Incubate_ATP Incubate_AMPPNP Incubate with AMP-PNP + Mg2+ Start->Incubate_AMPPNP Crystallize_ATP Crystallize Complex Incubate_ATP->Crystallize_ATP Vitrify_AMPPNP Vitrify Complex Incubate_AMPPNP->Vitrify_AMPPNP Data_Collection_ATP Data Collection Crystallize_ATP->Data_Collection_ATP Structure_ATP Solve Structure (ATP-bound) Data_Collection_ATP->Structure_ATP Compare Structural Comparison Structure_ATP->Compare Data_Collection_AMPPNP Data Collection Vitrify_AMPPNP->Data_Collection_AMPPNP Structure_AMPPNP Solve Structure (AMP-PNP-bound) Data_Collection_AMPPNP->Structure_AMPPNP Structure_AMPPNP->Compare

Workflow for structural comparison of protein-ligand complexes.

This workflow outlines the parallel experimental pipelines for determining the structures of a protein in complex with both its natural ligand (ATP) and a non-hydrolyzable analog (AMP-PNP). The final comparison of these structures provides invaluable insights into the mechanism of ATP binding and the initial conformational changes it induces.

Conclusion

While AMP-PNP is an indispensable tool for structural biologists, it is crucial to recognize that it is not a perfect mimic of ATP. The structural and electronic differences, though subtle, can lead to altered binding affinities and protein conformations. By carefully considering these differences and employing a combination of experimental techniques, researchers can gain a more accurate and comprehensive understanding of the dynamic interplay between proteins and ATP, paving the way for the development of novel therapeutics that target ATP-dependent processes.

References

A Researcher's Guide to Non-Hydrolyzable ATP Analogs: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular bioenergetics and signal transduction, ATP serves as the universal energy currency. However, its rapid hydrolysis poses a significant challenge for researchers seeking to dissect the mechanisms of ATP-dependent enzymes. Non-hydrolyzable ATP analogs are indispensable tools that circumvent this issue by binding to the active sites of enzymes without undergoing cleavage of the terminal phosphate (B84403) group. This guide provides a comprehensive comparison of the kinetic properties of commonly used non-hydrolyzable ATP analogs, with a focus on Adenylyl-imidodiphosphate (AMP-PNP), offering supporting experimental data and detailed methodologies for the scientific community.

Biochemical Properties and Mechanisms of Action

Non-hydrolyzable ATP analogs are structurally engineered to mimic ATP, allowing them to compete for and bind to the nucleotide-binding pockets of enzymes such as kinases and ATPases. Their resistance to hydrolysis effectively traps the enzyme in a specific conformational state, providing a window into the catalytic cycle. The primary differences between these analogs lie in the modification of the triphosphate chain, which in turn dictates their interaction kinetics and suitability for various experimental applications.

  • AMP-PNP (Adenylyl-imidodiphosphate): In AMP-PNP, a nitrogen atom replaces the bridging oxygen between the β- and γ-phosphates. This imido bond is highly resistant to enzymatic cleavage, making AMP-PNP a true competitive inhibitor.[1] It is particularly useful for locking enzymes in a pre-hydrolysis, substrate-bound state, which is ideal for structural biology studies and binding assays.[1][2]

  • ATPγS (Adenosine 5'-O-(3-thiotriphosphate)): This analog features a sulfur atom in place of a non-bridging oxygen on the γ-phosphate. While more resistant to hydrolysis than ATP, many enzymes can still slowly catalyze the transfer of the thiophosphate group to a substrate.[1][2] This characteristic makes ATPγS a "slow substrate" rather than a true inhibitor, and it is well-suited for producing stable thiophosphorylated products for downstream analysis.[2]

  • AMP-PCP (Adenylyl-methylenediphosphonate): Similar to AMP-PNP, AMP-PCP replaces the bridging oxygen between the β- and γ-phosphates, but with a carbon atom. The resulting P-C-P bond is also resistant to hydrolysis, positioning AMP-PCP as another effective competitive inhibitor.[1] However, the non-polar nature of the methylene (B1212753) bridge in AMP-PCP can lead to weaker binding in some enzyme systems compared to the more polar imido bridge of AMP-PNP.[3]

  • ADP-BeF₃⁻ and ADP-AlF₄⁻: These analogs are considered transition state mimics. ADP-BeF₃⁻ adopts a tetrahedral geometry similar to the γ-phosphate in the pre-hydrolysis state.[4] In contrast, ADP-AlF₄⁻ forms a stable complex that mimics the trigonal bipyramidal geometry of the transition state during ATP hydrolysis.[4]

Quantitative Comparison of Kinetic Parameters

The kinetic parameters of binding, including the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff), are crucial for understanding the interaction between an enzyme and an ATP analog. The following table summarizes available kinetic data for various enzyme-analog pairs. It is important to note that these values are highly dependent on the specific enzyme and experimental conditions.

EnzymeAnalogKd (µM)kon (µM⁻¹s⁻¹)koff (s⁻¹)MethodReference
Hsp90AMP-PCP3.8Not ReportedNot ReportedNot Specified
F-actinADP-BeF₃⁻20.0040.000008Not Specified[5]
F-actinADP-AlF₄⁻25Not ReportedNot ReportedNot Specified[5]
gp16 ATPase (monomeric)ATP0.523 ± 0.247Not ReportedNot ReportedStopped-flow fluorescence[6]
gp16 ATPase (monomeric)ADP>30Not ReportedNot ReportedStopped-flow fluorescence[6][7]
CphB/RcpBAMP-PNP1.1Not ReportedNot ReportedIsothermal Titration Calorimetry[8]

Experimental Protocols

Accurate determination of kinetic parameters relies on robust experimental design and execution. Below are detailed methodologies for three common techniques used to study the binding kinetics of non-hydrolyzable ATP analogs.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[9]

Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified enzyme (ligand) over the activated surface to achieve covalent immobilization. The optimal immobilization level should be determined empirically to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of concentrations of the non-hydrolyzable ATP analog (analyte) in a suitable running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.[9]

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.

    • Monitor the association phase in real-time.

    • After the association phase, switch to running buffer alone to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.[10]

    • Calculate the Kd from the ratio of koff/kon.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with biomolecular binding events, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.[11]

Protocol:

  • Sample Preparation:

    • Dialyze the purified enzyme and dissolve the non-hydrolyzable ATP analog in the same buffer to minimize heats of dilution.[12]

    • Degas all solutions to prevent air bubbles in the calorimeter.[12]

    • Accurately determine the concentrations of the enzyme and the analog.

  • Titration:

    • Fill the sample cell with the enzyme solution (typically at a concentration 10-fold lower than the ligand).

    • Fill the injection syringe with the ATP analog solution (typically at a concentration 10- to 20-fold higher than the enzyme).[13]

    • Perform a series of small, sequential injections of the analog into the enzyme solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the enthalpy change (ΔH).

    • Plot the enthalpy change per mole of injectant against the molar ratio of analog to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and ΔH.

Stopped-Flow Kinetics

Stopped-flow is a rapid mixing technique that allows for the measurement of fast kinetic processes, such as the pre-steady-state kinetics of enzyme-ligand binding.[14]

Protocol:

  • Sample Preparation:

    • Prepare solutions of the enzyme and the non-hydrolyzable ATP analog in the appropriate reaction buffer. Often, a fluorescently labeled analog or a protein with an intrinsic fluorescence change upon binding is used.

    • Ensure that the concentrations are optimized for the specific experiment, which may require prior equilibrium binding studies to estimate the Kd.[15]

  • Rapid Mixing:

    • Load the enzyme and analog solutions into separate syringes of the stopped-flow instrument.

    • Rapidly mix the two solutions, and monitor the change in a spectroscopic signal (e.g., fluorescence) over time.

  • Data Analysis:

    • The resulting kinetic trace is fitted to an appropriate exponential function to determine the observed rate constant (kobs).

    • By measuring kobs at different analog concentrations, the association rate constant (kon) and dissociation rate constant (koff) can be determined from the slope and y-intercept of a plot of kobs versus analog concentration, respectively.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the application of these analogs, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_exp Kinetic Measurement cluster_analysis Data Analysis Enzyme Purified Enzyme SPR SPR Enzyme->SPR ITC ITC Enzyme->ITC StoppedFlow Stopped-Flow Enzyme->StoppedFlow Analog ATP Analog Solution Analog->SPR Analog->ITC Analog->StoppedFlow Fit Fit Data to Binding Model SPR->Fit ITC->Fit StoppedFlow->Fit Kinetics Determine Kd, kon, koff Fit->Kinetics

Caption: A generalized workflow for determining the kinetic parameters of ATP analog binding to an enzyme.

signaling_pathway cluster_pathway Kinase Signaling Cascade Kinase1 Upstream Kinase Kinase2 Target Kinase Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase2 AMP_PNP AMP-PNP AMP_PNP->Kinase2 Inhibits (traps complex)

Caption: Inhibition of a kinase signaling pathway by AMP-PNP, trapping the target kinase in a pre-hydrolysis state.

By carefully selecting the appropriate non-hydrolyzable ATP analog and employing rigorous experimental techniques, researchers can gain valuable insights into the kinetic and mechanistic details of ATP-dependent enzymes, ultimately advancing our understanding of cellular processes and aiding in the development of novel therapeutics.

References

A Comparative Guide to AMP-PNP and ADP-AlFx for Trapping Motor Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of motor proteins, the use of non-hydrolyzable ATP analogs is crucial for trapping and stabilizing specific conformational states within their mechanochemical cycles. This allows for detailed structural and functional characterization. Among the most widely used analogs are Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and ADP-Aluminum Fluoride (ADP-AlFx). This guide provides a comprehensive comparison of these two reagents, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: AMP-PNP vs. ADP-AlFx

FeatureAMP-PNP (Adenosine 5'-(β,γ-imido)triphosphate)ADP-AlFx (ADP-Aluminum Fluoride)
Analogy Pre-hydrolysis ATP state analogTransition state analog (mimics the ATP hydrolysis transition state)
Mechanism of Action Binds to the nucleotide-binding pocket, but the imido bond between the β and γ phosphates is resistant to hydrolysis. This traps the motor protein in a state that mimics the ATP-bound, pre-power stroke conformation.Forms a stable complex with ADP in the nucleotide-binding pocket, where the aluminum tetrafluoride moiety mimics the γ-phosphate of ATP in a planar, pentacovalent transition state during hydrolysis. This traps the motor in a conformation resembling the transition state of ATP hydrolysis.
Typical Applications Trapping the "ATP-bound" or "pre-stroke" conformation for structural studies (Cryo-EM, X-ray crystallography), investigating the role of ATP binding in motor protein function, and in single-molecule assays to study the initial binding events to the track.Trapping the "transition state" for structural biology to understand the conformational changes that occur during ATP hydrolysis and force generation. It is often used to stabilize a strong-binding state to the microtubule or actin filament.
Motor Protein State Generally induces a state of strong binding to the microtubule track for kinesins.[1]Also induces a strong binding state to the microtubule track, often considered to be a state just prior to or during the power stroke.[2]

Quantitative Performance Data

Direct quantitative comparisons of the trapping efficiency and binding affinities of AMP-PNP and ADP-AlFx for the same motor protein under identical conditions are limited in the literature. However, data from studies on different motor proteins provide valuable insights into their individual effects.

Table 1: Effect of Nucleotide Analogs on Motor Protein-Microtubule Interaction

Motor ProteinNucleotide AnalogParameterValueReference
PfK5ΔL6-MD (a parasite kinesin-5)AMP-PNPMicrotubule Association Rate (kMTlanding)~1.5 µM-1s-1[3]
PfK5ΔL6-MD (a parasite kinesin-5)AMP-PNPMicrotubule Dissociation Rate (koff)~0.1 s-1[3]
Kinesin-1AMP-PNPADP Release Rate from the second head~30 s-1[1]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions and motor protein constructs.

Comparative Structural Insights from Cryo-EM

Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the conformational states of motor proteins trapped by AMP-PNP and ADP-AlFx. A study on the human kinesin-5 (K5) motor domain provides a direct structural comparison.[2]

While both AMP-PNP and ADP-AlFx trap K5 in a conformation tightly bound to the microtubule, subtle but significant differences are observed:

  • Motor Domain Tilt: The motor domain exhibits a slight tilt of approximately 6 degrees towards the microtubule lattice in the ADP-AlFx state compared to the AMP-PNP state.[2] This suggests a conformational change associated with the progression through the hydrolysis cycle.

  • Structural Element Rearrangements: In the AMP-PNP-bound structure, a connection is observed between helix α0 and the switch I loop, which is broken in the ADP-AlFx state.[2] These subtle rearrangements in the nucleotide-binding pocket are propagated to other regions of the motor domain, influencing the conformation of elements involved in force generation.

Interestingly, for other kinesins like kinesin-1 and kinesin-3, the conformations trapped by Mg-AMPPNP and Mg-ADPAlFx were found to be indistinguishable at the resolution of the cryo-EM reconstructions.[4] This suggests that the extent of conformational change induced by these analogs may vary between different motor protein families.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing AMP-PNP and ADP-AlFx to trap motor proteins.

Protocol 1: Trapping Motor Proteins for Cryo-Electron Microscopy

This protocol is a generalized procedure based on methodologies reported for kinesin motor proteins.[5]

Materials:

  • Purified motor protein (e.g., kinesin construct)

  • Taxol-stabilized microtubules

  • AMP-PNP or ADP, AlCl₃, and KF

  • Cryo-EM grids (e.g., Quantifoil R2/1)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Appropriate buffers (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

Procedure:

  • Prepare the Nucleotide Analog Solution:

    • For AMP-PNP: Prepare a stock solution of 100 mM AMP-PNP in a suitable buffer. The final concentration in the reaction is typically 1-5 mM.

    • For ADP-AlFx: Prepare stock solutions of 100 mM ADP, 100 mM AlCl₃, and 1 M KF. To form the ADP-AlFx complex, mix ADP, AlCl₃, and KF in the final reaction buffer to achieve final concentrations of approximately 1-2 mM ADP, 2 mM AlCl₃, and 10 mM KF. It is crucial to add the components in this order and allow them to incubate for a few minutes to form the complex.

  • Incubate Motor Protein with Microtubules and Analog: a. In a microcentrifuge tube, mix the purified motor protein (final concentration typically 1-5 µM) with taxol-stabilized microtubules (final concentration typically 2-5 µM tubulin). b. Add the prepared AMP-PNP or ADP-AlFx solution to the motor-microtubule mixture. c. Incubate the reaction mixture at room temperature for 10-30 minutes to allow for binding and trapping of the motor protein in the desired state.

  • Cryo-EM Grid Preparation: a. Glow-discharge the cryo-EM grids to make them hydrophilic. b. Apply 3-4 µL of the reaction mixture to the grid. c. Blot the grid for a few seconds to remove excess liquid, leaving a thin film. d. Immediately plunge-freeze the grid in liquid ethane (B1197151) using a plunge-freezing apparatus.

  • Data Collection: a. Transfer the frozen grids to a cryo-electron microscope for imaging.

Protocol 2: Steady-State ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the motor protein and can be used to assess the inhibitory effects of AMP-PNP and ADP-AlFx. A common method is the enzyme-coupled assay.[6]

Materials:

  • Purified motor protein

  • Taxol-stabilized microtubules

  • ATP, AMP-PNP, ADP, AlCl₃, KF

  • Enzyme-coupled assay components: phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), and NADH.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Reaction buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA)

Procedure:

  • Prepare the Reaction Mixture: a. In a cuvette, prepare the reaction mixture containing the reaction buffer, PEP, PK, LDH, and NADH. b. Add the purified motor protein and microtubules. c. To test the effect of the analogs, add varying concentrations of AMP-PNP or pre-formed ADP-AlFx to the reaction mixture. For control experiments, ATP is added.

  • Initiate the Reaction: a. Start the reaction by adding a saturating concentration of ATP (or the analog being tested).

  • Measure ATPase Activity: a. Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is coupled to the rate of ADP production, which reflects the ATPase activity of the motor protein.

  • Data Analysis: a. Calculate the ATPase rate from the linear phase of the absorbance change. Compare the rates in the presence of AMP-PNP or ADP-AlFx to the control (ATP only) to determine the extent of inhibition.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the points at which AMP-PNP and ADP-AlFx trap the motor protein within its mechanochemical cycle.

Diagram 1: The Kinesin Mechanochemical Cycle and Inhibition by AMP-PNP

Kinesin_Cycle_AMPPNP MT_K_ADP MT-Kinesin-ADP (Weak Binding) MT_K MT-Kinesin (Rigor - Strong Binding) MT_K_ADP->MT_K ADP Release MT_K_ATP MT-Kinesin-ATP (Strong Binding) MT_K->MT_K_ATP ATP Binding Inhibited MT-Kinesin-AMP-PNP (Trapped Pre-Stroke State) MT_K->Inhibited AMP-PNP Binding MT_K_ADPPi MT-Kinesin-ADP-Pi (Strong Binding) MT_K_ATP->MT_K_ADPPi ATP Hydrolysis MT_K_ADPPi->MT_K_ADP Pi Release (Power Stroke) AMPPNP AMP-PNP

Caption: Kinesin cycle inhibition by AMP-PNP.

Diagram 2: The Kinesin Mechanochemical Cycle and Inhibition by ADP-AlFx

Kinesin_Cycle_ADPAlFx MT_K_ADP MT-Kinesin-ADP (Weak Binding) MT_K MT-Kinesin (Rigor - Strong Binding) MT_K_ADP->MT_K ADP Release MT_K_ATP MT-Kinesin-ATP (Strong Binding) MT_K->MT_K_ATP ATP Binding MT_K_ADPPi MT-Kinesin-ADP-Pi (Strong Binding) MT_K_ATP->MT_K_ADPPi ATP Hydrolysis Inhibited MT-Kinesin-ADP-AlFx (Trapped Transition State) MT_K_ATP->Inhibited Forms during Hydrolysis MT_K_ADPPi->MT_K_ADP Pi Release (Power Stroke) ADPAlFx ADP-AlFx

Caption: Kinesin cycle inhibition by ADP-AlFx.

Diagram 3: Experimental Workflow for Trapping a Motor Protein

Experimental_Workflow Start Purified Motor Protein & Microtubules Incubation Incubate with AMP-PNP or ADP-AlFx Start->Incubation Trapped_Complex Formation of Trapped Motor-Microtubule Complex Incubation->Trapped_Complex CryoEM Cryo-EM Sample Prep & Data Collection Trapped_Complex->CryoEM Biochem Biochemical Assays (e.g., ATPase, Binding) Trapped_Complex->Biochem SingleMol Single-Molecule Assays (e.g., TIRF) Trapped_Complex->SingleMol Analysis Structural & Functional Analysis CryoEM->Analysis Biochem->Analysis SingleMol->Analysis

Caption: Workflow for motor protein trapping.

Conclusion

Both AMP-PNP and ADP-AlFx are invaluable tools for dissecting the mechanisms of motor proteins. The choice between them depends on the specific question being addressed. AMP-PNP is ideal for studying the ATP-bound, pre-power stroke state, while ADP-AlFx provides a snapshot of the transition state of hydrolysis. By understanding their distinct mechanisms of action and employing the appropriate experimental protocols, researchers can effectively trap and characterize the transient intermediates that are key to the function of these essential molecular machines.

References

A Comparative Guide to the Experimental Use of AMP-PNP and Other Non-Hydrolyzable ATP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of ATP-dependent processes is fundamental. However, the rapid hydrolysis of ATP often complicates experimental investigation. Non-hydrolyzable ATP analogs, such as Adenylyl-imidodiphosphate (AMP-PNP), are indispensable tools that bind to ATP-dependent enzymes without being broken down, effectively pausing the enzymatic cycle for detailed study. This guide provides an objective comparison of AMP-PNP with its common alternatives, supported by experimental data and detailed protocols.

Biochemical Properties and Mechanism of Action

The utility of a non-hydrolyzable ATP analog is defined by its chemical modification, which dictates its interaction with enzymes. These modifications typically occur at the triphosphate chain, rendering the molecule resistant to cleavage by ATPases and kinases.

AMP-PNP (Adenylyl-imidodiphosphate) features a nitrogen atom replacing the bridging oxygen between the β- and γ-phosphates. This P-N bond is highly resistant to enzymatic hydrolysis, making AMP-PNP a true competitive inhibitor of many ATP-dependent enzymes.[1] It binds to the ATP pocket but cannot be used for phosphorylation, effectively locking the enzyme in a pre-hydrolysis, substrate-bound state. This property is particularly useful for structural biology techniques like X-ray crystallography, as it allows for the capture of the enzyme-substrate complex.[2]

ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) has a sulfur atom substituting a non-bridging oxygen on the γ-phosphate. This modification makes the terminal phosphate (B84403) bond more resistant to hydrolysis than ATP, though it is not entirely non-hydrolyzable.[3] Many kinases can slowly transfer the thiophosphate group to a substrate.[3] This characteristic makes ATPγS a valuable tool for identifying kinase substrates, as the resulting thiophosphorylated product is stable and can be detected.

AMP-PCP (Adenylyl-methylene diphosphonate) is similar to AMP-PNP, but with a carbon atom replacing the bridging oxygen between the β- and γ-phosphates. Like AMP-PNP, the P-C-P bond is highly resistant to cleavage, making AMP-PCP a potent competitive inhibitor suitable for studies requiring a stable, non-reactive ATP-bound state.

Quantitative Comparison of AMP-PNP and Alternatives

The choice of a non-hydrolyzable ATP analog often depends on the specific enzyme and experimental question. The following tables summarize key quantitative data from studies on various ATP-dependent enzymes.

ParameterATPAMP-PNPATPγSAMP-PCPEnzyme SystemReference
Ki,app (µM) -enzyme-specificenzyme-specificenzyme-specificHuman NPP1[4]
Inhibition (%) at 100 µM -66-9966-9966-99Human NPP1[4]
Lowest Reported Ki,app (µM) --0.5 (analog 2)-Human NPP1[4]

Note: Ki,app values for AMP-PNP, ATPγS, and AMP-PCP are highly dependent on the specific enzyme being studied.

ParameterATPATPγSEnzyme SystemReference
Km (µM) 90.4 ± 20.655.4 ± 22.1Kinesin-1[1]
Vmax (s-1) 111.7 ± 8.828.7 ± 2.7Kinesin-1[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application and cross-validation of experimental results obtained with non-hydrolyzable ATP analogs.

Protocol 1: Determination of Inhibitory Potency (Ki) using a Fluorescence Polarization Assay

This protocol provides a general method for determining the inhibitory constant (Ki) of a non-hydrolyzable ATP analog like AMP-PNP against a target kinase.

Materials:

  • Purified kinase of interest

  • Fluorescently labeled ATP tracer (e.g., a fluorescein-labeled ATP analog)

  • AMP-PNP (or other non-hydrolyzable analog)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • 384-well black, non-binding surface microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare a serial dilution of the non-hydrolyzable ATP analog (e.g., AMP-PNP) in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Prepare the assay mixture in the microplate wells. To each well, add:

    • A fixed concentration of the kinase.

    • A fixed concentration of the fluorescent ATP tracer (typically at or below its Kd for the kinase).

    • Varying concentrations of the AMP-PNP analog.

    • Include control wells with no inhibitor (maximum polarization) and wells with no kinase (minimum polarization).

  • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).

  • Measure fluorescence polarization on the microplate reader using appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the analog.

    • Plot the percentage of inhibition against the logarithm of the analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of the fluorescent tracer and Km is the Michaelis-Menten constant of the tracer for the kinase.[5][6]

Protocol 2: X-ray Crystallography of an Enzyme in Complex with AMP-PNP

This protocol outlines the general steps for obtaining a crystal structure of an ATP-dependent enzyme in its pre-hydrolysis state using AMP-PNP.

Materials:

  • Highly purified and concentrated protein of interest (>95% purity, typically 5-20 mg/mL)

  • AMP-PNP

  • MgCl₂

  • Crystallization screening solutions

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

  • X-ray diffraction equipment

Procedure:

  • Prepare the protein-ligand complex: Incubate the purified protein with a molar excess of AMP-PNP and MgCl₂ (e.g., 1-5 mM AMP-PNP, 5-10 mM MgCl₂) for a sufficient time to ensure binding.

  • Set up crystallization trials: Use a variety of crystallization screens to test a wide range of precipitant conditions. The hanging drop or sitting drop vapor diffusion method is commonly used.[7] Mix a small volume of the protein-AMP-PNP complex with an equal volume of the reservoir solution.

  • Incubate and monitor: Store the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Harvest and cryo-protect crystals: Once suitable crystals have grown, carefully harvest them and transfer them to a cryo-protectant solution to prevent ice formation during freezing.

  • Data collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.

  • Structure determination: Process the diffraction data to determine the electron density map and build the atomic model of the protein-AMP-PNP complex.[8]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating the complex relationships in biochemical pathways and experimental designs.

G Competitive Inhibition by AMP-PNP cluster_0 Enzyme Active Site E Enzyme (E) E_ATP E-ATP Complex (Product Formation) E->E_ATP Forms E_AMPPNP E-AMP-PNP Complex (Inhibition) E->E_AMPPNP Forms ATP ATP ATP->E Binds AMPPNP AMP-PNP AMPPNP->E Competes & Binds

Caption: Competitive inhibition of an enzyme by AMP-PNP.

G Kinesin Mechanochemical Cycle with AMP-PNP MT Microtubule K_ADP_Pi Kinesin-ADP-Pi (Rear Head Detached) K_empty Kinesin-Empty (Rear Head Diffusing) K_ADP_Pi->K_empty Pi Release K_ATP Kinesin-ATP (Front Head Bound) K_empty->K_ATP ATP Binding K_ATP->K_ADP_Pi ATP Hydrolysis & Power Stroke K_AMPPNP Kinesin-AMP-PNP (Stalled State) K_ATP->K_AMPPNP AMP-PNP Binding K_AMPPNP->K_ATP AMP-PNP Dissociation G Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Kinase, Fluorescent Tracer, and AMP-PNP Dilutions start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Analyze Data: Calculate % Inhibition, IC50, Ki measure_fp->analyze end End analyze->end

References

AMP-PNP vs. ATP: A Comparative Guide to Understanding Functional Consequences of Nucleotide Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, powering a vast array of biological processes through its hydrolysis. To dissect the intricate mechanisms of ATP-dependent enzymes, researchers often turn to non-hydrolyzable analogs that mimic ATP binding without undergoing cleavage. Among these, Adenylyl-imidodiphosphate (AMP-PNP) is a widely utilized tool. This guide provides a comprehensive comparison of the functional consequences of AMP-PNP binding versus ATP binding, supported by experimental data, detailed protocols, and visual representations of affected signaling pathways. Understanding these differences is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting ATP-binding proteins.

Core Comparison: Hydrolysis is the Key Distinction

The fundamental difference between ATP and AMP-PNP lies in the linkage between the β and γ phosphates. In ATP, this is a phosphoanhydride bond (P-O-P), which is readily hydrolyzed by enzymes. In AMP-PNP, an imido group (P-N-P) replaces the bridging oxygen, rendering the molecule resistant to cleavage by most ATPases.[1] This single chemical modification allows AMP-PNP to bind to the ATP pocket of many enzymes, effectively locking them in an ATP-bound-like state without progressing through the full catalytic cycle.[1]

Functional Consequences of AMP-PNP Binding

The inability of AMP-PNP to be hydrolyzed leads to distinct functional outcomes compared to ATP across various protein families.

Motor Proteins: A "Rigor" State and Altered Motility

Motor proteins like kinesin and dynein utilize the energy from ATP hydrolysis to generate force and move along the cytoskeleton.

  • Kinesin: In the presence of ATP, kinesin moves processively along microtubules. However, AMP-PNP binding induces a state of strong binding to the microtubule without subsequent detachment and stepping, often referred to as a "rigor" state.[2] This property was instrumental in the initial purification of kinesin. While AMP-PNP is a potent inhibitor of kinesin motility, studies have shown that in mixtures with ATP, kinesin can exhibit complex behaviors, including two distinct modes of movement: longer runs consistent with the standard ATP-driven mechanism and shorter runs where one of the two motor heads is continuously occupied by AMP-PNP.[1][3] This suggests that even without hydrolysis, nucleotide binding can induce conformational changes that influence motor function.

  • Dynein: Similarly, in flagellar dynein, AMP-PNP has been shown to relax "rigor wave" sperm, indicating that nucleotide binding alone, without hydrolysis, is sufficient to cause the release of dynein cross-bridges from microtubules.[4]

Kinases: Competitive Inhibition

Protein kinases catalyze the transfer of the γ-phosphate from ATP to their substrates. As AMP-PNP cannot be hydrolyzed, it acts as a competitive inhibitor of kinase activity by occupying the ATP-binding site and preventing the binding of ATP.[5] This inhibition is a valuable tool for studying the role of specific kinases in signaling pathways.

ATPases: Trapping Conformational States

Various ATPases, which hydrolyze ATP to power cellular processes, are also potently inhibited by AMP-PNP. For instance, Na+/K+-ATPase activity is affected by AMP-PNP, and it has been used to study the conformational changes associated with nucleotide binding in sarcoplasmic reticulum Ca2+-ATPase.[6][7] By trapping the enzyme in an ATP-bound state, AMP-PNP allows for the structural and functional characterization of specific intermediates in the ATPase cycle.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies comparing the effects of ATP and AMP-PNP.

Table 1: Effect of AMP-PNP on Kinesin-1 Motility

ParameterConditionValueReference
Microtubule Gliding Velocity 2 mM ATP~800 nm/s[8]
2 mM ATP + 3.5 mM AMP-PNP0 nm/s (complete inhibition)[2]
AMP-PNP (half-maximal velocity)400 µM[9]
Kinesin Run Length 0.5 mM ATP + 0.2 mM AMP-PNP558 ± 39 nm (long runs)[1]
0.5 mM ATP + 3.0 mM AMP-PNP62 ± 7 nm (long runs)[1]

Table 2: Kinetic Parameters for Dynein ATPase Activity

ParameterValueReference
Km for ATP 0.24 mM[4]
Vmax 44 Hz[4]
Ki for AMP-PNP ~8.1 mM[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vitro Kinesin Motility Assay

This assay is used to observe the movement of microtubules propelled by surface-adsorbed kinesin motors.

Materials:

  • Purified Kinesin-1 protein

  • Polymerized, fluorescently labeled microtubules

  • Flow cell (e.g., constructed from a glass slide and coverslip)

  • Motility Buffer: 80 mM PIPES/KOH (pH 6.8), 1 mM EGTA, 1 mM MgCl2 (BRB80) supplemented with 0.5 mg/ml casein, 20 mM DTT, and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose).

  • ATP and/or AMP-PNP solutions.

Procedure:

  • Flow Cell Preparation: Assemble a flow cell.

  • Surface Blocking: Introduce a casein solution into the flow cell to block non-specific binding and incubate for 3 minutes.

  • Kinesin Binding: Replace the casein solution with a solution containing kinesin-1 in motility buffer and incubate for 3 minutes to allow the motors to adsorb to the surface.

  • Washing: Wash the flow cell twice with motility buffer to remove unbound kinesin.

  • Microtubule Introduction: Introduce a solution of fluorescently labeled microtubules in motility buffer into the flow cell.

  • Initiation of Motility: Add the final motility buffer containing the desired concentrations of ATP and/or AMP-PNP.

  • Data Acquisition: Observe and record microtubule gliding using fluorescence microscopy. The velocity of individual microtubules is then analyzed.[8]

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate protein or peptide.

Materials:

  • Purified kinase

  • Kinase-specific substrate (protein or peptide)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP and AMP-PNP (for competition assays)

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified kinase, its substrate, and the kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the desired final concentration. For inhibition studies, pre-incubate the kinase with AMP-PNP before adding the ATP mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time period.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Separation: Separate the reaction products by SDS-PAGE.

  • Detection: Visualize the phosphorylated substrate by autoradiography or phosphorimaging. The amount of incorporated radioactivity can be quantified to determine kinase activity.[10][11]

Protein Crystallization for X-ray Crystallography with Nucleotide Analogs

This protocol outlines the general steps for obtaining protein crystals in complex with AMP-PNP for structural studies.

Materials:

  • Highly purified protein of interest

  • AMP-PNP solution

  • Crystallization screens (various precipitants, buffers, and salts)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Procedure:

  • Complex Formation: Incubate the purified protein with a molar excess of AMP-PNP (and MgCl₂ if required for binding) to ensure saturation of the nucleotide-binding site.

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method. This involves mixing a small volume of the protein-AMP-PNP complex with an equal volume of the crystallization screen solution and equilibrating it against a larger reservoir of the screen solution.

  • Crystal Growth: Incubate the crystallization plates at a constant temperature and monitor for crystal formation over several days to weeks.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) to improve crystal size and quality.

  • Cryo-protection and Data Collection: Before X-ray diffraction analysis, crystals are typically cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation. X-ray diffraction data is then collected at a synchrotron source.[12][13]

Signaling Pathways and Experimental Workflows

The differential effects of ATP and AMP-PNP are critical for elucidating signaling pathways.

Logical Diagram of Competitive Inhibition by AMP-PNP

This diagram illustrates how AMP-PNP competes with ATP for the active site of an enzyme, thereby inhibiting its function.

G Enzyme Enzyme Active Site Product Product Enzyme->Product Hydrolysis Inhibited_Complex Enzyme-AMP-PNP Complex (Inactive) Enzyme->Inhibited_Complex Forms stable complex ATP ATP ATP->Enzyme Binds AMP_PNP AMP-PNP AMP_PNP->Enzyme Competes with ATP for binding AMP_PNP->Inhibited_Complex

Caption: Competitive inhibition of an enzyme by AMP-PNP.

Experimental Workflow for Kinesin Motility Assay

This diagram outlines the key steps involved in performing an in vitro kinesin motility assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Assemble Flow Cell B Block Surface (e.g., Casein) A->B C Adsorb Kinesin Motors B->C D Wash Unbound Motors C->D E Add Fluorescent Microtubules D->E F Add Motility Buffer (ATP / AMP-PNP) E->F G Image with Fluorescence Microscopy F->G H Track Microtubule Movement G->H I Calculate Velocity and Run Length H->I

Caption: Workflow for in vitro kinesin motility assay.

Simplified p38 MAPK Signaling Pathway Inhibition

Extracellular AMP has been shown to inhibit neutrophil activation by interfering with the p38 MAPK signaling pathway.[14] This diagram illustrates a simplified view of this process.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates p38 p38 MAPK TLR4->p38 Phosphorylates Activation Neutrophil Activation (e.g., ROS production, degranulation) p38->Activation Leads to AMP Extracellular AMP A1R A1 Receptor AMP->A1R Binds to A1R->p38 Inhibits Phosphorylation

Caption: AMP-mediated inhibition of the p38 MAPK pathway.

Conclusion

AMP-PNP is an indispensable tool in biochemistry and drug discovery, enabling the study of ATP-dependent processes by trapping enzymes in an ATP-bound-like state. Its non-hydrolyzable nature provides a clear distinction from ATP, leading to predictable yet informative functional consequences such as motor protein stalling and competitive inhibition of kinases. By carefully considering the differences in their chemical properties and biological effects, and by employing the robust experimental protocols outlined in this guide, researchers can effectively leverage AMP-PNP to unravel the complexities of ATP-dependent cellular machinery. This foundational knowledge is paramount for the development of targeted therapies for a multitude of diseases.

References

Interpreting Structural Differences Observed with AMP-PNP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and enzyme kinetics, understanding the precise conformational states of proteins is paramount. Adenosine triphosphate (ATP) is the universal energy currency that powers a vast array of cellular processes by binding to and being hydrolyzed by a multitude of enzymes. To capture and study the transient ATP-bound state, researchers often turn to non-hydrolyzable ATP analogs. Among these, Adenylyl-imidodiphosphate (AMP-PNP) is a widely used tool in structural biology. By replacing the bridging oxygen atom between the β and γ phosphates of ATP with an imido group, AMP-PNP can bind to the active site of many ATP-dependent enzymes without being broken down.[1] This effectively "freezes" the enzyme in a conformation that mimics the pre-hydrolysis ATP-bound state, allowing for detailed structural analysis by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). This guide provides a comparative analysis of the structural differences induced by AMP-PNP binding in several key protein families, supported by experimental data and detailed protocols.

Comparative Analysis of Structural Differences: AMP-PNP vs. Other Nucleotide States

The binding of AMP-PNP, in lieu of ATP, induces distinct and functionally relevant conformational changes across various protein families. These structural shifts provide a window into the mechanisms of ATP-dependent processes.

Protein Kinases: Capturing the "Active" Conformation

Protein kinases, crucial regulators of cellular signaling, undergo significant conformational changes upon ATP binding, which are essential for their catalytic activity. Structural studies of kinases in complex with AMP-PNP have been instrumental in elucidating these "active" conformations.

A notable example is the human vaccinia-related kinase 1 (VRK1), a serine/threonine kinase involved in cell proliferation.[2] Comparison of the apo (unbound), inhibitor-bound, and AMP-PNP-bound structures of VRK1 reveals a transition from an "open" and inactive state to a "closed" and active conformation upon AMP-PNP binding.[2] Key structural changes include the inward movement of the αC-helix and the ordering of the activation loop, which are hallmarks of an active kinase. The formation of a critical salt bridge between Lys71 and Glu83, a primary feature of active kinases, is significantly stronger in the presence of AMP-PNP.[2]

ABC Transporters: Visualizing the Power Stroke

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. The binding and hydrolysis of ATP drive a cycle of conformational changes, typically involving the dimerization of the nucleotide-binding domains (NBDs) and a switch between inward-facing and outward-facing conformations.

Cryo-EM studies of the human mitochondrial ABC transporter ABCB7, which plays a critical role in iron metabolism, in complex with AMP-PNP have captured the transporter in an inward-facing open conformation.[3] In this state, one molecule of AMP-PNP and a magnesium ion are bound to each NBD, providing a structural basis for understanding the initial steps of the transport cycle.[3]

Motor Proteins: Unraveling the Mechanics of Motion

Motor proteins like kinesin and myosin convert the chemical energy of ATP hydrolysis into mechanical work, driving intracellular transport and muscle contraction, respectively. The binding of ATP and its analogs induces conformational changes that are fundamental to their movement along cytoskeletal filaments.

In kinesin motor proteins, which move along microtubules, the binding of AMP-PNP to the microtubule-attached motor domain triggers the docking of the "neck linker." This movement is a crucial part of the power stroke that propels the other motor domain forward.[4][5] Cryo-EM studies have shown that in the AMP-PNP-bound state, the nucleotide-binding pocket is in a "closed" conformation, in contrast to the "open" conformation observed in the ADP-bound state.[6] This conformational change is communicated to the neck linker via the movement of the "switch-II cluster."[4]

Similarly, in myosin, which moves along actin filaments, the binding of ATP analogs like AMP-PNP leads to an "internally uncoupled" conformation of the motor domain. This state is characterized by an unwound SH1 helix and an extended switch II loop, which are thought to be important for the detachment of the myosin head from the actin filament.[7]

G-Proteins: Flicking the Molecular Switch

G-proteins are a family of signaling proteins that act as molecular switches, cycling between an "on" state when bound to guanosine (B1672433) triphosphate (GTP) and an "off" state when bound to guanosine diphosphate (B83284) (GDP). Although they bind GTP, the principles of nucleotide-dependent conformational changes are similar to ATPases. Non-hydrolyzable GTP analogs are used to study their active state.

In Ras, a key G-protein involved in cell growth and proliferation, the binding of a GTP analog induces significant conformational changes in two flexible loop regions known as Switch I and Switch II.[8][9] These changes are critical for the interaction of Ras with its downstream effectors, thereby propagating the signal.[10] The γ-phosphate of the GTP analog plays a crucial role in stabilizing these active conformations.[8]

Data Presentation: Quantitative Structural Comparisons

The following tables summarize key quantitative structural differences observed in various proteins upon binding of AMP-PNP compared to other nucleotide-bound or apo states.

Protein FamilyProtein ExampleStructural ElementApo State (Å)AMP-PNP Bound State (Å)Reference
Protein KinaseVRK1Distance between Lys71 and Glu837.92.8[2]
Protein KinaseVRK1Distance between Glu83 and Tyr1987.24.7[2]
Protein FamilyProtein ExampleNucleotide StateConformation of Key Structural ElementsReference
Motor ProteinKinesin (KIF1A)ADPNucleotide-binding pocket "open"; Neck linker "undocked"[6]
Motor ProteinKinesin (KIF1A)AMP-PNPNucleotide-binding pocket "closed"; Neck linker "docked"[6]
Motor ProteinMyosinADPInternally coupled conformation[7]
Motor ProteinMyosinAMP-PNPInternally uncoupled conformation (unwound SH1 helix, extended switch II loop)[7]

Experimental Protocols

X-ray Crystallography: Co-crystallization with AMP-PNP

This protocol provides a general framework for obtaining protein crystals in complex with AMP-PNP. Specific conditions will need to be optimized for each protein.

  • Protein Purification: Purify the target protein to >95% homogeneity as assessed by SDS-PAGE. The final purification step should be size-exclusion chromatography in a buffer suitable for crystallization.

  • Preparation of the Protein-AMP-PNP Complex:

    • Concentrate the purified protein to a working concentration, typically 5-20 mg/mL.

    • Prepare a stock solution of AMP-PNP (e.g., 100 mM) in the same buffer as the protein. Ensure the pH is adjusted to the desired value.

    • Add a 10- to 100-fold molar excess of AMP-PNP to the concentrated protein solution.

    • Add MgCl₂ to a final concentration of 1-5 mM, as magnesium is often required for nucleotide binding.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

    • Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any aggregated protein.

  • Crystallization Screening:

    • Use the protein-AMP-PNP complex to set up crystallization trials using commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion methods are commonly used.[11][12]

    • For hanging drop vapor diffusion, mix 1 µL of the protein-AMP-PNP complex with 1 µL of the reservoir solution on a siliconized coverslip.[11] Invert the coverslip and seal it over the reservoir well.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the protein, AMP-PNP, precipitant, and pH.

    • For X-ray data collection, crystals are typically cryo-protected by briefly soaking them in a solution containing the reservoir components and a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

Cryo-Electron Microscopy: Sample Preparation with AMP-PNP

This protocol outlines the general steps for preparing a vitrified sample of a protein-AMP-PNP complex for cryo-EM analysis.

  • Protein Purification and Complex Formation: Follow steps 1 and 2 as described in the X-ray crystallography protocol. The optimal protein concentration for cryo-EM is typically lower, in the range of 0.1-5 mg/mL.

  • Grid Preparation:

    • Cryo-EM grids (typically copper grids with a holey carbon film) are made hydrophilic by glow-discharging them immediately before sample application.

    • Apply 3-4 µL of the protein-AMP-PNP complex solution to the glow-discharged grid.[13]

  • Blotting and Plunge-Freezing:

    • The grid is then blotted with filter paper to remove excess liquid, leaving a thin film of the sample spanning the holes of the carbon film. The blotting time is a critical parameter that needs to be optimized.[14]

    • Immediately after blotting, the grid is rapidly plunged into a cryogen, such as liquid ethane, cooled by liquid nitrogen.[14] This vitrifies the thin film of the sample, preserving the protein in a near-native state.

  • Grid Screening and Data Collection:

    • The vitrified grids are stored in liquid nitrogen until they are loaded into the cryo-electron microscope.

    • Grids are first screened to assess ice thickness and particle distribution.

    • High-resolution data is then collected from the best areas of the grid.

Mandatory Visualization

VRK1_Signaling_Pathway Mitogenic Signals Mitogenic Signals MAPK Pathway MAPK Pathway Mitogenic Signals->MAPK Pathway VRK1 VRK1 MAPK Pathway->VRK1 Activates p53 p53 VRK1->p53 Phosphorylates (Thr18) c-Jun c-Jun VRK1->c-Jun Phosphorylates Histone H3 Histone H3 VRK1->Histone H3 Phosphorylates DNA Damage Response DNA Damage Response VRK1->DNA Damage Response Participates in Cell Cycle Progression Cell Cycle Progression p53->Cell Cycle Progression c-Jun->Cell Cycle Progression Histone H3->Cell Cycle Progression

Caption: VRK1 signaling in cell cycle and DNA damage response.

ABCB7_Iron_Metabolism_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Fe-S Cluster Assembly Machinery Fe-S Cluster Assembly Machinery ABCB7 ABCB7 Fe-S Cluster Assembly Machinery->ABCB7 Provides substrate for export Ferrochelatase Ferrochelatase ABCB7->Ferrochelatase Interacts with Cytosolic Fe-S Proteins Cytosolic Fe-S Proteins ABCB7->Cytosolic Fe-S Proteins Exports Fe-S cluster precursor Heme_Synthesis Heme_Synthesis Ferrochelatase->Heme_Synthesis

Caption: Role of ABCB7 in iron-sulfur cluster biogenesis and heme synthesis.

G_Protein_Signaling_Cycle Inactive_GPCR GPCR (Inactive) Active_GPCR GPCR (Active) Inactive_GPCR->Active_GPCR Conformational Change G_Protein_GDP Gαβγ-GDP (Inactive) Active_GPCR->G_Protein_GDP G_Protein_GTP Gα-GTP + Gβγ (Active) G_Protein_GDP->G_Protein_GTP GDP-GTP Exchange G_Protein_GTP->G_Protein_GDP GTP Hydrolysis (GAP) Effector Effector Protein G_Protein_GTP->Effector Activation Response Cellular Response Effector->Response Ligand Ligand Ligand->Inactive_GPCR

Caption: The canonical G-protein signaling cycle.

XRay_Crystallography_Workflow A Protein Purification B Protein-AMP-PNP Complex Formation A->B C Crystallization Screening B->C D Crystal Optimization C->D E Cryo-protection & Harvesting D->E F X-ray Diffraction E->F G Structure Determination F->G

Caption: Experimental workflow for X-ray crystallography with AMP-PNP.

CryoEM_Workflow A Protein Purification B Protein-AMP-PNP Complex Formation A->B C Grid Preparation (Glow-discharging) B->C D Sample Application & Blotting C->D E Plunge-freezing (Vitrification) D->E F Cryo-EM Data Collection E->F G Image Processing & 3D Reconstruction F->G

Caption: Experimental workflow for Cryo-EM with AMP-PNP.

Conclusion

The use of the non-hydrolyzable ATP analog, AMP-PNP, is an indispensable strategy in structural biology for elucidating the mechanisms of ATP-dependent enzymes. By trapping these molecular machines in an "active-like" state, researchers can gain unprecedented insights into the conformational changes that drive fundamental cellular processes. The structural information gleaned from these studies is not only crucial for a basic understanding of protein function but also provides a solid foundation for structure-based drug design. For drug development professionals, these "active" state structures can reveal novel allosteric sites and provide a more accurate template for the design of potent and specific inhibitors or modulators. As techniques in structural biology continue to advance, the use of AMP-PNP and other nucleotide analogs will undoubtedly continue to be a cornerstone of research into the dynamic world of protein function.

References

Safety Operating Guide

Proper Disposal of AMP-PNP Tetralithium Salt: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of AMP-PNP tetralithium salt, a non-hydrolyzable ATP analog used in various biochemical assays.

Safety and Handling Precautions

While this compound salt is not classified as a hazardous substance by all suppliers under the Globally Harmonized System (GHS), it is crucial to handle it with care, adhering to standard laboratory safety protocols.[1] Some sources indicate that accidental ingestion may be harmful, with large doses of lithium potentially causing dizziness and weakness.[2] Therefore, exercising caution is always recommended.

Personal Protective Equipment (PPE):

  • Wear protective gloves, suitable clothing, and safety goggles.[3]

  • In case of spills or potential for aerosol formation, a self-contained breathing apparatus may be necessary.[1][4]

Handling:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Use in a well-ventilated area.[1][2]

  • Do not eat, drink, or smoke when handling the substance.[2]

  • Always wash hands thoroughly with soap and water after handling.[2]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][2]

  • The recommended storage temperature is typically -20°C.[1][5]

  • Keep away from direct sunlight and sources of ignition.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound salt.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃Li₄N₆O₁₂P₃[1]
Molecular Weight 529.93 g/mol [1]
Appearance Solid[1]
Melting/Freezing Point >225°C[1]
Storage Temperature -20°C (sealed, away from moisture)[1][5]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound salt.

  • Assess the Waste: Determine if the waste is unused product in its original container, a diluted solution, or contaminated material from a spill cleanup. The disposal method may vary accordingly.

  • Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office and local regulations for chemical waste disposal. Regulations can vary significantly.

  • Disposal of Unused or Uncontaminated Product:

    • If the product is unused and in its original, sealed container, consider the possibility of reuse or recycling if it has not been compromised.[2]

    • If disposal is necessary, the material should be placed in a suitable, labeled container for chemical waste.[2] This container should then be transferred to an approved waste disposal plant.[4]

  • Disposal of Solutions:

    • For dilute aqueous solutions, some sources suggest that it can be disposed of as wastewater, provided it is in compliance with local regulations.[6] However, it is critical to verify this with your local EHS department before proceeding.

    • If direct disposal down the drain is not permitted, collect the solution in a clearly labeled waste container for hazardous chemicals.

  • Disposal of Spill Cleanup Material:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a sealed, labeled container for disposal.[2][6]

    • For liquid spills, absorb the solution with an inert material such as diatomite or universal binders.[1] The contaminated absorbent material should then be placed in a sealed container for disposal as chemical waste.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound salt.

start Start: this compound Waste assess_waste Assess Waste Type start->assess_waste consult_ehs Consult Institutional EHS & Local Regulations assess_waste->consult_ehs unused_product Unused/Uncontaminated Product consult_ehs->unused_product Solid solution Aqueous Solution consult_ehs->solution Liquid spill_cleanup Spill Cleanup Material consult_ehs->spill_cleanup Contaminated Material reuse_recycle Consider Reuse/Recycling unused_product->reuse_recycle dispose_solution Check Local Regulations for Aqueous Waste solution->dispose_solution collect_spill Collect in Sealed, Labeled Container spill_cleanup->collect_spill dispose_solid Package in Labeled Container for Chemical Waste reuse_recycle->dispose_solid No approved_disposal Transfer to Approved Waste Disposal Facility reuse_recycle->approved_disposal Yes (if allowed) dispose_solid->approved_disposal drain_disposal Permitted to Dispose Down Drain? dispose_solution->drain_disposal collect_solution Collect in Labeled Hazardous Waste Container drain_disposal->collect_solution No drain_disposal->approved_disposal Yes collect_solution->approved_disposal collect_spill->approved_disposal

Caption: Disposal workflow for this compound salt.

By following these procedures and consulting with your local safety officers, you can ensure the safe and compliant disposal of this compound salt, contributing to a secure laboratory environment.

References

Essential Safety and Logistical Guide for Handling AMP-PNP Tetralithium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for the Safe Handling, Operation, and Disposal of AMP-PNP Tetralithium Salt.

This guide provides critical, immediate safety and logistical information for the handling of this compound salt, a non-hydrolyzable ATP analog crucial for biochemical research. Adherence to these protocols is essential for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound salt in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are recommended for their general chemical resistance. A glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advised for brief contact.[1] For prolonged handling, consider double-gloving.Protects against skin contact and potential absorption. Nitrile offers good resistance to a variety of chemicals commonly found in laboratory settings.[2][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.Prevents eye contact with the solid powder or solutions, which could cause irritation.
Respiratory Protection For handling the solid powder where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95, FFP2 or higher) is recommended.[4][5][6][7]Minimizes the risk of inhaling the fine powder, which may have adverse health effects upon ingestion.[1]
Body Protection A standard laboratory coat or overalls. A PVC apron can be used for additional protection when handling larger quantities or solutions.[1]Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures will ensure the safe handling of this compound salt from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5] The recommended storage temperature is -20°C for long-term stability.[5]

Preparation of Solutions
  • Weighing: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid dust generation.

  • Dissolving: this compound salt is soluble in water. Prepare solutions using deionized or distilled water.

  • pH Consideration: Be aware that AMP-PNP is very unstable in acidic conditions and will rapidly hydrolyze.[8] Ensure that solutions are prepared in neutral or slightly basic buffers if hydrolysis is to be avoided.

Spill Management
  • Minor Spills (Solid):

    • Restrict access to the area.

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.

    • Place the collected material into a sealed, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towel.

  • Minor Spills (Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed, labeled container for disposal.

    • Decontaminate the spill area with a suitable laboratory disinfectant or a mild acidic solution to promote hydrolysis, followed by a thorough rinse with water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Ensure the area is well-ventilated.

    • Do not re-enter the area until it has been declared safe by trained personnel.

Disposal Plan

All waste containing this compound salt must be handled in accordance with local, state, and federal regulations.

Chemical Deactivation and Disposal Protocol

Given the instability of AMP-PNP in acidic conditions, a chemical deactivation step can be employed prior to disposal to hydrolyze the compound into less reactive components (adenosine monophosphate and an inorganic imidodiphosphate).

Experimental Protocol: Acid Hydrolysis for Decontamination and Disposal

  • Objective: To hydrolyze this compound salt for safe disposal.

  • Materials:

    • Waste this compound salt (solid or solution).

    • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M).

    • pH indicator strips or a pH meter.

    • Appropriate PPE (nitrile gloves, safety goggles, lab coat).

    • A designated, labeled waste container.

  • Procedure:

    • Work in a chemical fume hood.

    • For solid waste, dissolve it in water in a suitable container.

    • Slowly add the dilute acid to the AMP-PNP solution while stirring.

    • Monitor the pH of the solution, aiming for a pH between 2 and 4.

    • Allow the solution to stand for a minimum of 2 hours at room temperature to ensure complete hydrolysis.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH between 6 and 8.

    • Dispose of the neutralized solution in accordance with your institution's chemical waste disposal procedures.

  • Decontamination of Glassware and Surfaces:

    • Wash contaminated glassware and surfaces with a mild acidic solution (e.g., 0.1 M HCl) and allow it to sit for at least 30 minutes.

    • Thoroughly rinse with water. Commercially available nucleic acid decontamination solutions can also be effective.[9][10][11][12]

Mandatory Visualizations

safe_handling_workflow Safe Handling Workflow for this compound Salt receive Receive & Inspect store Store at -20°C receive->store ppe Don PPE store->ppe weigh Weigh Solid in Ventilated Area ppe->weigh dissolve Dissolve in Neutral/Basic Buffer weigh->dissolve experiment Perform Experiment dissolve->experiment spill Spill Occurs experiment->spill decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate minor_spill Minor Spill Cleanup spill->minor_spill Minor major_spill Major Spill: Evacuate & Alert spill->major_spill Major minor_spill->decontaminate dispose Dispose of Waste decontaminate->dispose hydrolysis Acid Hydrolysis (Deactivation) dispose->hydrolysis neutralize Neutralize hydrolysis->neutralize waste_collection Collect in Labeled Waste Container neutralize->waste_collection

Caption: Logical workflow for the safe handling of this compound salt.

ppe_selection_logic PPE Selection Logic for this compound Salt cluster_hazard_assessment Hazard Assessment cluster_ppe_requirements Required PPE hazard Handling this compound Salt is_solid Solid Form? hazard->is_solid is_solution Solution Form? hazard->is_solution gloves Nitrile Gloves is_solid->gloves goggles Safety Goggles is_solid->goggles lab_coat Lab Coat is_solid->lab_coat respirator Particulate Respirator (e.g., N95) is_solid->respirator Yes, dust potential is_solution->gloves is_solution->goggles is_solution->lab_coat

Caption: Decision diagram for selecting appropriate PPE.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.